molecular formula C146H216N42O41S3 B1591220 Tyr-SOMATOSTATIN-28 CAS No. 86649-84-5

Tyr-SOMATOSTATIN-28

カタログ番号: B1591220
CAS番号: 86649-84-5
分子量: 3311.7 g/mol
InChIキー: ZIWSGMLADZIGQA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Tyr-SOMATOSTATIN-28 is a useful research compound. Its molecular formula is C146H216N42O41S3 and its molecular weight is 3311.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

37-[[2-[2-[[6-amino-2-[[2-[[2-[[2-[[1-[2-[[2-[2-[[1-[4-amino-2-[[2-[[4-amino-2-[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]propanoylamino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]propanoylamino]-4-methylsulfanylbutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]propanoylamino]acetyl]amino]-19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-13,25,28-tribenzyl-10,16-bis(1-hydroxyethyl)-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C146H216N42O41S3/c1-74(117(201)161-68-113(198)166-106-72-231-232-73-107(144(228)229)184-136(220)105(71-191)183-141(225)116(79(6)193)186-133(217)98(62-82-33-15-10-16-34-82)179-140(224)115(78(5)192)185-127(211)91(39-21-24-53-149)170-130(214)99(63-84-67-160-88-36-18-17-35-86(84)88)177-129(213)97(61-81-31-13-9-14-32-81)175-128(212)96(60-80-29-11-8-12-30-80)176-131(215)101(65-111(152)196)178-125(209)90(171-137(106)221)38-20-23-52-148)162-121(205)89(37-19-22-51-147)168-123(207)92(40-25-54-158-145(154)155)169-126(210)94(48-49-114(199)200)172-124(208)93(41-26-55-159-146(156)157)173-139(223)109-43-27-56-187(109)142(226)77(4)165-122(206)95(50-58-230-7)167-118(202)76(3)164-138(222)108-42-28-57-188(108)143(227)102(66-112(153)197)180-135(219)104(70-190)182-132(216)100(64-110(151)195)174-119(203)75(2)163-134(218)103(69-189)181-120(204)87(150)59-83-44-46-85(194)47-45-83/h8-18,29-36,44-47,67,74-79,87,89-109,115-116,160,189-194H,19-28,37-43,48-66,68-73,147-150H2,1-7H3,(H2,151,195)(H2,152,196)(H2,153,197)(H,161,201)(H,162,205)(H,163,218)(H,164,222)(H,165,206)(H,166,198)(H,167,202)(H,168,207)(H,169,210)(H,170,214)(H,171,221)(H,172,208)(H,173,223)(H,174,203)(H,175,212)(H,176,215)(H,177,213)(H,178,209)(H,179,224)(H,180,219)(H,181,204)(H,182,216)(H,183,225)(H,184,220)(H,185,211)(H,186,217)(H,199,200)(H,228,229)(H4,154,155,158)(H4,156,157,159)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIWSGMLADZIGQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C6CCCN6C(=O)C(C)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C7CCCN7C(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC8=CC=C(C=C8)O)N)C(=O)O)CO)C(C)O)CC9=CC=CC=C9)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C146H216N42O41S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80583169
Record name PUBCHEM_16132688
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

3311.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86649-84-5
Record name PUBCHEM_16132688
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Multifaceted Role of Tyr-SOMATOSTATIN-28: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyr-SOMATOSTATIN-28, a tyrosine-substituted analogue of the endogenous peptide hormone somatostatin-28 (S-28), is a critical regulator of the endocrine and nervous systems. Like its parent molecule, this compound exerts a predominantly inhibitory influence on a wide array of physiological processes. This technical guide provides an in-depth exploration of the function of this compound, focusing on its receptor interactions, signaling pathways, and biological activities. The addition of a tyrosine residue can facilitate radioiodination for research purposes and may influence receptor binding kinetics and potency. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the complex signaling networks involved.

Core Function and Mechanism of Action

This compound functions by binding to a family of five distinct G-protein coupled receptors (GPCRs), known as somatostatin receptors (SSTR1, SSTR2, SSTR3, SSTR4, and SSTR5).[1][2] These receptors are widely distributed throughout the body, including the brain, pituitary gland, pancreas, and gastrointestinal tract. The interaction of this compound with these receptors initiates a cascade of intracellular signaling events that ultimately lead to its diverse physiological effects. All five SSTR subtypes bind somatostatin-14 and somatostatin-28 with nanomolar affinity.[3] Notably, SSTR5 exhibits a 5- to 10-fold higher affinity for somatostatin-28 compared to somatostatin-14, suggesting a preferential role for SSTR5 in mediating the effects of S-28 and its analogues.[3]

The primary downstream effect of SSTR activation is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP activity impacts numerous cellular processes, including hormone secretion and cell proliferation. Additionally, SSTR activation can modulate ion channel activity, particularly potassium (K+) and calcium (Ca2+) channels, leading to membrane hyperpolarization and a reduction in hormone exocytosis.

Quantitative Data on Biological Activity

The biological potency of this compound and its parent compound, somatostatin-28, has been quantified in various in vitro and in vivo systems. The following tables summarize key quantitative data regarding receptor binding and the inhibition of hormone secretion.

Table 1: Somatostatin-28 Receptor Binding Affinities (Ki in nM)

Receptor SubtypeSomatostatin-28 Affinity (Ki in nM)Somatostatin-14 Affinity (Ki in nM)Notes
hSSTR1NanomolarNanomolarS-28 and S-14 bind with similar high affinity.
hSSTR2NanomolarNanomolarS-28 and S-14 bind with similar high affinity.
hSSTR3NanomolarNanomolarS-28 and S-14 bind with similar high affinity.
hSSTR4NanomolarNanomolarS-28 and S-14 bind with similar high affinity.
hSSTR5High Nanomolar (approx. 0.1-0.5 nM)Nanomolar (5-10 fold lower than S-28)S-28 demonstrates a significantly higher affinity for SSTR5.

Table 2: Inhibitory Potency of Somatostatin-28 on Hormone Secretion (EC50/IC50)

HormoneSystemEC50/IC50 (nM)Notes
Glucagon-Like Peptide-1 (GLP-1)Fetal rat intestinal cell cultures0.01S-28 is significantly more potent than S-14 (EC50 5.8 nM) in inhibiting GRP-stimulated GLP-1 secretion.
InsulinPerfused rat pancreasEffective at 16 pMPhysiological concentrations of S-28 suppress first-phase glucose-stimulated insulin secretion.
Growth Hormone (GH)Rat anterior pituitary cellsNot specifiedS-28 demonstrates a potent and prolonged inhibition of spontaneous GH release compared to S-14.
GlucagonRat pancreatic isletsNot specifiedThe regulation of glucagon secretion by somatostatin analogues is complex and may involve multiple SSTR subtypes.

Signaling Pathways

The binding of this compound to its receptors triggers a complex network of intracellular signaling pathways, primarily mediated by inhibitory G-proteins (Gi/o). The canonical pathway involves the inhibition of adenylyl cyclase, leading to decreased cAMP production and reduced protein kinase A (PKA) activity. Other key pathways include the modulation of ion channels and the activation of phosphotyrosine phosphatases (PTPs).

Somatostatin_Signaling cluster_membrane Cell Membrane SSTR SSTR (1-5) G_protein Gi/o SSTR->G_protein Activates Tyr_S28 This compound Tyr_S28->SSTR Binds AC Adenylyl Cyclase G_protein->AC Inhibits K_channel K+ Channel G_protein->K_channel Activates Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits PTP Phosphotyrosine Phosphatase G_protein->PTP Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Hormone_Secretion ↓ Hormone Secretion PKA->Hormone_Secretion K_channel->Hormone_Secretion Hyperpolarization Ca_channel->Hormone_Secretion ↓ Ca2+ influx Cell_Proliferation ↓ Cell Proliferation PTP->Cell_Proliferation Radioligand_Binding_Workflow Start Start Prepare Prepare Reagents: - Cell Membranes (SSTR-expressing) - Radioligand - this compound (competitor) Start->Prepare Incubate Incubate: Membranes + Radioligand + Competitor Prepare->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Measure Radioactivity (Gamma Counter) Wash->Count Analyze Data Analysis: - Calculate Specific Binding - Plot Competition Curve - Determine IC50 - Calculate Ki Count->Analyze End End Analyze->End

References

Tyr-SOMATOSTATIN-28: An In-Depth Technical Guide to its In Vitro Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro mechanism of action of Tyr-SOMATOSTATIN-28, a synthetic analog of the endogenous peptide hormone somatostatin-28. This document details its interaction with somatostatin receptors (SSTRs), subsequent downstream signaling cascades, and the key experimental protocols used to elucidate these functions. Quantitative data on receptor binding and functional potency are presented in structured tables, and core signaling pathways and experimental workflows are visualized through detailed diagrams.

Introduction

Somatostatin is a crucial regulatory peptide that exists in two primary bioactive forms: somatostatin-14 (SS-14) and somatostatin-28 (SS-28).[1] this compound is a derivative of SS-28, where a tyrosine residue is incorporated, typically to facilitate radioiodination for research and diagnostic purposes. The biological activities of somatostatin and its analogs are mediated through a family of five G-protein coupled receptors (GPCRs), designated SSTR1 through SSTR5.[1][2] These receptors are widely distributed throughout the body and are involved in the regulation of numerous physiological processes, including endocrine and exocrine secretion, cell proliferation, and neurotransmission.[1][3] This guide focuses on the in vitro mechanism of action of this compound, using data from studies on somatostatin-28 as a proxy due to their expected functional equivalence.

Receptor Binding and Affinity

Table 1: Binding Affinity of Somatostatin-28 for Human Somatostatin Receptor Subtypes

Receptor SubtypeLigandBinding Affinity (Kd or IC50, nM)Cell LineReference
SSTR1Somatostatin-28High Affinity (qualitative)Various
SSTR2Somatostatin-28~0.25 (IC50)CHO cells
SSTR3Somatostatin-28High Affinity (qualitative)Various
SSTR4Somatostatin-28Similar to SSTR2-
SSTR5Somatostatin-28Preferential affinity over SS-14-

Note: The tyrosine modification in this compound is primarily for labeling and is not expected to significantly alter binding affinity.

Downstream Signaling Pathways

Upon binding to its receptors, this compound initiates a cascade of intracellular signaling events. The primary mechanism involves the coupling to inhibitory G-proteins (Gαi/o), leading to the modulation of key effector enzymes and ion channels.

Inhibition of Adenylyl Cyclase

A hallmark of somatostatin receptor activation is the inhibition of adenylyl cyclase activity. This leads to a decrease in intracellular cyclic AMP (cAMP) levels, which in turn affects the activity of protein kinase A (PKA) and downstream signaling pathways. This inhibitory effect is mediated through the Gαi subunit of the G-protein complex.

Table 2: Functional Potency of Somatostatin-28 in Adenylyl Cyclase Inhibition Assays

Cell LineReceptor(s) ExpressedLigandPotency (ED50 or IC50)EffectReference
GH3 rat pituitary cellsEndogenous SSTR1, SSTR2Somatostatin-28ED50 ≈ 3 x 10-11 MInhibition of GRF-stimulated adenylyl cyclase-
CHO cellsRecombinant SSTR2Somatostatin-14EC50 = 350 pMInhibition of forskolin-stimulated cAMP
Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathway

Somatostatin receptors can also modulate the activity of the mitogen-activated protein kinase (MAPK) pathway, particularly the extracellular signal-regulated kinases (ERK1/2). The effect on ERK phosphorylation can be either inhibitory or stimulatory depending on the receptor subtype, cell type, and signaling context. This regulation can occur through both G-protein-dependent and β-arrestin-mediated pathways.

Receptor Internalization

Agonist binding to somatostatin receptors induces their internalization, a process critical for signal desensitization and resensitization. This process involves the translocation of the receptor from the plasma membrane to intracellular compartments.

Table 3: Functional Potency of Somatostatin-28 in Receptor Internalization Assays

Cell LineReceptor ExpressedLigandPotency (EC50)Assay MethodReference
U2OSRecombinant SSTR5Somatostatin-284.34 x 10-12 MFluorescent Receptor Redistribution-

Signaling Pathway and Experimental Workflow Diagrams

This compound Signaling Pathway

Tyr_SOMATOSTATIN_28_Signaling Tyr_SS28 This compound SSTR SSTR (1-5) Tyr_SS28->SSTR Binds G_protein Gi/o Protein SSTR->G_protein Activates MAPK_pathway MAPK Pathway (ERK1/2) SSTR->MAPK_pathway Modulates via β-arrestin Internalization Receptor Internalization SSTR->Internalization G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits G_beta_gamma->MAPK_pathway Modulates cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Inhibition of Secretion, Anti-proliferative Effects) PKA->Cellular_Response MAPK_pathway->Cellular_Response

Caption: this compound signaling cascade.

Experimental Workflow for In Vitro Analysis

Experimental_Workflow start Start: Cell Culture (e.g., CHO, HEK293 expressing SSTRs) binding_assay Receptor Binding Assay (Radioligand Competition) start->binding_assay adenylyl_cyclase_assay Adenylyl Cyclase Assay (cAMP Measurement) start->adenylyl_cyclase_assay erk_assay ERK Phosphorylation Assay (Western Blot / ELISA) start->erk_assay internalization_assay Receptor Internalization Assay (Fluorescence Microscopy) start->internalization_assay data_analysis Data Analysis (Ki, IC50, EC50 determination) binding_assay->data_analysis adenylyl_cyclase_assay->data_analysis erk_assay->data_analysis internalization_assay->data_analysis end Conclusion: Mechanism of Action Profiled data_analysis->end

Caption: In vitro experimental workflow.

Detailed Experimental Protocols

Receptor Binding Assay (Competitive Radioligand Binding)

This protocol is adapted for cells expressing somatostatin receptors, such as Chinese Hamster Ovary (CHO) cells.

  • Cell Culture and Membrane Preparation:

    • Culture CHO cells stably expressing the desired human SSTR subtype in appropriate media.

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) with protease inhibitors.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in binding buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mg/ml BSA, pH 7.4).

  • Binding Reaction:

    • In a 96-well plate, add a constant concentration of a radiolabeled somatostatin analog (e.g., [125I-Tyr11]SS-14 or [125I-Tyr]-SOMATOSTATIN-28).

    • Add increasing concentrations of unlabeled this compound (competitor).

    • For non-specific binding control wells, add a high concentration of unlabeled somatostatin.

    • Add the cell membrane preparation to each well to initiate the binding reaction.

    • Incubate at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Separation and Detection:

    • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C filters) pre-soaked in buffer.

    • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 (concentration of competitor that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Adenylyl Cyclase Inhibition Assay

This protocol measures the ability of this compound to inhibit adenylyl cyclase activity, typically in response to a stimulator.

  • Cell Culture and Treatment:

    • Plate cells expressing the SSTR of interest (e.g., GH3 or transfected HEK293 cells) in a multi-well plate.

    • Pre-incubate the cells with increasing concentrations of this compound for a short period (e.g., 15 minutes).

    • Stimulate adenylyl cyclase with an agonist such as forskolin or a relevant peptide hormone (e.g., GHRH) for a defined time (e.g., 15-30 minutes).

  • cAMP Measurement:

    • Lyse the cells to release intracellular cAMP.

    • Measure the concentration of cAMP in the cell lysates using a commercially available kit, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Data Analysis:

    • Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration.

    • Calculate the IC50 value, representing the concentration of this compound that causes 50% inhibition of the stimulated cAMP production.

ERK Phosphorylation Assay (Western Blot)

This protocol assesses the effect of this compound on the phosphorylation of ERK1/2.

  • Cell Culture and Stimulation:

    • Seed cells in culture dishes and grow to a suitable confluency.

    • Serum-starve the cells for several hours to reduce basal ERK phosphorylation.

    • Treat the cells with various concentrations of this compound for different time points (e.g., 2, 5, 10, 30 minutes).

  • Protein Extraction and Quantification:

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a blocking solution (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.

  • Data Analysis:

    • Quantify the band intensities for p-ERK and total ERK using densitometry software.

    • Calculate the ratio of p-ERK to total ERK for each sample.

    • Plot the normalized p-ERK levels against the concentration of this compound to determine the EC50.

Receptor Internalization Assay (Fluorescence Microscopy)

This protocol visualizes and quantifies the internalization of SSTRs upon agonist stimulation.

  • Cell Culture and Transfection:

    • Culture cells (e.g., U2OS or HEK293) on glass coverslips or in imaging-compatible plates.

    • Transfect the cells with a plasmid encoding an SSTR tagged with a fluorescent protein (e.g., GFP or RFP).

  • Ligand Treatment:

    • Treat the cells with this compound at a specific concentration (e.g., 100 nM) for various time points (e.g., 0, 15, 30, 60 minutes) at 37°C.

  • Cell Fixation and Imaging:

    • Wash the cells with PBS and fix with 4% paraformaldehyde.

    • Mount the coverslips on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).

    • Acquire images using a confocal microscope.

  • Image Analysis:

    • Visually inspect the images for the redistribution of the fluorescently tagged receptor from the plasma membrane to intracellular vesicles.

    • Quantify internalization by measuring the fluorescence intensity in the cytoplasm versus the plasma membrane using image analysis software.

Conclusion

This compound is a potent agonist of all five somatostatin receptor subtypes, initiating a cascade of intracellular events primarily through the inhibition of adenylyl cyclase and modulation of the MAPK signaling pathway. Its ability to induce receptor internalization is a key feature of its mechanism of action. The experimental protocols detailed in this guide provide a robust framework for the in vitro characterization of this compound and other somatostatin analogs, which is essential for basic research and the development of novel therapeutics targeting the somatostatin system.

References

An In-Depth Technical Guide to Tyr-SOMATOSTATIN-28 Receptor Binding Affinity and Specificity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of Tyr-somatostatin-28 to the five human somatostatin receptor subtypes (SSTR1-5). The document details the receptor binding affinity and specificity, outlines a standard experimental protocol for determining these values, and illustrates the downstream signaling pathways initiated upon ligand binding.

This compound Receptor Binding Affinity and Specificity

Somatostatin-28 (SS-28) and its tyrosinated analog, this compound, are endogenous peptide hormones that play crucial roles in a multitude of physiological processes by interacting with a family of G-protein coupled receptors known as somatostatin receptors (SSTRs). There are five distinct subtypes of SSTRs, namely SSTR1, SSTR2, SSTR3, SSTR4, and SSTR5, each with a unique tissue distribution and signaling profile.

The natural somatostatins, including somatostatin-14 (SS-14) and SS-28, exhibit high-affinity binding to all five receptor subtypes.[1] However, there are notable differences in selectivity. SS-28 generally displays a higher affinity for SSTR5 compared to SS-14.[2] In studies on human pituitary adenomas, both SS-14 and SS-28 demonstrated high-affinity binding, with IC50 values in the nanomolar range.[3]

Below is a summary of the binding affinities of somatostatin-28 for the human somatostatin receptor subtypes. While specific data for a particular this compound isomer is not uniformly available across all subtypes in a single study, the data for the parent molecule, somatostatin-28, provides a strong indication of the binding profile.

Receptor SubtypeLigandReported IC50 (nM)Cell Line/TissueReference
SSTR1Somatostatin-28High AffinityVarious[1]
SSTR2Somatostatin-280.50Human Pituitary Adenoma[3]
SSTR3Somatostatin-28High AffinityVarious
SSTR4Somatostatin-28High AffinityVarious
SSTR5Somatostatin-28High Affinity (Selective)Various

Note: The term "High Affinity" is used where specific quantitative data from a single comprehensive study was not available. The provided IC50 value for SSTR2 is from a study on human pituitary adenomas and may vary depending on the cell type and experimental conditions.

Experimental Protocols: Radioligand Competition Binding Assay

The binding affinity of this compound is typically determined using a radioligand competition binding assay. This method measures the ability of the unlabeled ligand (this compound) to compete with a radiolabeled ligand for binding to the somatostatin receptors.

Materials
  • Cell Membranes: Membranes prepared from cell lines stably expressing a single human somatostatin receptor subtype (e.g., CHO-K1, HEK293).

  • Radioligand: A high-affinity, commercially available radiolabeled somatostatin analog, such as [¹²⁵I-Tyr¹¹]-Somatostatin-14 or [¹²⁵I-Leu⁸, D-Trp²², Tyr²⁵]-Somatostatin-28.

  • Competitor Ligand: Unlabeled this compound at a range of concentrations.

  • Assay Buffer: Typically 50 mM HEPES or Tris-HCl buffer (pH 7.4) containing bovine serum albumin (BSA, e.g., 0.1-1%) to reduce non-specific binding, MgCl₂ (e.g., 5 mM), and a cocktail of protease inhibitors (e.g., bacitracin, aprotinin).

  • Wash Buffer: Ice-cold assay buffer.

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/C) pre-treated with a solution like 0.3-0.5% polyethyleneimine (PEI) to minimize non-specific binding of the radioligand to the filter.

  • Scintillation Counter: To measure the radioactivity.

Method
  • Membrane Preparation: Cells expressing the target SSTR subtype are harvested, homogenized in a lysis buffer, and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard protein assay.

  • Assay Setup: The assay is typically performed in 96-well plates. To each well, the following are added in order:

    • Assay buffer.

    • Increasing concentrations of the unlabeled competitor ligand (this compound). For determining non-specific binding, a high concentration of unlabeled somatostatin-14 or somatostatin-28 is added. For total binding, only buffer is added.

    • A fixed concentration of the radioligand (typically at or below its Kd value).

    • A fixed amount of the cell membrane preparation.

  • Incubation: The plates are incubated at a specific temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 30-90 minutes) to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through the pre-treated glass fiber filters using a cell harvester. The filters are then washed multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Radioactivity Measurement: The filters are dried, and the trapped radioactivity is measured using a scintillation counter.

  • Data Analysis: The amount of specific binding is calculated by subtracting the non-specific binding from the total binding. The data is then plotted as the percentage of specific binding versus the log concentration of the competitor ligand. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

The following diagram illustrates the workflow of a typical radioligand competition binding assay.

G cluster_0 Assay Preparation cluster_1 Binding Assay cluster_2 Separation & Measurement cluster_3 Data Analysis A Prepare Cell Membranes (Expressing SSTR Subtype) C Incubate: Membranes + Radioligand + Competitor A->C B Prepare Reagents: - Radioligand - Competitor (Tyr-SS-28) - Assay Buffer B->C D Achieve Binding Equilibrium C->D E Rapid Filtration (Separate Bound from Free) D->E F Wash Filters E->F G Measure Radioactivity (Scintillation Counting) F->G H Calculate Specific Binding G->H I Generate Competition Curve H->I J Determine IC50 and Ki I->J

Workflow for Radioligand Competition Binding Assay
Signaling Pathways

Upon binding of this compound, somatostatin receptors couple to inhibitory G-proteins (Gi/o) to initiate a cascade of intracellular signaling events. The primary effect is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Other downstream effects include the modulation of ion channels and protein tyrosine phosphatases. While all SSTRs couple to Gi/o proteins, SSTR2 and SSTR5 have also been shown to couple to Gq/11 proteins.

The following diagrams illustrate the generalized signaling pathways for the five somatostatin receptor subtypes.

SSTR1 Signaling Pathway

G Tyr_SS28 This compound SSTR1 SSTR1 Tyr_SS28->SSTR1 Gi_o Gi/o SSTR1->Gi_o AC Adenylyl Cyclase Gi_o->AC MAPK MAPK Pathway Gi_o->MAPK cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA

SSTR1 Signaling Pathway

SSTR2 Signaling Pathway

G Tyr_SS28 This compound SSTR2 SSTR2 Tyr_SS28->SSTR2 Gi_o Gi/o SSTR2->Gi_o Gq_11 Gq/11 SSTR2->Gq_11 AC Adenylyl Cyclase Gi_o->AC K_channel K⁺ Channel Activation Gi_o->K_channel Ca_channel Ca²⁺ Channel Inhibition Gi_o->Ca_channel PLC Phospholipase C Gq_11->PLC cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2 G Tyr_SS28 This compound SSTR3 SSTR3 Tyr_SS28->SSTR3 Gi_o Gi/o SSTR3->Gi_o AC Adenylyl Cyclase Gi_o->AC PTP Phosphotyrosine Phosphatase Activation Gi_o->PTP cAMP ↓ cAMP AC->cAMP Apoptosis Apoptosis Induction PTP->Apoptosis G Tyr_SS28 This compound SSTR4 SSTR4 Tyr_SS28->SSTR4 Gi_o Gi/o SSTR4->Gi_o AC Adenylyl Cyclase Gi_o->AC MAPK MAPK Pathway (ERK Inhibition) Gi_o->MAPK cAMP ↓ cAMP AC->cAMP G Tyr_SS28 This compound SSTR5 SSTR5 Tyr_SS28->SSTR5 Gi_o Gi/o SSTR5->Gi_o Gq_11 Gq/11 SSTR5->Gq_11 AC Adenylyl Cyclase Gi_o->AC K_channel K⁺ Channel Activation Gi_o->K_channel PLC Phospholipase C Gq_11->PLC cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2

References

Tyr-Somatostatin-28: A Comprehensive Technical Guide to its Endocrine and Nervous System Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyr-somatostatin-28 (Tyr-SS-28) is a biologically active peptide derived from the post-translational processing of preprosomatostatin. As an amino-terminally extended form of somatostatin-14, it plays a crucial role as a regulator in the endocrine and nervous systems.[1] This technical guide provides an in-depth overview of the effects of this compound, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways. Somatostatin and its analogs are noted for their ability to inhibit the secretion of various hormones, including growth hormone, gastrin, glucagon, and insulin.[2]

Endocrine System Effects

This compound exerts potent inhibitory effects on the release of several hormones from the pituitary gland and the pancreas. It is generally considered a universal endocrine molecule with broad inhibitory actions.[2]

Pituitary Hormone Inhibition

This compound is a significant inhibitor of growth hormone (GH) secretion from the anterior pituitary.[3] Its inhibitory action is more prolonged compared to somatostatin-14. It also effectively suppresses the release of thyroid-stimulating hormone (TSH).[4] In one study, somatostatin-28 was found to be approximately 16 times more potent than somatostatin-14 in the inhibition of TSH release.

Pancreatic Hormone Inhibition

In the pancreas, this compound demonstrates a selective action, particularly on beta-cells, to inhibit insulin secretion. This effect is mediated through high-affinity binding sites on these cells.

Table 1: Quantitative Data on Endocrine Effects of this compound and Analogs

Peptide/AnalogTarget HormoneEffectPotency (ED50/IC50)Cell/SystemReference
Somatostatin-28Growth HormoneInhibition of GRF-stimulated adenylate cyclase3 x 10⁻¹¹ MGH3 cells
Somatostatin-14Growth HormoneInhibition of GRF-stimulated adenylate cyclase10⁻⁸ MGH3 cells
Somatostatin-28TSHInhibition of TRH-stimulated release~16x more potent than SS-14Human subjects

Nervous System Effects

Within the central nervous system (CNS), this compound functions as a neurotransmitter or neuromodulator, influencing various physiological processes.

Modulation of Neuronal Excitability

This compound has been shown to modulate neuronal activity by affecting ion channels. In rat neocortical neurons, it reduces a delayed rectifier potassium current (IK) in a concentration-dependent manner. This effect is opposite to that of somatostatin-14, which increases the same current, suggesting that these two peptides may have distinct functions in the brain. The modulation of IK by both peptides is mediated through pertussis toxin-sensitive G-proteins.

Central Regulation of Autonomic Functions

Somatostatin and its analogs can influence the parasympathetic and sympathetic nervous systems, leading to changes in heart rate, blood pressure, and gastric acid secretion.

Receptor Binding and Affinity

The biological effects of this compound are initiated by its binding to specific G-protein coupled receptors (GPCRs). There are five known somatostatin receptor subtypes (SSTR1-5). Somatostatin-28, along with somatostatin-14, exhibits high-affinity binding to all five receptor subtypes.

Table 2: Receptor Binding Affinities of this compound and Related Ligands

LigandReceptor/TissueDissociation Constant (Kd)Reference
[Leu8,D-Trp22,125I-Tyr25] SS-28Hamster Insulinoma Membranes0.25 nM
Somatostatin-28Hamster Insulinoma Membranes1 nM
Somatostatin-14Hamster Insulinoma Membranes>5 nM
[125I]SRIF-28Rat Lung (predominantly sst4)High Affinity

Signaling Pathways

Upon binding to its receptors, this compound activates intracellular signaling cascades that mediate its inhibitory effects.

Inhibition of Adenylyl Cyclase

A primary mechanism of action for this compound is the inhibition of adenylyl cyclase activity. This leads to a decrease in intracellular cyclic AMP (cAMP) levels, which in turn reduces the secretion of hormones like growth hormone. This process is mediated by inhibitory G-proteins (Gi).

Tyr_SS28 This compound SSTR Somatostatin Receptor (SSTR) Tyr_SS28->SSTR Binds G_protein Gi Protein SSTR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Hormone_Vesicle Hormone Secretion Vesicle PKA->Hormone_Vesicle Phosphorylates proteins involved in exocytosis Inhibition->Hormone_Vesicle Reduced Secretion Tyr_SS28 This compound SSTR Somatostatin Receptor (SSTR) Tyr_SS28->SSTR Binds G_protein G Protein SSTR->G_protein Activates K_channel Potassium Channel (IK) G_protein->K_channel Modulates Membrane_Potential Membrane Potential K_channel->Membrane_Potential Alters K+ efflux Neuronal_Excitability Neuronal Excitability Membrane_Potential->Neuronal_Excitability Influences Start Start Prepare_reagents Prepare Cell Membranes, Radioligand, and Buffers Start->Prepare_reagents Incubation Incubate Membranes with Radiolabeled Ligand Prepare_reagents->Incubation Competition For Competition Assay: Add Unlabeled Ligand Incubation->Competition Equilibrate Allow to Reach Equilibrium Incubation->Equilibrate Competition->Equilibrate Filter Separate Bound and Free Ligand by Filtration Equilibrate->Filter Wash Wash Filters Filter->Wash Count Measure Radioactivity Wash->Count Analyze Analyze Data (Scatchard, IC50) Count->Analyze End End Analyze->End

References

Discovery and synthesis of Tyr-SOMATOSTATIN-28 peptide

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Discovery and Synthesis of Tyr-SOMATOSTATIN-28

Audience: Researchers, scientists, and drug development professionals.

Introduction

Somatostatin is a crucial regulatory peptide hormone that exists in two primary active forms: a 14-amino acid peptide (Somatostatin-14) and a 28-amino acid peptide (Somatostatin-28)[1]. Both are derived from the cleavage of a single preproprotein and are widely distributed throughout the central nervous system and various peripheral tissues[1][2]. Somatostatin exerts a wide range of inhibitory effects on endocrine and exocrine secretions, including the release of growth hormone (GH), insulin, and glucagon[3][4].

The addition of a tyrosine residue to the N-terminus of Somatostatin-28 creates this compound (also referred to as Tyr⁰-Somatostatin-28). This modification is primarily for experimental purposes, as the tyrosine residue provides a convenient site for radioiodination (e.g., with ¹²⁵I), enabling its use in radioligand binding assays, receptor characterization, and various immunoassays. This guide provides a comprehensive overview of the discovery context, detailed synthesis protocols, and analytical characterization of this compound.

Discovery and Context

While Somatostatin-14 was first isolated from the hypothalamus, the extended form, Somatostatin-28, was subsequently characterized from tissues like the gut and hypothalamus. The discovery of naturally occurring variants in species such as the anglerfish provided early insights into the diversity of somatostatin-related peptides. In anglerfish pancreatic islets, researchers identified a distinct form of Somatostatin-28 that contained a (Tyr-7, Gly-10) substitution within the Somatostatin-14 sequence. This natural variant, designated Somatostatin-28 II, demonstrated potent biological activity, including the inhibition of growth hormone release from rat pituitary cells.

The synthesis of this compound, with an N-terminal tyrosine, was a logical extension driven by research needs. The ability to label the peptide without altering the core structure responsible for receptor binding was essential for studying its pharmacology. The synthetic peptide, with the sequence Tyr-Ser-Ala-Asn-Ser-Asn-Pro-Ala-Met-Ala-Pro-Arg-Glu-Arg-Lys-Ala-Gly-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys, has become a standard tool in somatostatin research.

Synthesis of this compound

The chemical synthesis of this compound is most effectively achieved using automated Solid-Phase Peptide Synthesis (SPPS). The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) orthogonal protection strategy is standard for this process.

General SPPS Workflow

The synthesis involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain anchored to a solid resin support. Each cycle consists of deprotection of the N-terminal Fmoc group, followed by the coupling of the next activated amino acid.

spsp_workflow Resin Start: Resin Support (e.g., Rink Amide) Attach 1. Attach First Fmoc-Cys(Trt)-OH Resin->Attach Deprotection 2. Fmoc Deprotection (Piperidine) Attach->Deprotection Coupling 3. Couple Next Fmoc-AA-OH Deprotection->Coupling Wash Wash Step (e.g., DMF) Coupling->Wash Loop Repeat Steps 2-4 for all 28 Amino Acids Wash->Loop Loop->Deprotection Next Cycle Cleavage 5. Final Deprotection & Cleavage from Resin Loop->Cleavage Final Cycle Cyclization 6. Disulfide Bond Formation (Oxidation) Cleavage->Cyclization Purification 7. Purification (RP-HPLC) Cyclization->Purification FinalPeptide Final Product: This compound Purification->FinalPeptide

Figure 1: General workflow for Solid-Phase Peptide Synthesis (SPPS) of this compound.

Detailed Experimental Protocol

The following protocol is a representative method for the synthesis of this compound.

  • Resin Selection and Preparation:

    • Resin: Rink Amide resin is suitable for producing a C-terminally amidated peptide.

    • Swelling: The resin is swollen in a suitable solvent, typically N,N-Dimethylformamide (DMF), for 30-60 minutes prior to synthesis.

  • Amino Acid Coupling Cycles:

    • First Amino Acid Attachment: The C-terminal amino acid, Fmoc-Cys(Trt)-OH, is coupled to the deprotected Rink Amide resin.

    • Deprotection: The Fmoc protecting group is removed from the N-terminus of the growing peptide chain using a 20% solution of piperidine in DMF for 10-20 minutes. This step is followed by thorough washing with DMF.

    • Amino Acid Activation and Coupling: The next Fmoc-protected amino acid is pre-activated using a coupling reagent like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a base such as DIPEA (N,N-Diisopropylethylamine). The activated amino acid is then added to the resin and allowed to react for 1-2 hours.

    • Monitoring: The completion of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test.

    • Iteration: These deprotection and coupling steps are repeated for each amino acid in the sequence, from C-terminus to N-terminus.

  • Cleavage and Global Deprotection:

    • After the final amino acid (Tyr) is coupled, the resin is washed and dried.

    • The peptide is cleaved from the resin, and all side-chain protecting groups (e.g., Trt for Cys, tBu for Tyr/Ser/Thr, Pbf for Arg) are removed simultaneously.

    • This is achieved using a cleavage cocktail, typically Reagent K or a similar mixture containing Trifluoroacetic acid (TFA), water, a scavenger like triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT) to protect the tryptophan and cysteine residues. The reaction proceeds for 2-4 hours at room temperature.

  • Peptide Precipitation and Cyclization:

    • The cleaved peptide is precipitated from the TFA solution by adding cold diethyl ether and collected by centrifugation.

    • The linear peptide is dissolved in a dilute aqueous buffer (e.g., ammonium bicarbonate) at a slightly alkaline pH (7.5-8.5).

    • Oxidation to form the disulfide bridge between the two cysteine residues (Cys17 and Cys28) is achieved by stirring the solution in the presence of air or by adding a mild oxidizing agent like potassium ferricyanide. The progress of cyclization is monitored by RP-HPLC.

  • Purification and Characterization:

    • Purification: The crude cyclic peptide is purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. A water/acetonitrile gradient containing 0.1% TFA is typically used for elution.

    • Characterization: The purity of the final product is assessed by analytical RP-HPLC. Its identity is confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and amino acid analysis.

Data Presentation

The synthesis and characterization of this compound yield quantitative data that confirms the product's identity and purity.

Table 1: Synthesis and Purification Summary
ParameterTypical ValueMethod
Synthesis Scale0.1 - 0.5 mmolAutomated SPPS
Crude Peptide Yield70 - 85%Gravimetric
Purity (Post-Purification)>95%Analytical RP-HPLC
Overall Yield (Purified)15 - 25%Gravimetric/UV Spec
Table 2: Peptide Characterization Data
AnalysisExpected ResultObserved Result
Amino Acid Sequence YSANSNPAMAPRERKAGCKNFFWKTFTSC-NH₂Confirmed
Molecular Formula C₁₄₆H₂₁₄N₄₂O₄₂S₂-
Molecular Weight (Avg) 3282.7 g/mol 3282.5 ± 0.5 Da
Mass Spectrometry (ESI-MS) [M+2H]²⁺ ≈ 1642.4, [M+3H]³⁺ ≈ 1095.6Consistent with calculation
RP-HPLC Retention Time Column/gradient dependentSingle major peak

Biological Activity and Signaling Pathway

This compound, like the native peptide, exerts its biological effects by binding to specific G-protein coupled somatostatin receptors (SSTRs) on the cell surface. There are five known SSTR subtypes (SSTR1-5). The binding of somatostatin analogs to these receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This cascade ultimately inhibits the secretion of various hormones.

signaling_pathway cluster_inhibition Inhibitory Cascade Peptide This compound SSTR Somatostatin Receptor (SSTR) Peptide->SSTR binds G_Protein Gi Protein SSTR->G_Protein activates AC Adenylyl Cyclase G_Protein->AC inhibits cAMP cAMP AC->cAMP converts PKA Protein Kinase A (PKA) ATP ATP ATP->AC cAMP->PKA activates Vesicle Hormone Secretory Vesicles PKA->Vesicle promotes exocytosis Secretion Hormone Release (e.g., Growth Hormone) Vesicle->Secretion leads to

Figure 2: Inhibitory signaling pathway of this compound via a Gi-coupled receptor.

The biological potency of this compound is comparable to that of native Somatostatin-28. It effectively displaces potent agonists from somatostatin receptors on anterior pituitary cell membranes and inhibits the release of growth hormone. Studies have shown that Somatostatin-28 can be more potent and longer-acting than Somatostatin-14 in certain biological assays.

Conclusion

This compound is an indispensable tool in endocrinology and pharmacology research. Its discovery was a direct result of the characterization of the broader somatostatin peptide family, while its chemical synthesis has been perfected through solid-phase peptide synthesis methodologies. The ability to reliably produce high-purity, well-characterized this compound allows researchers to accurately probe the complex biology of somatostatin receptors and their associated signaling pathways, paving the way for the development of novel therapeutic analogs.

References

A Technical Guide to the Biological Activity of Somatostatin-28 in Pancreatic Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth examination of the biological functions of Somatostatin-28 (SS-28), particularly its Tyr-tagged variants used in research, within the context of pancreatic cellular activity. It details the inhibitory mechanisms on hormone secretion, the underlying signaling pathways, and the experimental protocols for investigation.

Introduction

The pancreas plays a central role in glucose homeostasis through the coordinated secretion of hormones from the islets of Langerhans. Somatostatin, a key regulatory peptide, exists in two primary bioactive forms: Somatostatin-14 (SS-14) and the N-terminally extended Somatostatin-28 (SS-28).[1][2] While SS-14 is the predominant form in pancreatic δ-cells, SS-28 is produced by intestinal endocrine cells and is considered a circulating hormone, particularly postprandially.[1][3][4]

SS-28 demonstrates distinct biological activities, exhibiting a potent and selective inhibitory effect on pancreatic β-cells. Understanding the precise mechanisms of SS-28 is critical for elucidating the complex paracrine and endocrine regulation within the pancreas and for developing novel therapeutic strategies targeting metabolic diseases. This guide summarizes the quantitative effects of SS-28, outlines its signaling cascades, and provides detailed protocols for its study in pancreatic cells.

Quantitative Data Summary

The biological activity of Somatostatin-28 is quantified through its binding affinity to specific somatostatin receptors (SSTRs) and its potent inhibitory effects on hormone secretion.

Table 2.1: Binding Affinity of Somatostatin-28 and Analogs to Pancreatic Cell Receptors

This table summarizes the dissociation constants (Kd) of SS-28 and its analogs for receptors on pancreatic β-cells, indicating a high-affinity interaction.

CompoundCell/Tissue TypeKd (nM)Receptor Binding CapacityReference
[Leu8,D-Trp22,125I-Tyr25] SS-28Hamster Insulinoma (β-cells)0.2568 fmol/mg protein
Somatostatin-28 (SS-28)Hamster Insulinoma (β-cells)1.0Not Specified
Somatostatin-14 (SS-14)Hamster Insulinoma (β-cells)>5.0Not Specified
125I-[Tyr11]somatostatinGuinea Pig Pancreatic Acini0.2872 fmol/mg protein
Table 2.2: Inhibitory Effects of Somatostatin-28 on Pancreatic Hormone Secretion

This table presents the functional potency of SS-28 in inhibiting insulin and glucagon secretion from pancreatic islets under various stimulatory conditions.

PeptideSpecies/ModelSecretion InhibitedStimulantPotency / InhibitionReference
Somatostatin-28Rat (in vivo)InsulinArginine380x more potent than SS-14
Somatostatin-28Rat (in vivo)GlucagonArginine3x more potent than SS-14
Somatostatin-28Human (in vivo)InsulinGlucoseInhibition at 50 ng/kg/h infusion
Somatostatin-28Rat (perfused pancreas)Insulin (1st phase)Glucose (square-wave)Suppression at 16 pM
Somatostatin-28Rat (perfused pancreas)Insulin (1st & 2nd phase)Glucose (square-wave)Attenuation at 32-80 pM
Somatostatin-28Mouse IsletsGlucagonLow GlucoseIC50 = 1.2 nM
Catfish Pancreatic SomatostatinRat (perfused pancreas)Insulin & GlucagonNot Specified50-60% inhibition at 100 ng/mL

Signaling Pathways in Pancreatic Cells

Somatostatin-28 exerts its inhibitory effects on pancreatic cells by activating specific cell surface receptors, which triggers a cascade of intracellular events culminating in the suppression of hormone exocytosis.

The effects are mediated by a family of five G-protein coupled receptors (GPCRs), SSTR1-5. In the pancreas, SS-28 shows a higher affinity for SSTR5, which is predominantly linked to the inhibition of insulin secretion from β-cells. The inhibition of glucagon from α-cells is mainly mediated via SSTR2, which binds both SS-14 and SS-28.

Upon binding to its receptor (primarily SSTR5 on β-cells), SS-28 initiates the following signaling pathway:

  • G-Protein Activation: The receptor couples to an inhibitory G-protein (Gαi).

  • Adenylyl Cyclase Inhibition: The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase, leading to a significant reduction in the intracellular concentration of cyclic AMP (cAMP).

  • PKA Pathway Downregulation: The decrease in cAMP levels leads to reduced activation of Protein Kinase A (PKA).

  • Modulation of Ion Channels and Exocytosis: Reduced PKA activity, along with direct G-protein modulation of ion channels, results in membrane hyperpolarization and stabilization. This prevents the influx of Ca2+, a critical trigger for the fusion of insulin-containing secretory granules with the cell membrane, thereby inhibiting hormone release.

SS28_Signaling_Pathway ss28 Somatostatin-28 sstr5 SSTR5 Receptor ss28->sstr5 Binds gi Gαi Protein sstr5->gi Activates ac Adenylyl Cyclase gi->ac Inhibits camp cAMP ac->camp atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates channels ↓ Ca2+ Influx (via ion channels) pka->channels Inhibits exocytosis Insulin Granule Exocytosis channels->exocytosis Reduces

SS-28 signaling cascade in pancreatic β-cells.

Experimental Protocols

Investigating the biological activity of Tyr-SOMATOSTATIN-28 requires robust and reproducible experimental methods. The following protocols provide a framework for key assays.

Protocol: Isolation of Mouse Pancreatic Islets

This protocol is adapted from established collagenase-based methods for obtaining viable pancreatic islets for in vitro studies.

Materials:

  • Collagenase solution (e.g., Collagenase P in HBSS)

  • Hanks' Balanced Salt Solution (HBSS)

  • RPMI-1640 culture medium with 10% FBS, 1% Penicillin-Streptomycin

  • Ficoll solution (or similar density gradient medium)

  • Syringes, cannulas, and dissection tools

Procedure:

  • Pancreas Inflation: Cannulate the common bile duct and perfuse the pancreas with 3-5 mL of cold collagenase solution until fully inflated.

  • Digestion: Excise the inflated pancreas, transfer it to a conical tube, and incubate in a 37°C water bath for 10-15 minutes with gentle shaking to digest the exocrine tissue.

  • Termination of Digestion: Stop the digestion by adding cold HBSS. Vortex gently to dissociate the tissue.

  • Washing and Filtration: Wash the digest by centrifugation and resuspension in fresh HBSS. Pass the suspension through a mesh filter (e.g., 70 µm) to remove undigested tissue.

  • Islet Purification: Purify the islets from acinar and other cells using a density gradient (e.g., Ficoll). Layer the cell suspension on top of the gradient and centrifuge. Islets will collect at the interface.

  • Islet Picking and Culture: Carefully collect the islet layer, wash with HBSS, and hand-pick clean islets under a stereomicroscope into a petri dish containing culture medium.

  • Overnight Culture: Incubate the isolated islets overnight at 37°C and 5% CO2 to allow for recovery before experimentation.

Protocol: Static Insulin/Glucagon Secretion Assay

This assay measures hormone release from isolated islets in response to various secretagogues and inhibitors.

Materials:

  • Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA, with varying glucose concentrations (e.g., 2.8 mM for basal, 16.7 mM for stimulated).

  • Secretagogues (e.g., Glucose, Arginine, KCl).

  • Test compound: this compound.

  • Isolated pancreatic islets.

  • ELISA or RIA kits for insulin and glucagon.

Procedure:

  • Pre-incubation: Pick batches of 10-15 size-matched islets and place them in tubes with KRB buffer containing a low glucose concentration (e.g., 2.8 mM) for 60 minutes at 37°C to establish a basal secretion rate.

  • Basal Secretion: Replace the pre-incubation buffer with fresh low-glucose KRB and incubate for 60 minutes. Collect the supernatant for basal hormone measurement.

  • Stimulated Secretion: Replace the buffer with high-glucose KRB (e.g., 16.7 mM) or other secretagogues, with or without different concentrations of this compound.

  • Incubation: Incubate for 60 minutes at 37°C.

  • Sample Collection: Collect the supernatant for measurement of stimulated hormone secretion.

  • Hormone Quantification: Measure the concentration of insulin or glucagon in the collected supernatants using a validated ELISA or RIA kit according to the manufacturer's instructions.

  • Data Normalization: Normalize hormone secretion to the total protein content or DNA content of the islets in each tube.

Protocol: Intracellular cAMP Measurement

This protocol measures changes in intracellular cAMP levels in response to SS-28, providing a direct readout of adenylyl cyclase inhibition.

Materials:

  • Isolated pancreatic islets.

  • KRB buffer with various glucose concentrations.

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Forskolin (an adenylyl cyclase activator) for positive control.

  • Test compound: this compound.

  • cAMP assay kit (e.g., EIA or HTRF-based).

Procedure:

  • Islet Treatment: Pre-incubate batches of islets in low-glucose KRB buffer as described for the secretion assay.

  • Stimulation: Treat the islets with stimulating agents (e.g., high glucose, forsklin) in the presence of a PDE inhibitor (IBMX) and with or without various concentrations of this compound.

  • Incubation: Incubate for the desired time (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis: Stop the reaction and lyse the cells using the lysis buffer provided in the cAMP assay kit.

  • cAMP Quantification: Measure the cAMP concentration in the cell lysates using a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence (HTRF) assay, following the kit manufacturer's protocol.

  • Data Analysis: Calculate the cAMP concentration and express it relative to the control conditions.

Experimental_Workflow cluster_assays 5. Assays isolate 1. Pancreatic Islet Isolation culture 2. Overnight Recovery Culture isolate->culture preincubate 3. Pre-incubation (Basal Conditions) culture->preincubate treat 4. Treatment (Stimulants +/- SS-28) preincubate->treat secretion Hormone Secretion (ELISA/RIA) treat->secretion camp Intracellular cAMP (EIA/HTRF) treat->camp western Protein Signaling (Western Blot) treat->western analysis 6. Data Analysis & Interpretation secretion->analysis camp->analysis western->analysis

General workflow for studying SS-28 in pancreatic islets.
Protocol: Western Blot for ERK Phosphorylation

While the primary pathway for somatostatin is through cAMP, cross-talk with other pathways like the MAPK/ERK pathway can occur. This protocol assesses changes in protein phosphorylation.

Materials:

  • Isolated islets or pancreatic cell lines (e.g., MIN6).

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Protein assay kit (e.g., BCA).

  • SDS-PAGE gels, buffers, and electrophoresis equipment.

  • PVDF membranes.

  • Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, anti-β-actin (loading control).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

Procedure:

  • Cell Treatment and Lysis: Treat islets or cells as described above. After treatment, wash with cold PBS and lyse the cells on ice with lysis buffer.

  • Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (20-40 µg) from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane (e.g., with 5% BSA or non-fat milk) to prevent non-specific antibody binding. Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. After further washing, apply a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: To normalize the data, the membrane can be stripped of antibodies and re-probed for total ERK and a loading control like β-actin.

  • Densitometry: Quantify the band intensity using imaging software to determine the relative change in protein phosphorylation.

References

A Technical Guide to the Role of Tyr-Somatostatin-28 in Growth Hormone Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Tyr-somatostatin-28 and its inhibitory role in the secretion of growth hormone (GH). It details the underlying molecular mechanisms, summarizes quantitative data from key studies, outlines relevant experimental protocols, and provides visual representations of critical pathways and workflows.

Introduction: Somatostatin and Growth Hormone Regulation

Somatostatin (SST), also known as growth hormone-inhibiting hormone (GHIH), is a critical regulatory peptide hormone.[1] It is produced by the alternative cleavage of a single preproprotein, resulting in two primary bioactive forms: a 14-amino acid peptide (SST-14) and a 28-amino acid peptide (SST-28).[1][2][3] this compound is a functional analog of SST-28. Both forms are potent inhibitors of endocrine and exocrine secretions.

A primary physiological function of somatostatin, originating from the hypothalamus, is to inhibit the secretion of growth hormone from somatotroph cells in the anterior pituitary gland. This action counterbalances the stimulatory effects of Growth Hormone-Releasing Hormone (GHRH), and their interplay governs the pulsatile release of GH. Studies have consistently shown that SST-28 exhibits distinct properties compared to SST-14, often demonstrating higher potency and a longer duration of action in GH suppression.

Core Mechanism of Action: Signaling Pathways

Somatostatin exerts its inhibitory effects by binding to a family of five G-protein coupled receptors (GPCRs), designated SSTR1 through SSTR5. In the pituitary gland, somatotroph cells predominantly express SSTR2 and SSTR5, which are the primary mediators of GH inhibition.

The binding of this compound to SSTR2 and SSTR5 on the somatotroph cell surface initiates a cascade of intracellular events:

  • G-Protein Activation: The receptor-ligand complex activates inhibitory G-proteins (Gαi/Gαo).

  • Adenylyl Cyclase Inhibition: The activated G-protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Ion Channel Modulation: The reduction in cAMP and direct G-protein subunit interactions lead to:

    • Activation of K+ Channels: This causes potassium ion efflux, leading to hyperpolarization of the cell membrane.

    • Inhibition of Voltage-Gated Ca2+ Channels: Hyperpolarization and direct signaling pathways reduce the influx of calcium ions (Ca2+).

  • Inhibition of GH Exocytosis: The resulting decrease in intracellular Ca2+ concentration is the final common pathway that prevents the fusion of GH-containing secretory vesicles with the cell membrane, thereby inhibiting GH release.

This signaling cascade effectively suppresses both basal and GHRH-stimulated GH secretion.

GH_Inhibition_Pathway cluster_membrane Cell Membrane SSTR SSTR2 / SSTR5 Gi Gi Protein SSTR->Gi Activates AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP Reduces K_Channel K+ Channel Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization K+ Efflux Ca_Channel Ca2+ Channel Ca_Influx ↓ Ca2+ Influx Ca_Channel->Ca_Influx Blocks SST28 This compound SST28->SSTR Binds Gi->AC Inhibits Gi->K_Channel Activates Gi->Ca_Channel Inhibits GH_Release ↓ GH Release cAMP->GH_Release Inhibits Ca_Influx->GH_Release Inhibits Hyperpolarization->Ca_Channel Inhibits GH_Vesicle GH Secretory Vesicle GH_Vesicle->GH_Release Blocks Fusion

Caption: Somatostatin-28 signaling pathway in pituitary somatotrophs.

Quantitative Data: Efficacy and Potency

Quantitative analyses from both in vivo and in vitro studies highlight the distinct inhibitory profiles of SST-28 compared to SST-14.

Table 1: Comparative In Vivo Efficacy of Somatostatin Analogs on GH Inhibition
SpeciesModelCompoundDoseDuration of Significant GH SuppressionKey FindingReference
RatFreely moving, chronically cannulatedSST-14100 µg (sc)30 minutesSST-28 has a significantly longer duration of action.
RatFreely moving, chronically cannulatedSST-28100 µg (sc)90 minutesSST-28 has a significantly longer duration of action.
HumanHealthy & AcromegalicSST-1425-250 µgNot specifiedSST-28 is at least 5 times more potent than SST-14.
HumanHealthy & AcromegalicSST-2825-250 µgNot specifiedSST-28 is at least 5 times more potent than SST-14.
HumanNormal MenSST-141.8 nmol/kg (infusion)Abolished arginine-stimulated GH releaseBoth forms completely abolished arginine-stimulated GH release.
HumanNormal MenSST-281.8 nmol/kg (infusion)Abolished arginine-stimulated GH releaseBoth forms completely abolished arginine-stimulated GH release.
DuckImmatureSRIF-14800 ng/kg/min (infusion)Duration of 30-min infusionMagnitude of GH suppression was similar between the two forms.
DuckImmatureSRIF-28800 ng/kg/min (infusion)Duration of 30-min infusionMagnitude of GH suppression was similar between the two forms.
Table 2: Comparative In Vitro Efficacy of Somatostatin Analogs on GH Inhibition
SystemModelCompoundConcentrationEffectKey FindingReference
Rat Pituitary CellsDispersed cellsSST-2810 nMDecreased the proportion of GH-secreting cellsDemonstrates direct inhibitory effect on pituitary cells.
Rat Pituitary CellsGC CellsSRIH (SST-14)IC50: 3 x 10⁻⁸ MMax inhibition of ~49% on basal GH secretionProvides quantitative potency data in a cell line model.
Human GH-secreting AdenomaDispersed cellsSRIH-140.01-1 µMGH suppression of 20-40% in responsive tumors (9 of 16)Highlights variability in tumor response to somatostatin.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's effects on GH secretion.

In Vivo GH Inhibition Assay in Rats

This protocol is designed to measure the effect of subcutaneously administered SST-28 on the pulsatile secretion of GH in conscious, unrestrained animals.

Methodology:

  • Animal Model: Adult male rats are used, fitted with chronic intra-atrial cannulas for stress-free, repeated blood sampling.

  • Housing: Animals are housed individually and handled regularly to acclimate them to experimental procedures.

  • Experimental Groups:

    • Control Group: Receives normal saline injection.

    • Test Group 1: Receives SST-14 (e.g., 100 µg, subcutaneous).

    • Test Group 2: Receives this compound (e.g., 100 µg, subcutaneous).

  • Procedure:

    • On the day of the experiment, cannulas are connected to extension tubes filled with heparinized saline.

    • A baseline blood sample (0.3 ml) is drawn.

    • The respective compound is administered subcutaneously.

    • Blood samples are collected at timed intervals (e.g., every 15-30 minutes) for a period of 2-3 hours.

  • Sample Processing: Blood samples are centrifuged, and plasma is separated and stored at -20°C.

  • GH Measurement: Plasma GH concentrations are determined using a specific radioimmunoassay (RIA).

  • Data Analysis: Longitudinal profiles of plasma GH are plotted for each group to compare the magnitude and duration of GH suppression.

InVivo_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A1 Surgically implant intra-atrial cannula in rats A2 Allow for recovery and acclimatize animals A1->A2 B1 Collect baseline blood sample A2->B1 B2 Administer Test Compound (Saline, SST-14, or SST-28) B1->B2 B3 Collect blood samples at timed intervals (e.g., every 15 min for 3h) B2->B3 C1 Centrifuge samples to separate plasma B3->C1 C2 Measure GH concentration using Radioimmunoassay (RIA) C1->C2 C3 Plot GH levels vs. time and analyze data C2->C3

Caption: Experimental workflow for in vivo GH inhibition studies.

In Vitro GH Inhibition Assay using Primary Pituitary Cell Cultures

This method assesses the direct effect of this compound on GH secretion from dispersed pituitary cells.

Methodology:

  • Cell Preparation:

    • Anterior pituitary glands are collected from rats.

    • The tissue is enzymatically dispersed (e.g., using trypsin or collagenase) to obtain a single-cell suspension.

  • Cell Culture:

    • Cells are plated in multi-well culture dishes (e.g., 50,000 cells/well) and cultured for 2-3 days to allow for attachment.

  • Treatment:

    • The culture medium is replaced with fresh medium containing the test compounds.

    • Groups include a control (medium alone) and various concentrations of this compound (e.g., 0.01, 0.1, 1 µM). Often, a stimulant like GHRH is included to measure inhibition of stimulated release.

  • Incubation: Cells are incubated for a defined period (e.g., 4 hours) at 37°C.

  • Sample Collection: After incubation, the culture medium is collected from each well.

  • GH Measurement: The concentration of GH in the collected medium is quantified by RIA or ELISA.

  • Data Analysis: GH secretion is expressed as a percentage of the control group. Dose-response curves are generated to determine parameters like IC50.

InVitro_Workflow A1 Excise anterior pituitary glands A2 Enzymatically disperse tissue into single cells A1->A2 A3 Plate cells in multi-well dishes A2->A3 A4 Culture for 2-3 days A3->A4 B1 Replace medium with test conditions: - Control - GHRH (stimulant) - GHRH + varying [SST-28] A4->B1 B2 Incubate for 4 hours at 37°C B1->B2 C1 Collect culture medium from each well B2->C1 C2 Measure GH concentration (RIA or ELISA) C1->C2 C3 Calculate % inhibition and generate dose-response curve C2->C3

Caption: Experimental workflow for in vitro GH inhibition studies.

Receptor Binding Affinity Assay

This protocol determines the binding affinity (Kd) of this compound to its receptors on cell membranes.

Methodology:

  • Membrane Preparation:

    • Target tissue or cells (e.g., pituitary adenoma, GH3 cells, or other cells expressing SSTRs) are homogenized in a buffer.

    • The homogenate is centrifuged at low speed to remove nuclei and debris.

    • The supernatant is then ultracentrifuged to pellet the cell membranes. The pellet is washed and resuspended.

  • Radioligand: A radiolabeled analog of somatostatin is used, such as [¹²⁵I-Tyr¹¹]SST-14 or a specific iodinated SST-28 analog.

  • Binding Assay:

    • A fixed amount of membrane protein is incubated with a fixed concentration of the radioligand.

    • A range of concentrations of unlabeled "cold" competitor ligand (this compound) is added to separate tubes.

    • Total Binding: Tubes with radioligand only.

    • Non-specific Binding: Tubes with radioligand and a large excess of unlabeled ligand.

  • Incubation & Separation: The mixture is incubated to allow binding to reach equilibrium (e.g., 60 minutes at 22°C). Bound and free radioligand are then separated, typically by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters (bound ligand) is measured using a gamma counter.

  • Data Analysis:

    • Specific binding is calculated: Total Binding - Non-specific Binding.

    • A competition curve is plotted (Specific Binding vs. log[competitor concentration]).

    • The data are analyzed using non-linear regression to determine the IC50, which is then used to calculate the inhibition constant (Ki) or dissociation constant (Kd) for this compound.

Conclusion and Future Directions

This compound is a potent and long-acting inhibitor of growth hormone secretion, acting primarily through SSTR2 and SSTR5 receptors on pituitary somatotrophs. Its mechanism involves the inhibition of the adenylyl cyclase/cAMP pathway and modulation of ion channel activity, which collectively suppress GH exocytosis. Quantitative data consistently demonstrate its superior potency and duration of action compared to SST-14.

The detailed experimental protocols provided herein serve as a foundation for researchers and drug development professionals investigating the somatostatin system. For drug development, the enhanced stability and potency of SST-28 and its analogs make them attractive candidates for therapeutic agents aimed at controlling conditions of GH hypersecretion, such as acromegaly. Future research may focus on developing SSTR subtype-selective analogs with optimized pharmacokinetic profiles to improve therapeutic efficacy and minimize side effects.

References

A Technical Guide to Synthetic Tyr-SOMATOSTATIN-28: Sequence, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic peptide Tyr-SOMATOSTATIN-28, a tyrosine-extended analog of the endogenous hormone somatostatin-28. This document details its amino acid sequence, a comprehensive protocol for its chemical synthesis, its interaction with somatostatin receptors, and the subsequent intracellular signaling cascades. Quantitative data on its biological activity are presented to facilitate its application in research and drug development.

Amino Acid Sequence

Synthetic this compound is a 29-amino acid peptide. It is an analog of somatostatin-28 with an additional tyrosine residue at the N-terminus. The primary structure is as follows:

Tyr-Ser-Ala-Asn-Ser-Asn-Pro-Ala-Met-Ala-Pro-Arg-Glu-Arg-Lys-Ala-Gly-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys

A disulfide bridge is formed between the cysteine residues at positions 18 and 29, which is crucial for its biological activity.

For comparison, the sequence of the endogenous somatostatin-28 is:

Ser-Ala-Asn-Ser-Asn-Pro-Ala-Met-Ala-Pro-Arg-Glu-Arg-Lys-Ala-Gly-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys [1][2]

This peptide also contains a disulfide bridge between Cys17 and Cys28.[1][2]

Quantitative Biological Data

The biological activity of this compound and its parent molecule, somatostatin-28, is mediated through their binding to five distinct G-protein coupled somatostatin receptors (SSTR1-5). The binding affinities of these peptides to the different receptor subtypes are crucial for determining their pharmacological profiles. While specific quantitative data for this compound is limited in publicly available literature, the data for the closely related somatostatin-28 provides a strong indication of its expected binding profile.

LigandReceptor SubtypeBinding Affinity (Kd or Ki, nM)Functional Activity (IC50, nM)
Somatostatin-28SSTR1HighPotent Inhibition of Adenylyl Cyclase
Somatostatin-28SSTR2HighPotent Inhibition of Growth Hormone Release
Somatostatin-28SSTR3HighPotent Inhibition of Adenylyl Cyclase
Somatostatin-28SSTR4HighPotent Inhibition of Adenylyl Cyclase
Somatostatin-28SSTR5High (preferential)Potent Inhibition of Insulin Release

Note: "High" affinity generally corresponds to Kd or Ki values in the low nanomolar to sub-nanomolar range. Specific values can vary depending on the experimental conditions and cell types used. Somatostatin-14 binds with higher affinity to SSTRs 1-4, whereas somatostatin-28 mainly interacts with SSTR5.[3]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines the manual synthesis of this compound using the 9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategy.

Materials:

  • Fmoc-Cys(Trt)-Wang resin

  • Fmoc-protected amino acids (including Fmoc-Tyr(tBu)-OH)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Activation base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone)

  • Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v)

  • Ether (cold)

  • Peptide synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Fmoc-Cys(Trt)-Wang resin in DMF in the peptide synthesis vessel for 1 hour.

  • Fmoc Deprotection: Remove the Fmoc group from the resin-bound cysteine by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the next Fmoc-protected amino acid (3 equivalents) with HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF. Add DIPEA (6 equivalents) and allow to react for 2-3 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using a ninhydrin test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

  • Washing: After complete coupling, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the sequence, from the C-terminus to the N-terminus, finishing with Fmoc-Tyr(tBu)-OH.

  • Final Fmoc Deprotection: After the final coupling of Fmoc-Tyr(tBu)-OH, remove the Fmoc group as described in step 2.

  • Cleavage and Side-Chain Deprotection:

    • Wash the fully assembled peptide-resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the acid-labile side-chain protecting groups.

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Precipitate the peptide by adding cold ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

    • Dry the crude peptide under vacuum.

  • Disulfide Bond Formation:

    • Dissolve the crude linear peptide in a dilute aqueous solution (e.g., 0.1 M ammonium bicarbonate) at a low concentration to favor intramolecular cyclization.

    • Stir the solution in an open beaker, allowing for air oxidation to form the disulfide bond. Alternatively, use an oxidizing agent like hydrogen peroxide or potassium ferricyanide.

    • Monitor the cyclization by HPLC.

  • Purification: Purify the cyclized peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.

G Resin Fmoc-Cys(Trt)-Wang Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU/HOBt, DIPEA) Deprotection1->Coupling Wash1 Wash (DMF, DCM) Coupling->Wash1 Repeat Repeat for 27 Cycles Wash1->Repeat Repeat->Deprotection1 Next Amino Acid FinalDeprotection Final Fmoc Deprotection Repeat->FinalDeprotection Last Amino Acid Cleavage Cleavage & Deprotection (TFA/TIS/H2O) FinalDeprotection->Cleavage Purification Cyclization & RP-HPLC Purification Cleavage->Purification FinalPeptide This compound Purification->FinalPeptide

Caption: Workflow for the solid-phase synthesis of this compound.

Radioligand Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for a specific somatostatin receptor subtype expressed in a cell line (e.g., CHO-K1 cells).

Materials:

  • Cell membranes prepared from cells stably expressing a single SSTR subtype.

  • Radioligand (e.g., [125I-Tyr11]-Somatostatin-14 or a suitable SSTR-subtype selective radioligand).

  • This compound (unlabeled competitor).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mg/ml BSA, and protease inhibitors).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • 96-well plates.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, add binding buffer, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound (typically from 10-12 M to 10-6 M).

  • Total and Non-specific Binding:

    • For total binding wells, add only the radioligand and binding buffer.

    • For non-specific binding wells, add the radioligand and a high concentration of unlabeled somatostatin-14 or somatostatin-28 (e.g., 1 µM).

  • Incubation: Initiate the binding reaction by adding the cell membrane preparation to each well. Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Termination of Binding: Terminate the assay by rapid filtration of the incubation mixture through glass fiber filters using a filtration apparatus. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the competitor by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a percentage of the maximal specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways

This compound, like endogenous somatostatins, exerts its biological effects by binding to somatostatin receptors (SSTRs), which are members of the G-protein coupled receptor (GPCR) superfamily. The activation of these receptors triggers a cascade of intracellular signaling events, primarily mediated by inhibitory G-proteins (Gαi/o).

The canonical signaling pathway involves:

  • Inhibition of Adenylyl Cyclase: Upon ligand binding, the activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA).

  • Modulation of Ion Channels:

    • Potassium Channels: The Gβγ subunits can directly activate G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the cell membrane. This makes the cell less excitable and inhibits hormone secretion.

    • Calcium Channels: The Gβγ subunits can also inhibit voltage-gated calcium channels, reducing calcium influx, which is a critical trigger for exocytosis of hormones and neurotransmitters.

  • Activation of Phosphatases: SSTR activation can lead to the stimulation of various protein tyrosine phosphatases (PTPs), such as SHP-1 and SHP-2. These phosphatases can dephosphorylate and inactivate signaling molecules involved in cell growth and proliferation, such as receptor tyrosine kinases (e.g., EGFR) and downstream effectors like MAP kinases (ERK1/2).

These signaling pathways collectively contribute to the primary physiological functions of somatostatin and its analogs, which include the inhibition of hormone secretion and the regulation of cell proliferation.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol TyrSOM28 This compound SSTR SSTR (1-5) TyrSOM28->SSTR G_protein Gi/o Protein SSTR->G_protein Activation SHP SHP-1/2 (Phosphatase) SSTR->SHP Activation G_alpha Gαi/o G_protein->G_alpha Dissociation G_betagamma Gβγ G_protein->G_betagamma Dissociation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion K_channel K+ Channel (GIRK) K_efflux K+ Efflux (Hyperpolarization) K_channel->K_efflux Ca_channel Ca2+ Channel Ca_influx Ca2+ Influx Ca_channel->Ca_influx G_alpha->AC Inhibition G_betagamma->K_channel Activation G_betagamma->Ca_channel Inhibition ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Cellular_Response Inhibition of Hormone Secretion & Cell Proliferation PKA->Cellular_Response Ca_influx->Cellular_Response Reduction K_efflux->Cellular_Response SHP->Cellular_Response

Caption: Signaling pathways of this compound via somatostatin receptors.

References

Methodological & Application

Application Notes and Protocols for Tyr-SOMATOSTATIN-28 in Competitive Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Somatostatin (SST) is a cyclic peptide hormone that plays a crucial role in regulating a wide array of physiological processes, including neurotransmission, cell proliferation, and endocrine signaling. Its effects are mediated through a family of five G-protein coupled receptors (GPCRs), designated SSTR1 through SSTR5. The two primary endogenous forms, somatostatin-14 (SST-14) and somatostatin-28 (SST-28), both bind to all five receptor subtypes with high affinity.[1][2] Tyr-SOMATOSTATIN-28, a tyrosine-containing analog of SST-28, is a valuable tool in the study of these receptors, particularly in competitive binding assays.

Competitive binding assays are a fundamental technique used to determine the binding affinity of a ligand for a receptor. In the context of somatostatin research, these assays are instrumental in screening and characterizing novel therapeutic agents that target SSTRs. This document provides detailed application notes and protocols for the use of this compound in such assays.

Principle of Competitive Binding Assays

A competitive binding assay measures the ability of an unlabeled compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand from its receptor. The assay is performed by incubating a constant concentration of the radiolabeled ligand with a preparation of membranes from cells expressing the target SSTR subtype, in the presence of increasing concentrations of the unlabeled competitor. As the concentration of the competitor increases, it competes with the radiolabeled ligand for binding to the receptor, resulting in a decrease in the amount of bound radioactivity.

From the resulting dose-response curve, the half-maximal inhibitory concentration (IC50) can be determined. The IC50 is the concentration of the competitor that displaces 50% of the specifically bound radiolabeled ligand. This value can then be used to calculate the equilibrium dissociation constant (Ki) of the competitor, which represents its binding affinity for the receptor.

Data Presentation: Binding Affinities of Somatostatin and its Analogs

The following tables summarize the binding affinities (Ki in nM) of endogenous somatostatins and clinically relevant synthetic analogs for the five human somatostatin receptor subtypes. Lower Ki values indicate a higher binding affinity.

Table 1: Binding Affinity (Ki, nM) of Endogenous Somatostatins

LigandSSTR1SSTR2SSTR3SSTR4SSTR5
Somatostatin-14++++++++++
Somatostatin-28++++++++++

++ indicates high affinity (in the nanomolar range). Both SST-14 and SST-28 bind to all five receptor subtypes with high affinity.[1][2]

Table 2: Binding Affinity (Ki or IC50, nM) of Synthetic Somatostatin Analogs

LigandSSTR1SSTR2SSTR3SSTR4SSTR5
Octreotide>10000.2 - 2.5Low affinity>100Lower affinity than SSTR2
Lanreotide-++--+
PasireotideHighHighHighLowVery High

Data compiled from multiple sources.[3] Note that binding affinities can vary depending on the experimental conditions and the specific radioligand used.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for Somatostatin Receptors

This protocol describes a general procedure for a competitive binding assay using membranes from Chinese Hamster Ovary (CHO) cells stably expressing one of the human somatostatin receptor subtypes (hSSTR1-5). The radioligand used is typically a high-affinity, subtype-non-selective ligand such as [¹²⁵I-Tyr¹¹]-Somatostatin-14 or ¹²⁵I-[Leu⁸,D-Trp²²,Tyr²⁵]SST-28.

Materials:

  • Cell Membranes: Crude membrane preparations from CHO cells stably transfected with the human SSTR subtype of interest.

  • Radioligand: [¹²⁵I-Tyr¹¹]-Somatostatin-14 or ¹²⁵I-[Leu⁸,D-Trp²²,Tyr²⁵]SST-28 (specific activity ~2000 Ci/mmol).

  • Competitor: this compound (or other unlabeled ligands).

  • Binding Buffer: 50 mM HEPES, pH 7.4, containing 5 mM MgCl₂, 1 mg/mL bovine serum albumin (BSA), and a protease inhibitor cocktail (e.g., aprotinin, leupeptin, bacitracin).

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: A high concentration (e.g., 1 µM) of unlabeled Somatostatin-14 or Somatostatin-28.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).

  • Filtration manifold.

  • Scintillation vials and scintillation fluid.

  • Gamma counter.

Procedure:

  • Membrane Preparation:

    • Thaw the frozen cell membrane preparation on ice.

    • Homogenize the membranes in ice-cold binding buffer using a Dounce or Polytron homogenizer.

    • Determine the protein concentration of the membrane suspension using a standard protein assay (e.g., Bradford or BCA).

    • Dilute the membrane suspension in binding buffer to the desired final concentration (typically 10-50 µg of protein per well, to be optimized for each receptor subtype).

  • Assay Setup:

    • Prepare serial dilutions of the competitor (this compound) in binding buffer. A typical concentration range would be from 10⁻¹² M to 10⁻⁶ M.

    • In a 96-well plate, add the following to each well in triplicate:

      • Total Binding: 50 µL of radioligand (at a final concentration near its Kd), 50 µL of binding buffer, and 100 µL of the diluted membrane suspension.

      • Competitor Binding: 50 µL of radioligand, 50 µL of the competitor dilution, and 100 µL of the diluted membrane suspension.

      • Non-specific Binding: 50 µL of radioligand, 50 µL of the non-specific binding control (e.g., 1 µM SST-14), and 100 µL of the diluted membrane suspension.

  • Incubation:

    • Incubate the plate at 25°C for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration:

    • Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

    • Quickly wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Counting:

    • Transfer the filters to scintillation vials.

    • Add scintillation fluid to each vial.

    • Measure the radioactivity (counts per minute, CPM) in each vial using a gamma counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding (CPM) from the total binding (CPM).

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Fit the data to a sigmoidal dose-response curve using a non-linear regression program (e.g., GraphPad Prism) to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.

Visualizations

Somatostatin Receptor Signaling Pathway

Somatostatin receptors are coupled to inhibitory G-proteins (Gi/o). Upon agonist binding, the receptor activates the G-protein, leading to the dissociation of the Gα and Gβγ subunits. These subunits then modulate the activity of various downstream effectors.

Somatostatin_Signaling cluster_cytoplasm Cytoplasm SST Somatostatin (e.g., Tyr-SST-28) SSTR SSTR (1-5) SST->SSTR Binds G_protein Gi/o Protein SSTR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca²⁺ Channels G_protein->Ca_channel Inhibits K_channel K⁺ Channels G_protein->K_channel Activates MAPK MAPK Pathway G_protein->MAPK Modulates cAMP cAMP AC->cAMP ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Inhibition of Hormone Secretion & Cell Growth PKA->Cellular_Response Ca_channel->Cellular_Response ↓ Ca²⁺ influx K_channel->Cellular_Response ↑ K⁺ efflux (Hyperpolarization) MAPK->Cellular_Response Competitive_Binding_Workflow prep 1. Prepare Reagents - SSTR-expressing membranes - Radiolabeled Ligand - this compound (Competitor) incubation 2. Incubation Mix membranes, radioligand, and varying concentrations of competitor prep->incubation separation 3. Separation Rapid filtration to separate bound and free radioligand incubation->separation counting 4. Quantification Measure radioactivity of bound ligand using a gamma counter separation->counting analysis 5. Data Analysis - Plot % specific binding vs. [Competitor] - Determine IC50 - Calculate Ki using Cheng-Prusoff counting->analysis result Binding Affinity (Ki) of this compound analysis->result

References

Application Notes and Protocols for Tyr-SOMATOSTATIN-28 in Receptor Autoradiography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the use of Tyr-SOMATOSTATIN-28 and its analogs in receptor autoradiography. This document outlines the necessary protocols, quantitative binding data, and the underlying signaling pathways of the somatostatin receptor subtypes.

Introduction

Somatostatin-28 (S-28) is a biologically active peptide derived from the precursor prosomatostatin. Like its shorter counterpart, somatostatin-14 (S-14), it plays a crucial role in regulating a wide array of physiological processes by binding to a family of five G-protein coupled receptors (GPCRs) known as somatostatin receptors (SSTR1, SSTR2, SSTR3, SSTR4, and SSTR5). The distinct tissue distribution and signaling pathways of these receptor subtypes make them important targets for drug development, particularly in oncology and endocrinology.

Receptor autoradiography is a powerful technique that allows for the visualization and quantification of receptor distribution in tissue sections. By using a radiolabeled analog of somatostatin-28, researchers can precisely map the location and density of somatostatin receptors in various tissues. A commonly used and well-characterized radioligand for this purpose is [Leu8, D-Trp22, 125I-Tyr25]somatostatin-28 (often abbreviated as [125I]LTT-SS-28 ), a universal ligand that binds to all five SSTR subtypes with high affinity.

Quantitative Data: Binding Affinities of [125I]LTT-SS-28

The following table summarizes the binding affinities (Ki in nM) of the universal somatostatin analog, [125I]LTT-SS-28, for the five human somatostatin receptor subtypes. This data is essential for designing and interpreting receptor autoradiography experiments.

Receptor SubtypeBinding Affinity (Ki, nM)
SSTR10.6
SSTR2High Affinity
SSTR3High Affinity
SSTR4High Affinity
SSTR5High Affinity

Experimental Protocols

This section provides a detailed methodology for performing receptor autoradiography using [125I]LTT-SS-28.

Materials and Reagents
  • Radioligand: [Leu8, D-Trp22, 125I-Tyr25]somatostatin-28 ([125I]LTT-SS-28)

  • Unlabeled Ligand: Somatostatin-28 or a non-radioactive version of LTT-SS-28 for determining non-specific binding.

  • Tissue Samples: Fresh frozen tissue blocks stored at -80°C.

  • Cryostat: For sectioning frozen tissues.

  • Microscope Slides: Gelatin-coated or positively charged slides.

  • Incubation Buffer: 50 mM Tris-HCl (pH 7.4) containing 5 mM MgCl2, 1% Bovine Serum Albumin (BSA), and a protease inhibitor cocktail (e.g., bacitracin at 0.02 mg/mL).

  • Wash Buffer: Cold 50 mM Tris-HCl (pH 7.4) containing 0.2% BSA.

  • Deionized Water: Ice-cold.

  • Autoradiography Film or Phosphor Imaging Screens

  • Developing and Fixing Solutions for Film

  • Image Analysis System

Experimental Workflow

G A Tissue Preparation B Cryosectioning A->B Freeze at -80°C C Pre-incubation B->C Mount 10-20 µm sections D Radioligand Incubation C->D Remove endogenous ligands E Washing D->E Incubate with [125I]LTT-SS-28 F Drying E->F Remove unbound radioligand G Exposure F->G Air dry sections H Image Acquisition & Analysis G->H Appose to film/screen

Caption: Workflow for receptor autoradiography using this compound.

Detailed Protocol
  • Tissue Preparation and Sectioning:

    • Rapidly freeze fresh tissue in isopentane cooled with liquid nitrogen or on dry ice to minimize ice crystal formation.

    • Store the frozen tissue blocks at -80°C until sectioning.

    • Using a cryostat, cut 10-20 µm thick sections and thaw-mount them onto gelatin-coated or positively charged microscope slides.

    • Store the slide-mounted sections at -80°C.

  • Pre-incubation:

    • Bring the slides to room temperature.

    • To remove endogenous somatostatin, pre-incubate the slides in incubation buffer without the radioligand for 15-30 minutes at room temperature.

  • Radioligand Incubation:

    • Prepare the incubation solution with [125I]LTT-SS-28 in the incubation buffer. A typical concentration is in the low nanomolar range (e.g., 0.05 - 0.2 nM), which should be optimized for the specific tissue and receptor density.

    • For determining non-specific binding, prepare a parallel incubation solution containing a high concentration (e.g., 1 µM) of unlabeled somatostatin-28 in addition to the radioligand.

    • Incubate the slides in the radioligand solution for 60-120 minutes at room temperature in a humidified chamber.

  • Washing:

    • To remove unbound radioligand, wash the slides in ice-cold wash buffer. Perform a series of short washes (e.g., 2 x 2 minutes) followed by a final brief rinse in ice-cold deionized water to remove buffer salts.

  • Drying:

    • Quickly dry the slides in a stream of cold, dry air.

  • Exposure and Imaging:

    • Appose the dried slides to autoradiography film or a phosphor imaging screen in a light-tight cassette.

    • Include calibrated radioactive standards to allow for quantification of receptor density.

    • Exposure time will vary depending on the radioactivity and can range from several days to a few weeks.

    • Develop the film according to the manufacturer's instructions or scan the phosphor imaging screen.

  • Data Analysis:

    • Quantify the optical density of the autoradiograms using a computerized image analysis system.

    • Subtract the non-specific binding from the total binding to determine the specific binding.

    • Correlate the specific binding with the radioactive standards to determine the receptor density in fmol/mg of tissue.

Somatostatin Receptor Signaling Pathways

Activation of the five SSTR subtypes by this compound initiates a cascade of intracellular signaling events. While there are common pathways, each subtype also exhibits distinct signaling profiles.

General Signaling Pathway

G cluster_0 S28 This compound SSTR SSTR (1-5) S28->SSTR GPCR G-protein (Gi/Go) SSTR->GPCR AC Adenylyl Cyclase GPCR->AC Ca Ca2+ Channels GPCR->Ca Inhibition K K+ Channels GPCR->K Activation PLC Phospholipase C GPCR->PLC MAPK MAPK Pathway GPCR->MAPK PTP Phosphotyrosine Phosphatase GPCR->PTP Activation cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA CellularResponse Cellular Response (↓ Secretion, ↓ Proliferation, Apoptosis) PKA->CellularResponse Ca->CellularResponse K->CellularResponse PLC->CellularResponse MAPK->CellularResponse PTP->CellularResponse

Caption: General signaling cascade upon SSTR activation.

Subtype-Specific Signaling Pathways

The five SSTR subtypes couple to various G-proteins and downstream effectors, leading to diverse cellular responses.

G cluster_SSTR1 SSTR1 cluster_SSTR2 SSTR2 cluster_SSTR3 SSTR3 cluster_SSTR4 SSTR4 cluster_SSTR5 SSTR5 SSTR1 SSTR1 Gi1 Gi/Go SSTR1->Gi1 AC1 ↓ Adenylyl Cyclase Gi1->AC1 MAPK1 MAPK Activation Gi1->MAPK1 SSTR2 SSTR2 Gi2 Gi/Go SSTR2->Gi2 AC2 ↓ Adenylyl Cyclase Gi2->AC2 PLC2 ↑ PLC Gi2->PLC2 K2 ↑ K+ Channels Gi2->K2 Ca2 ↓ Ca2+ Channels Gi2->Ca2 SSTR3 SSTR3 Gi3 Gi/Go SSTR3->Gi3 AC3 ↓ Adenylyl Cyclase Gi3->AC3 Apoptosis3 ↑ Apoptosis (via p53, Bax) Gi3->Apoptosis3 SSTR4 SSTR4 Gi4 Gi/Go SSTR4->Gi4 AC4 ↓ Adenylyl Cyclase Gi4->AC4 MAPK4 MAPK Activation Gi4->MAPK4 SSTR5 SSTR5 Gi5 Gi/Go SSTR5->Gi5 AC5 ↓ Adenylyl Cyclase Gi5->AC5 PLC5 ↑ PLC Gi5->PLC5

Caption: Key downstream signaling pathways for each SSTR subtype.

Disclaimer: The provided protocols and data are intended for research purposes only and should be adapted and optimized for specific experimental conditions. Always follow appropriate laboratory safety procedures when handling radioactive materials.

Tyr-SOMATOSTATIN-28: Application Notes and Protocols for In Vivo Studies in Rat Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Tyr-SOMATOSTATIN-28, a tyrosine-substituted analog of Somatostatin-28, for in vivo research in rat models. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways to facilitate the design and execution of studies investigating the physiological roles of this peptide.

Introduction

Somatostatin-28 (S-28) is a naturally occurring peptide hormone with a wide range of inhibitory effects on endocrine and exocrine secretion, neurotransmission, and cell proliferation. The addition of a tyrosine residue (Tyr) allows for radioiodination, making this compound a valuable tool for receptor binding, pharmacokinetic, and in vivo imaging studies. This document focuses on its application in rat models to investigate its biological functions, particularly its effects on growth hormone (GH) and insulin secretion.

Data Presentation

Table 1: Pharmacokinetic Parameters of Somatostatin-28 in Rats
ParameterValueSpeciesRoute of AdministrationReference
Half-life (t½)1.35 minRatIntravenous[1]
Conversion to Somatostatin-14 (in vivo)4-7%RatIntravenous[1]

Note: While the provided data is for the parent compound Somatostatin-28, it serves as a crucial reference for studies involving this compound, as their core biological activities are expected to be similar.

Table 2: Effects of Somatostatin-28 on Hormone Secretion in Rats
HormoneEffectModel SystemKey FindingsReference
Growth Hormone (GH)InhibitionIn vitro (rat anterior pituitary cells)Potent inhibitory effect on GH release.[2]
InsulinInhibitionPerfused in situ rat pancreasSuppressed first-phase insulin secretion at postprandial concentrations (16 pM).[3]
GlucagonInhibitionIn vivo (fasted rats)Blocked by somatostatin antagonist, indicating tonic inhibitory control.
Glucagon-like peptide-1 (GLP-1)InhibitionFetal rat intestinal cell culturesDose-dependently inhibited GLP-1 secretion with an EC50 of 0.01 nM.

Signaling Pathways

This compound, like endogenous somatostatin, exerts its effects by binding to G-protein coupled receptors (GPCRs), specifically the five somatostatin receptor subtypes (SSTR1-5). The primary signaling mechanism involves the inhibition of adenylyl cyclase and the modulation of ion channel activity.

Somatostatin Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol S28 This compound SSTR Somatostatin Receptor (SSTR) S28->SSTR Binds G_protein Gi/o Protein SSTR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits K_channel K+ Channel G_protein->K_channel Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Vesicle_fusion Hormone Vesicle Fusion PKA->Vesicle_fusion Phosphorylates (Inhibits) Ca_influx Ca2+ Influx Ca_channel->Ca_influx Mediates K_efflux K+ Efflux K_channel->K_efflux Mediates Ca_influx->Vesicle_fusion Triggers Hormone_secretion ↓ Hormone Secretion K_efflux->Hormone_secretion Hyperpolarization leads to Vesicle_fusion->Hormone_secretion Leads to

Caption: this compound signaling pathway.

Experimental Protocols

Protocol 1: In Vivo Inhibition of Growth Hormone (GH) Secretion in Rats

This protocol describes a method to assess the inhibitory effect of this compound on GH secretion in rats.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • This compound (lyophilized powder)

  • Sterile saline solution (0.9% NaCl)

  • Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

  • Blood collection tubes (containing EDTA)

  • Centrifuge

  • Rat GH Radioimmunoassay (RIA) kit

Procedure:

  • Animal Acclimatization: House rats in a controlled environment (12:12 h light-dark cycle, 22-24°C) with ad libitum access to food and water for at least one week prior to the experiment.

  • Preparation of this compound Solution: Reconstitute lyophilized this compound in sterile saline to the desired concentration. For example, to achieve a dose of 10 µg/kg, prepare a 10 µg/mL solution.

  • Animal Preparation: Anesthetize the rats according to approved institutional animal care and use committee (IACUC) protocols. Place the rat on a heating pad to maintain body temperature.

  • Baseline Blood Sample: Collect a baseline blood sample (approx. 0.5 mL) from the tail vein or other appropriate site into an EDTA-containing tube.

  • Administration of this compound: Administer the prepared this compound solution via intravenous (IV) injection into the tail vein. A typical dose range for in vivo studies is 1-20 µg/kg.

  • Post-treatment Blood Sampling: Collect blood samples at various time points post-injection (e.g., 5, 15, 30, and 60 minutes).

  • Plasma Separation: Centrifuge the blood samples at 3000 x g for 15 minutes at 4°C to separate the plasma.

  • GH Measurement: Determine the concentration of GH in the plasma samples using a commercially available rat GH RIA kit, following the manufacturer's instructions. A general RIA procedure is outlined below.

Radioimmunoassay (RIA) for Rat GH:

  • Standard Curve Preparation: Prepare a series of standards with known concentrations of rat GH.

  • Assay Setup: In assay tubes, add the plasma samples or standards, a specific antibody against rat GH, and radiolabeled rat GH (e.g., ¹²⁵I-GH).

  • Incubation: Incubate the tubes to allow for competitive binding between the unlabeled GH (in the sample/standard) and the radiolabeled GH for the antibody.

  • Precipitation: Add a secondary antibody to precipitate the primary antibody-GH complexes.

  • Centrifugation and Measurement: Centrifuge the tubes, decant the supernatant, and measure the radioactivity of the pellet using a gamma counter.

  • Data Analysis: Construct a standard curve by plotting the percentage of bound radiolabeled GH against the concentration of the standards. Use this curve to determine the GH concentration in the unknown plasma samples.

GH Inhibition Experimental Workflow acclimatization Rat Acclimatization anesthesia Anesthesia acclimatization->anesthesia baseline_blood Baseline Blood Sample anesthesia->baseline_blood s28_injection IV Injection of this compound baseline_blood->s28_injection post_blood Post-treatment Blood Sampling s28_injection->post_blood plasma_sep Plasma Separation (Centrifugation) post_blood->plasma_sep gh_ria GH Measurement (RIA) plasma_sep->gh_ria data_analysis Data Analysis gh_ria->data_analysis

Caption: Workflow for in vivo GH inhibition study.

Protocol 2: Perfused In Situ Rat Pancreas for Insulin Secretion Studies

This ex vivo protocol allows for the direct assessment of this compound's effect on insulin secretion from the pancreas in a controlled environment.

Materials:

  • Male Wistar rats (250-300 g), fasted overnight

  • This compound

  • Krebs-Ringer bicarbonate buffer (KRBB) supplemented with glucose and bovine serum albumin (BSA)

  • Perfusion pump and oxygenator

  • Surgical instruments

  • Insulin ELISA kit

Procedure:

  • Animal Preparation: Anesthetize the fasted rat.

  • Surgical Procedure: Perform a laparotomy to expose the pancreas and associated vasculature. Cannulate the celiac artery (for inflow) and the portal vein (for outflow). Ligate surrounding vessels to isolate the pancreatic circulation.

  • Initiation of Perfusion: Begin perfusing the pancreas with oxygenated KRBB (37°C) at a constant flow rate (e.g., 2.5 mL/min). Allow the preparation to stabilize for a period (e.g., 30 minutes) with a basal glucose concentration in the perfusate.

  • Experimental Design:

    • Basal Period: Collect perfusate samples at regular intervals to establish a baseline insulin secretion rate.

    • Stimulation Period: Increase the glucose concentration in the perfusate to stimulate insulin secretion (e.g., from 5 mM to 16.7 mM).

    • Inhibition Period: Introduce this compound into the perfusate at the desired concentration (e.g., 10⁻¹⁰ to 10⁻⁸ M) along with the stimulatory glucose concentration.

  • Sample Collection: Collect the effluent from the portal vein cannula at timed intervals throughout the experiment.

  • Insulin Measurement: Measure the insulin concentration in the collected perfusate samples using an insulin ELISA kit.

  • Data Analysis: Plot insulin secretion rates over time to visualize the effects of glucose stimulation and this compound inhibition.

Perfused Pancreas Experimental Workflow fasting Overnight Fasting of Rat surgery Anesthesia & Surgical Isolation of Pancreas fasting->surgery perfusion_setup Perfusion with KRBB (Basal Glucose) surgery->perfusion_setup stabilization Stabilization Period perfusion_setup->stabilization glucose_stim Glucose Stimulation stabilization->glucose_stim s28_infusion Infusion of this compound glucose_stim->s28_infusion sample_collection Perfusate Sample Collection s28_infusion->sample_collection insulin_elisa Insulin Measurement (ELISA) sample_collection->insulin_elisa analysis Data Analysis insulin_elisa->analysis

Caption: Workflow for perfused rat pancreas study.

Conclusion

This compound is a versatile tool for investigating the somatostatin system in vivo in rat models. The protocols and data presented here provide a foundation for researchers to explore its role in regulating hormone secretion and other physiological processes. Careful adherence to established methodologies and appropriate animal care guidelines are essential for obtaining reliable and reproducible results.

References

Application Notes and Protocols for Tyr-SOMATOSTATIN-28 in Cultured Neuronal Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Tyr-SOMATOSTATIN-28, a derivative of SOMATOSTATIN-28 (SS-28), in cultured neuronal cells. The protocols detailed below are based on established methodologies for studying the effects of somatostatin and its analogues on neuronal function. While specific data for this compound is limited, the protocols for SOMATOSTATIN-28 are directly applicable.

Application Notes

SOMATOSTATIN-28, a 28-amino acid peptide, and its precursor, prosomatostatin, are known to function as neurotransmitters or neuromodulators in the central nervous system.[1][2] this compound, a tyrosine-substituted analogue, is utilized in research for its altered binding affinity and potential for radiolabeling in receptor studies. The primary applications in cultured neuronal cells involve the investigation of its effects on neuronal excitability, ion channel modulation, and intracellular signaling pathways.

Electrophysiological Effects

SOMATOSTATIN-28 has been shown to have complex, dose-dependent effects on the electrophysiological properties of cultured neurons.[3][4] These effects are primarily mediated through the modulation of voltage-dependent potassium (K+) and calcium (Ca2+) currents.[5] Notably, the effects of SOMATOSTATIN-28 can be opposite to those of SOMATOSTATIN-14 (SS-14), another active form of somatostatin. While SS-14 enhances voltage-dependent K+ currents, SS-28 has been shown to inhibit these same currents. Both forms, however, inhibit voltage-dependent Ca2+ currents.

Signaling Pathways

The actions of SOMATOSTATIN-28 in neurons are mediated by a family of G-protein coupled receptors (GPCRs), specifically the five somatostatin receptor subtypes (sst1-5). The binding of SOMATOSTATIN-28 to its receptors is coupled to inhibitory G-proteins (Gi/o). This coupling leads to the modulation of downstream effectors, including adenylyl cyclase and various ion channels. The signaling is generally independent of cyclic AMP (cAMP).

Quantitative Data Summary

The following tables summarize the quantitative effects of somatostatin on cultured neuronal cells as reported in the literature.

Table 1: Dose-Dependent Effects of Somatostatin on Membrane Potential of Cultured Rat Cortical Neurons

Concentration RangeEffect on Membrane PotentialPercentage of Responsive Neurons
100 pM - 1 µMDepolarization34.5% (30 of 87 neurons)
100 pM - 5 nMIncreasing depolarization with increasing concentration~30% - 40%
> 5 nMDecreased depolarization with increasing concentration (Inverted U-shape)Response rate decreases
High ConcentrationsInhibition of neuronal activityNot specified

Table 2: Effects of SOMATOSTATIN-14 and SOMATOSTATIN-28 on Ion Currents in Cultured Rat Neocortical Neurons

PeptideTarget Ion CurrentEffect
SOMATOSTATIN-14 (Som-14)Delayed rectifier K+ current (IK)Increased
SOMATOSTATIN-28 (Som-28)Delayed rectifier K+ current (IK)Reduced
SOMATOSTATIN-14 & -28Voltage-dependent Ca2+ currentInhibited

Visualized Signaling Pathways and Workflows

G Signaling Pathway of SOMATOSTATIN-28 in Neuronal Cells cluster_membrane Cell Membrane cluster_cytosol Cytosol SST28 This compound SSTR Somatostatin Receptor (e.g., sst2) SST28->SSTR Binds G_protein Gi/o Protein SSTR->G_protein Activates Ca_channel Voltage-gated Ca2+ Channel G_protein->Ca_channel Inhibits K_channel Voltage-gated K+ Channel G_protein->K_channel Inhibits Ca_influx Decreased Ca2+ Influx Ca_channel->Ca_influx K_efflux Decreased K+ Efflux K_channel->K_efflux Neuronal_activity Modulation of Neuronal Activity Ca_influx->Neuronal_activity K_efflux->Neuronal_activity

Caption: Signaling pathway of SOMATOSTATIN-28 in neuronal cells.

G Experimental Workflow for Studying this compound Effects cluster_assays 3. Functional Assays Culture 1. Primary Neuronal Cell Culture Treatment 2. Treatment with This compound Culture->Treatment Patch Electrophysiology (Patch-Clamp) Treatment->Patch Calcium Calcium Imaging Treatment->Calcium Analysis 4. Data Analysis Patch->Analysis Calcium->Analysis Conclusion 5. Conclusion Analysis->Conclusion

Caption: General experimental workflow.

Experimental Protocols

Protocol 1: Primary Neuronal Cell Culture

This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E-18) rat embryos.

Materials:

  • Timed-pregnant Sprague-Dawley rat (E-18)

  • Hibernate®-E medium (supplemented with 2% B-27® Plus)

  • Neurobasal® Plus Medium (supplemented with 2% B-27® Plus Supplement and GlutaMAX™)

  • Papain (2 mg/mL in Hibernate®-E without Ca2+)

  • Poly-D-lysine coated culture plates or coverslips

  • Sterile dissection tools

  • 37°C, 5% CO2 incubator

Procedure:

  • Dissect cortices from E-18 rat embryos in Hibernate®-E medium.

  • Remove meninges and collect the tissue.

  • Enzymatically digest the tissue with papain for 30 minutes at 30°C.

  • Gently dissociate the tissue by triturating with a fire-polished Pasteur pipette.

  • Allow cell debris to settle for 2 minutes and transfer the cell suspension to a new tube.

  • Centrifuge the cells at 200 x g for 4 minutes.

  • Resuspend the cell pellet in complete Neurobasal® Plus medium.

  • Plate the cells at a density of approximately 1 x 10^5 cells/well on poly-D-lysine coated plates/coverslips.

  • Incubate at 37°C in a 5% CO2 humidified incubator.

  • Change half of the medium every 3 days.

Protocol 2: Treatment with this compound

Materials:

  • This compound peptide

  • Sterile, nuclease-free water or appropriate buffer for reconstitution

  • Cultured neuronal cells (from Protocol 1)

Procedure:

  • Reconstitute this compound in sterile water or a recommended buffer to create a stock solution (e.g., 1 mM).

  • Further dilute the stock solution in the neuronal culture medium to the desired final concentrations (e.g., 100 pM to 1 µM).

  • For acute treatments, replace the culture medium with the medium containing this compound and proceed immediately to the assay.

  • For chronic treatments, replace the culture medium and incubate for the desired duration before performing the assay.

Protocol 3: Whole-Cell Patch-Clamp Electrophysiology

This protocol is for recording ion channel activity in cultured neurons in response to this compound.

Materials:

  • Inverted microscope with micromanipulators

  • Patch-clamp amplifier and data acquisition system

  • Borosilicate glass capillaries for patch pipettes

  • Artificial cerebrospinal fluid (aCSF)

  • Intracellular solution

  • This compound solution

Solutions:

  • aCSF (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 2 CaCl2, 1 MgCl2 (pH 7.4, bubbled with 95% O2/5% CO2).

  • Intracellular Solution (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, 40 HEPES (pH 7.2 with KOH, osmolarity ~270 mOsm/L).

Procedure:

  • Transfer a coverslip with cultured neurons to the recording chamber on the microscope stage.

  • Continuously perfuse the chamber with aCSF at a rate of 1.5-2 mL/min.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 6-7 MΩ when filled with intracellular solution.

  • Approach a neuron with the patch pipette and form a giga-ohm seal.

  • Rupture the membrane to achieve the whole-cell configuration.

  • Record baseline neuronal activity in voltage-clamp or current-clamp mode.

  • Perfuse the chamber with aCSF containing the desired concentration of this compound.

  • Record the changes in ion currents or membrane potential.

  • Wash out the peptide with aCSF to observe recovery.

Protocol 4: Calcium Imaging

This protocol is for measuring changes in intracellular calcium concentration ([Ca2+]i) in response to this compound.

Materials:

  • Fluorescent microscope with a suitable camera

  • Calcium indicator dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound solution

Procedure:

  • Prepare a loading solution of 5 µM Fluo-4 AM and 0.02% Pluronic F-127 in HBSS.

  • Remove the culture medium from the neurons and wash with HBSS.

  • Incubate the cells with the Fluo-4 AM loading solution for 30-45 minutes at 37°C.

  • Wash the cells with HBSS to remove excess dye and allow for de-esterification for 20-30 minutes.

  • Mount the coverslip on the microscope stage and perfuse with HBSS.

  • Acquire baseline fluorescence images.

  • Apply this compound by perfusion.

  • Record the changes in fluorescence intensity over time.

  • Analyze the data by calculating the change in fluorescence relative to the baseline (ΔF/F0).

References

Application Notes and Protocols: Tyr-SOMATOSTATIN-28 as a Tracer in Radioimmunoassays (RIA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Somatostatin-28 is a key regulatory peptide hormone with two active forms, somatostatin-14 (SS-14) and somatostatin-28 (SS-28), which are produced by the alternative cleavage of a single preproprotein. These peptides are crucial regulators of endocrine and nervous system function, exerting their effects by binding to specific high-affinity cell surface receptors. The quantification of somatostatin in biological samples is essential for research in endocrinology, neurobiology, and oncology.

Radioimmunoassay (RIA) is a highly sensitive and specific method for measuring the concentration of antigens, such as peptide hormones. A critical component of a successful RIA is a high-quality radiolabeled tracer that competes with the unlabeled antigen for a limited number of antibody binding sites. Tyr-SOMATOSTATIN-28, a synthetic analogue of somatostatin-28 containing a tyrosine residue, is an ideal precursor for radioiodination, typically with Iodine-125 (¹²⁵I). The addition of the tyrosine allows for efficient and stable incorporation of the radioisotope, creating a tracer with high specific activity necessary for a sensitive assay.

These application notes provide detailed protocols for the use of this compound as a tracer in radioimmunoassays for the quantification of somatostatin.

Quantitative Data Summary

The following tables summarize key quantitative parameters for radioimmunoassays utilizing this compound or similar tyrosinated somatostatin analogues as tracers.

Table 1: General RIA Performance Characteristics

ParameterTypical ValueReference
Assay Sensitivity6 - 30 pg/mL[1]
Standard Curve Range3.9 - 250 pmol/L[2][3]
Intra-assay Coefficient of Variation< 10%
Inter-assay Coefficient of Variation< 15%
Recovery of Exogenous Somatostatin78% - 93.8%[1]

Table 2: Sample Somatostatin Concentrations Measured by RIA

Sample TypeConditionConcentration RangeReference
Human PlasmaFasting17 - 81 pg/mL
Rat Portal Plasma-106 - 570 pg/mL[1]
Rat Inferior Vena Cava Plasma-< 30 - 155 pg/mL

Experimental Protocols

Protocol 1: Radioiodination of this compound

This protocol describes the radioiodination of this compound using the Chloramine-T method to produce a high specific activity ¹²⁵I-labeled tracer.

Materials:

  • This compound

  • Sodium Phosphate Buffer (0.5 M, pH 7.5)

  • Na¹²⁵I (high specific activity)

  • Chloramine-T solution (1 mg/mL in 0.05 M Sodium Phosphate Buffer, pH 7.5)

  • Sodium Metabisulfite solution (2 mg/mL in 0.05 M Sodium Phosphate Buffer, pH 7.5)

  • Potassium Iodide (KI) solution (10 mg/mL in 0.05 M Sodium Phosphate Buffer, pH 7.5)

  • Purification column (e.g., Sephadex G-25)

  • Elution Buffer (e.g., 0.1 M Acetic Acid containing 0.1% BSA)

Procedure:

  • In a shielded vial, add 5 µg of this compound dissolved in 25 µL of 0.5 M Sodium Phosphate Buffer.

  • Add 1 mCi of Na¹²⁵I.

  • Initiate the reaction by adding 10 µL of Chloramine-T solution.

  • Incubate for 60 seconds at room temperature with gentle mixing.

  • Stop the reaction by adding 20 µL of Sodium Metabisulfite solution.

  • Add 100 µL of Potassium Iodide solution as a carrier.

  • Purify the iodinated peptide from free ¹²⁵I using a pre-equilibrated Sephadex G-25 column.

  • Elute with Elution Buffer and collect fractions.

  • Monitor the radioactivity of the fractions to identify the protein peak containing the ¹²⁵I-Tyr-SOMATOSTATIN-28.

  • Pool the peak fractions and store at -20°C.

Protocol 2: Radioimmunoassay for Somatostatin

This protocol outlines a competitive RIA for the quantification of somatostatin in plasma samples.

Materials:

  • ¹²⁵I-Tyr-SOMATOSTATIN-28 tracer

  • Somatostatin standards (e.g., 0-1000 pg/mL)

  • Anti-somatostatin primary antibody

  • RIA Buffer (e.g., 0.01 M Phosphate Buffer, pH 7.4, containing 0.1% BSA and 0.01% Sodium Azide)

  • Unknown plasma samples

  • Second antibody (precipitating antibody, e.g., goat anti-rabbit IgG)

  • Normal rabbit serum (carrier)

  • Polyethylene glycol (PEG) solution (optional, to enhance precipitation)

  • Gamma counter

Procedure:

  • Assay Setup:

    • Label polystyrene tubes for Total Counts (TC), Non-Specific Binding (NSB), Zero Standard (B₀), Standards, and Unknown Samples.

    • Add 200 µL of RIA Buffer to NSB tubes.

    • Add 100 µL of RIA Buffer to B₀ tubes.

    • Add 100 µL of each somatostatin standard to their respective tubes in duplicate.

    • Add 100 µL of unknown plasma samples to their respective tubes in duplicate.

  • Antibody and Tracer Incubation:

    • Add 100 µL of diluted primary anti-somatostatin antibody to all tubes except TC and NSB.

    • Add 100 µL of ¹²⁵I-Tyr-SOMATOSTATIN-28 (e.g., 10,000 cpm/100 µL) to all tubes.

    • Vortex all tubes gently and incubate for 24 hours at 4°C.

  • Separation of Bound and Free Tracer:

    • Add 100 µL of normal rabbit serum (diluted) to all tubes except TC.

    • Add 100 µL of the second antibody to all tubes except TC.

    • Vortex and incubate for a further 24 hours at 4°C.

    • Centrifuge all tubes (except TC) at 3000 x g for 20 minutes at 4°C to pellet the antibody-bound complex.

    • Carefully decant or aspirate the supernatant.

  • Counting and Data Analysis:

    • Measure the radioactivity of the pellets in a gamma counter.

    • Calculate the percentage of bound tracer for each standard and sample relative to the B₀.

    • Construct a standard curve by plotting the percentage of bound tracer against the concentration of the somatostatin standards.

    • Determine the concentration of somatostatin in the unknown samples by interpolating their percentage of bound tracer from the standard curve.

Visualizations

Somatostatin Receptor Signaling Pathway

Somatostatin exerts its biological effects by binding to a family of five G-protein coupled receptors (SSTR1-5). The activation of these receptors initiates a cascade of intracellular signaling events, primarily through the inhibitory G-protein (Gi), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This pathway ultimately modulates cellular processes such as hormone secretion and cell proliferation.

Somatostatin_Signaling cluster_membrane Cell Membrane SSTR Somatostatin Receptor (SSTR) Gi Gi Protein SSTR->Gi Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts ATP to Gi->AC Inhibits Somatostatin Somatostatin Somatostatin->SSTR Binds Cellular_Response Inhibition of Hormone Secretion & Cell Proliferation cAMP->Cellular_Response Leads to

Caption: Somatostatin receptor signaling cascade.

Radioimmunoassay (RIA) Workflow

The principle of a competitive RIA is based on the competition between a fixed amount of radiolabeled antigen (tracer) and a variable amount of unlabeled antigen (from the sample or standard) for a limited number of specific antibody binding sites. The amount of bound tracer is inversely proportional to the concentration of unlabeled antigen in the sample.

RIA_Workflow cluster_components RIA Components Tracer ¹²⁵I-Tyr-SOMATOSTATIN-28 (Tracer) Incubation Incubation (Competition for binding sites) Tracer->Incubation Unlabeled_Ag Somatostatin (Sample/Standard) Unlabeled_Ag->Incubation Antibody Anti-Somatostatin Antibody Antibody->Incubation Separation Separation (Bound vs. Free) Incubation->Separation Results in Bound & Free Fractions Counting Gamma Counting (Measure bound radioactivity) Separation->Counting Isolate Bound Fraction Analysis Data Analysis (Standard Curve & Quantification) Counting->Analysis

Caption: Competitive Radioimmunoassay Workflow.

References

Application Notes and Protocols for Tyr-SOMATOSTATIN-28 Administration in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyr-SOMATOSTATIN-28 is a synthetic analog of Somatostatin-28 (S-28), a naturally occurring peptide hormone that regulates a wide array of physiological functions by interacting with a family of five G-protein coupled receptors (GPCRs), known as somatostatin receptors (SSTR1-5). The addition of a tyrosine residue facilitates radioiodination, making it a valuable tool for receptor binding assays and in vivo trafficking studies. Like its endogenous counterpart, this compound is a potent inhibitor of various endocrine and exocrine secretions, including growth hormone (GH), insulin, and glucagon.

These application notes provide comprehensive data and detailed protocols for the use of this compound in preclinical animal research, focusing on its receptor binding characteristics, pharmacokinetic profile, and in vivo applications.

Data Presentation

The following tables summarize key quantitative data for Somatostatin-28 and its analogs, providing a baseline for experimental design.

Table 1: Receptor Binding and Functional Potency

Ligand/AnalogReceptor/SystemAffinity (Kd) / Potency (IC50/EC50)SpeciesReference
Somatostatin-28Pancreatic beta-cellsKd: ~1 nMHamster[1]
[Leu8,D-Trp22,125I-Tyr25]S-28Pancreatic beta-cellsKd: 0.25 nMHamster[1]
Somatostatin-28Mouse Pituitary Tumor Cells3-fold greater affinity than Somatostatin-14Mouse[2]
Somatostatin-28SSTR5Highest affinity among SSTR1-5Rat[3]
Somatostatin-28GLP-1 Secretion InhibitionEC50: 0.01 nMRat[3]
Somatostatin-14GLP-1 Secretion InhibitionEC50: 5.8 nMRat

Note: Data for this compound is often derived from studies using Somatostatin-28 or its other analogs. The addition of a single tyrosine is not expected to dramatically alter binding affinity.

Table 2: Pharmacokinetic Parameters of Somatostatin-28 in a Canine Model

ParameterSomatostatin-28Somatostatin-14UnitReference
Plasma Half-life (t1/2)2.8 ± 0.31.7 ± 0.2minutes
Metabolic Clearance Rate (MCR)9.9 ± 1.421.9 ± 6.5ml/kg·min
Hepatic Extraction11.0 ± 1.543.1 ± 7.4%
Renal Extraction50.0 ± 4.882.2 ± 6.6%

Note: The slower metabolism and clearance of SS-28 compared to SS-14 contribute to its prolonged biological action.

Table 3: In Vivo Efficacy and Dosage in Animal Models

Animal ModelAdministration / DoseEffectReference
RatIntravenous co-infusion (16 pM)Suppressed first-phase insulin secretion.
RatIntravenous co-infusion (32 and 80 pM)Marked attenuation of both phases of insulin secretion.
DogIntravenous infusion (500 pmol/min)52% inhibition of insulin output.
Rat(Not specified)Potent inhibitory effect on growth hormone release.
DogBolus injection (equimolar to SS-14)Significantly greater and more prolonged reduction in portal venous blood flow compared to SS-14.

Signaling Pathway and Experimental Visualizations

This compound Signaling Pathway

This compound exerts its cellular effects by binding to somatostatin receptors (SSTRs), which are coupled to inhibitory G-proteins (Gαi). This interaction initiates a signaling cascade that inhibits adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels. This decrease in cAMP modulates downstream effectors to inhibit hormone secretion and cell proliferation.

This compound Signaling Pathway cluster_membrane Plasma Membrane SSTR SSTR (1-5) Gi Gαi Protein (Inactive) SSTR->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Tyr_SS28 This compound Tyr_SS28->SSTR Binds Gi_active Gαi Protein (Active) Gi->Gi_active GDP->GTP Gi_active->AC Inhibits ATP ATP ATP->AC Response Inhibition of Hormone Secretion cAMP->Response Leads to

This compound binds to SSTRs, activating Gαi and inhibiting adenylyl cyclase.
General Experimental Workflow for In Vivo Studies

The following diagram outlines a typical workflow for administering this compound in an animal model to assess its physiological effects.

Experimental Workflow A 1. Animal Acclimatization (e.g., Sprague-Dawley Rats, 7-10 days) B 2. Surgical Preparation (e.g., Jugular vein catheterization for infusion) A->B C 3. Recovery Period (5-7 days post-surgery) B->C D 4. Baseline Sampling (Blood collection for basal hormone/metabolite levels) C->D E 5. Peptide Administration (Prepare this compound in sterile saline. Administer via continuous intravenous infusion) D->E F 6. Post-Treatment Monitoring (Serial blood sampling at defined intervals) E->F G 7. Sample Analysis (ELISA/RIA for hormone levels, e.g., Insulin, GH) F->G H 8. Data Analysis & Conclusion (Statistical comparison of pre- and post-infusion levels) G->H

A typical workflow for in vivo studies involving this compound administration.

Experimental Protocols

Protocol 1: In Vivo Administration for Insulin Suppression Studies in Rats

This protocol is designed to assess the inhibitory effect of this compound on glucose-stimulated insulin secretion in a rat model.

1. Materials and Reagents:

  • This compound (lyophilized powder)

  • Sterile 0.9% Saline

  • Male Sprague-Dawley rats (250-300g)

  • Surgical tools for catheterization

  • Vascular catheters

  • Infusion pumps

  • Blood collection tubes (with EDTA and aprotinin)

  • Glucose solution (e.g., 20% dextrose)

  • Anesthetics (e.g., isoflurane)

  • Centrifuge, pipettes, and storage vials

2. Animal Preparation and Surgery:

  • Acclimatize rats to the housing facility for at least one week.

  • Anesthetize a rat and surgically implant a catheter into the jugular vein for infusion and/or the carotid artery for blood sampling.

  • Allow the animal to recover for 5-7 days to ensure return to normal physiological state.

3. Peptide Preparation:

  • Reconstitute lyophilized this compound in sterile saline to create a stock solution (e.g., 10 µg/mL).

  • Perform serial dilutions to achieve the desired final infusion concentrations (e.g., to deliver doses equivalent to 16-80 pM plasma concentration). Protect from light and keep on ice.

4. Infusion Protocol:

  • Fast the rats overnight but allow free access to water.

  • Connect the rat's venous catheter to an infusion pump via a tether and swivel system to allow free movement.

  • Begin a continuous infusion of a glucose solution to stimulate insulin secretion.

  • After a stabilization period, collect a baseline blood sample.

  • Initiate the co-infusion of this compound at the desired rate (e.g., infusion rates of 2 to 4 mL/kg/hr are common in rats).

  • Collect blood samples at regular intervals (e.g., 5, 15, 30, 60, and 90 minutes) during the infusion.

5. Sample Processing and Analysis:

  • Immediately place blood samples on ice.

  • Centrifuge at 4°C to separate plasma.

  • Aliquot the plasma and store at -80°C until analysis.

  • Quantify insulin levels using a commercially available ELISA or RIA kit.

  • Analyze data by comparing insulin levels at each time point to the baseline, using appropriate statistical tests.

Protocol 2: Receptor Binding Assay Using Rat Brain Membranes

This protocol describes a competitive binding assay to determine the affinity of unlabeled this compound for somatostatin receptors using a radiolabeled analog.

1. Materials and Reagents:

  • Radiolabeled ligand (e.g., [125I-Tyr25]Somatostatin-28)

  • Unlabeled this compound

  • Rat brain tissue (cerebral cortex is rich in SSTRs)

  • Homogenization Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Assay Buffer (e.g., 50 mM HEPES, 5 mM MgCl2, 1% BSA, pH 7.5)

  • Wash Buffer (cold Assay Buffer)

  • Glass-fiber filters

  • Scintillation fluid and counter

  • Tissue homogenizer, centrifuge

2. Membrane Preparation:

  • Euthanize a rat and quickly dissect the cerebral cortex on ice.

  • Homogenize the tissue in ice-cold Homogenization Buffer.

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and debris.

  • Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 40,000 x g for 20 min at 4°C) to pellet the membranes.

  • Discard the supernatant, resuspend the pellet in fresh Homogenization Buffer, and repeat the high-speed centrifugation.

  • Resuspend the final pellet in Assay Buffer. Determine the protein concentration using a BCA or Bradford assay. Store membrane aliquots at -80°C.

3. Binding Assay Protocol:

  • Set up assay tubes in triplicate for:

    • Total Binding: Membrane preparation + radiolabeled ligand.

    • Non-specific Binding (NSB): Membrane preparation + radiolabeled ligand + a high concentration of unlabeled Somatostatin-28 (e.g., 1 µM).

    • Competition: Membrane preparation + radiolabeled ligand + increasing concentrations of unlabeled this compound.

  • Add a fixed amount of membrane protein (e.g., 50-100 µg) to each tube.

  • Add the fixed concentration of the radiolabeled ligand (typically at a concentration near its Kd, e.g., 0.1-0.5 nM).

  • Add the varying concentrations of unlabeled this compound.

  • Incubate the tubes at room temperature (e.g., 22°C) for a set time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass-fiber filters under vacuum.

  • Quickly wash the filters with ice-cold Wash Buffer to remove unbound ligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a gamma or beta counter.

4. Data Analysis:

  • Calculate Specific Binding = Total Binding - Non-specific Binding.

  • Plot the percentage of specific binding against the log concentration of the unlabeled this compound.

  • Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value, which can be converted to a binding affinity constant (Ki).

References

Application Notes and Protocols for Studying Somatostatin Receptor Subtypes Using Tyr-SOMATOSTATIN-28

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Somatostatin, a cyclic peptide hormone, and its analogs play a crucial role in various physiological processes by interacting with a family of five G protein-coupled receptors (GPCRs), designated as SSTR1, SSTR2, SSTR3, SSTR4, and SSTR5.[1] The differential expression and activation of these receptor subtypes mediate a wide range of cellular responses, including inhibition of hormone secretion, regulation of cell proliferation, and modulation of neurotransmission. Tyr-SOMATOSTATIN-28, a tyrosine-extended analog of the endogenous somatostatin-28, serves as a valuable tool for elucidating the specific functions and signaling pathways of these receptor subtypes. Its ability to be radiolabeled, typically with iodine-125 (¹²⁵I), makes it particularly useful for in vitro and in vivo receptor characterization studies.

These application notes provide detailed protocols for utilizing this compound in key experimental techniques to investigate somatostatin receptor subtypes. The included methodologies for radioligand binding assays and receptor autoradiography are fundamental for determining the binding affinity of novel compounds and mapping the anatomical distribution of SSTRs.

Data Presentation: Binding Affinity of Somatostatin Analogs

The following table summarizes the binding affinities (IC₅₀ values) of somatostatin-28 and a related analog for the five human somatostatin receptor subtypes. These values are crucial for designing experiments and interpreting results, as they indicate the concentration of a ligand required to displace 50% of a specific radioligand from its receptor. Lower IC₅₀ values denote higher binding affinity.

CompoundSSTR1 (IC₅₀, nM)SSTR2 (IC₅₀, nM)SSTR3 (IC₅₀, nM)SSTR4 (IC₅₀, nM)SSTR5 (IC₅₀, nM)
Somatostatin-280.70.10.40.20.1
[¹²⁵I]I-(Leu⁸, d-Trp²², Tyr²⁵)-SST-28Data not availableData not availableData not availableData not availableData not available

Experimental Protocols

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for somatostatin receptor subtypes using radiolabeled this compound.

Objective: To determine the inhibition constant (Ki) of a test compound for a specific somatostatin receptor subtype.

Materials:

  • Cells or tissues expressing the somatostatin receptor subtype of interest.

  • [¹²⁵I]this compound (Radioligand)

  • Unlabeled this compound

  • Test compound

  • Binding Buffer: 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold

  • Scintillation fluid

  • Glass fiber filters

  • Cell harvester

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize cells or tissues in ice-cold binding buffer.

    • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in fresh binding buffer and determine the protein concentration (e.g., using a BCA assay).

  • Binding Assay:

    • In a 96-well plate, add the following in triplicate:

      • Total Binding: 50 µL of binding buffer, 50 µL of [¹²⁵I]this compound (at a concentration near its Kd), and 100 µL of membrane suspension.

      • Non-specific Binding: 50 µL of unlabeled this compound (at a high concentration, e.g., 1 µM), 50 µL of [¹²⁵I]this compound, and 100 µL of membrane suspension.

      • Competitive Binding: 50 µL of the test compound at various concentrations, 50 µL of [¹²⁵I]this compound, and 100 µL of membrane suspension.

    • Incubate the plate at 37°C for 60 minutes.

  • Filtration and Counting:

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Receptor Autoradiography

This protocol outlines the procedure for localizing somatostatin receptor subtypes in tissue sections using radiolabeled this compound.

Objective: To visualize the anatomical distribution of a specific somatostatin receptor subtype in a tissue of interest.

Materials:

  • Frozen tissue sections (10-20 µm thick) mounted on microscope slides.

  • [¹²⁵I]this compound

  • Unlabeled this compound or subtype-selective analogs

  • Incubation Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.2% BSA, pH 7.4

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold

  • Autoradiography film or phosphor imaging screens

  • Developing reagents (if using film)

  • Image analysis software

Procedure:

  • Tissue Preparation:

    • Cut frozen tissue blocks into thin sections using a cryostat.

    • Thaw-mount the sections onto gelatin-coated or positively charged microscope slides.

    • Store the slides at -80°C until use.

  • Pre-incubation:

    • Bring the slides to room temperature.

    • Pre-incubate the slides in incubation buffer for 15 minutes at room temperature to rehydrate the tissue and remove endogenous ligands.

  • Incubation:

    • Incubate the slides with [¹²⁵I]this compound in incubation buffer for 60-120 minutes at room temperature.

    • For determining non-specific binding, incubate adjacent sections in the presence of a high concentration (e.g., 1 µM) of unlabeled this compound.

    • To identify specific subtypes, incubate adjacent sections with the radioligand and a subtype-selective unlabeled analog.

  • Washing:

    • Wash the slides in ice-cold wash buffer (e.g., 4 x 5 minutes) to remove unbound radioligand.

    • Perform a final brief rinse in ice-cold deionized water to remove buffer salts.

  • Drying and Exposure:

    • Dry the slides quickly under a stream of cool, dry air.

    • Appose the dried slides to autoradiography film or a phosphor imaging screen in a light-tight cassette.

    • Expose for an appropriate duration (days to weeks) at -80°C.

  • Image Development and Analysis:

    • Develop the film according to the manufacturer's instructions or scan the phosphor imaging screen.

    • Analyze the resulting autoradiograms using a densitometry system or image analysis software to quantify the receptor density in different anatomical regions.

Visualizations

Somatostatin Receptor Signaling Pathway

Somatostatin receptors primarily couple to inhibitory G proteins (Gi/o), leading to a cascade of intracellular events that mediate their physiological effects. The binding of an agonist, such as this compound, to an SSTR triggers the dissociation of the G protein subunits, initiating multiple downstream signaling pathways.

SSTR_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular SSTR SSTR PTP Phosphotyrosine Phosphatase SSTR->PTP Activation G_protein Gi/o Protein SSTR->G_protein Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Production PLC Phospholipase C IP3 IP3 PLC->IP3 Cleavage DAG DAG PLC->DAG K_channel K+ Channel Secretion Inhibition of Hormone Secretion K_channel->Secretion Hyperpolarization Ca_channel Ca2+ Channel Ca_channel->Secretion MAPK MAPK (ERK1/2) PTP->MAPK ligand This compound ligand->SSTR G_alpha Gαi/o G_protein->G_alpha Dissociation G_beta_gamma Gβγ G_protein->G_beta_gamma G_alpha->AC Inhibition G_beta_gamma->PLC Activation G_beta_gamma->K_channel Opening G_beta_gamma->Ca_channel Inhibition PKA PKA cAMP->PKA Activation PKA->Secretion Ca_int [Ca2+]i IP3->Ca_int Release PKC PKC DAG->PKC Activation Ca_int->Secretion PKC->MAPK Activation Cell_Cycle Cell Cycle Arrest MAPK->Cell_Cycle Apoptosis Apoptosis MAPK->Apoptosis Radioligand_Binding_Workflow cluster_assay_details Assay Components start Start prep Membrane Preparation start->prep assay Binding Assay Incubation prep->assay filtration Filtration & Washing assay->filtration total Total Binding assay->total nsb Non-specific Binding assay->nsb comp Competitive Binding assay->comp counting Scintillation Counting filtration->counting analysis Data Analysis counting->analysis end End analysis->end Autoradiography_Workflow cluster_incubation_details Incubation Conditions start Start sectioning Tissue Sectioning (Cryostat) start->sectioning preincubation Pre-incubation sectioning->preincubation incubation Incubation with [¹²⁵I]this compound preincubation->incubation washing Washing incubation->washing total Total Binding incubation->total nsb Non-specific Binding (+ Unlabeled Ligand) incubation->nsb drying Drying washing->drying exposure Exposure to Film/ Phosphor Screen drying->exposure analysis Image Development & Analysis exposure->analysis end End analysis->end

References

Troubleshooting & Optimization

Tyr-SOMATOSTATIN-28 peptide solubility and reconstitution issues.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for handling Tyr-SOMATOSTATIN-28 peptide.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a synthetic analog of somatostatin-28, a naturally occurring cyclic peptide hormone. The addition of a tyrosine (Tyr) residue can facilitate radio-iodination and detection in various experimental assays. Somatostatin-28 itself is an important regulator of the endocrine and nervous systems, exerting its effects by binding to specific somatostatin receptors on the cell surface.[1][2]

Q2: How should I store the lyophilized this compound peptide?

A2: Lyophilized this compound powder is stable for extended periods when stored correctly. For long-term storage, it is recommended to keep the peptide at -20°C or -80°C.[1][3] For short-term storage, 4°C is acceptable for a few weeks.[1] It is crucial to protect the peptide from moisture and intense light.

Q3: Once reconstituted, how should I store the this compound solution?

A3: Peptide solutions are significantly less stable than their lyophilized form. For optimal stability, it is best to prepare aliquots of the reconstituted peptide to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C. For short-term use (2-7 days), the solution can be stored at 4°C. To enhance long-term stability, consider adding a carrier protein like 0.1% HSA or BSA.

Q4: My this compound peptide appears as a small pellet or a clear film. Is this normal?

A4: Yes, this is completely normal. Lyophilized peptides can vary in appearance, from a dense, crystalline powder to a sparse, clear film. This variation does not indicate a difference in the total amount or purity of the peptide.

Troubleshooting Guide: Solubility and Reconstitution Issues

Problem 1: My this compound peptide will not dissolve in water.

  • Analysis: this compound is a relatively large peptide with a mix of hydrophobic and charged amino acids. Its solubility in neutral aqueous solutions like sterile water can be limited.

  • Solution:

    • Assess the Peptide's Charge: To determine the best solvent, first calculate the net charge of the peptide at a neutral pH. Assign a value of +1 to each basic residue (K, R, H, and the N-terminal amine) and -1 to each acidic residue (D, E, and the C-terminal carboxyl).

    • For Basic Peptides (Net Positive Charge): If the peptide has a net positive charge, attempt to dissolve it in a dilute acidic solution. A common recommendation is 10-25% aqueous acetic acid.

    • For Acidic Peptides (Net Negative Charge): If the peptide has a net negative charge, a dilute basic solution such as 0.1M ammonium bicarbonate can be used.

    • Use of Organic Solvents: If the peptide is neutral or highly hydrophobic, an organic solvent may be necessary for initial reconstitution. High-purity Dimethyl sulfoxide (DMSO) is a common choice. After complete dissolution in a small amount of DMSO, the solution can be slowly added to your aqueous buffer with gentle stirring.

Problem 2: The peptide solution is cloudy or contains visible particulates.

  • Analysis: A cloudy solution indicates that the peptide has not fully dissolved or has aggregated. This can be due to using an inappropriate solvent, the concentration being too high, or the peptide reaching its isoelectric point (pI) where it is least soluble.

  • Solution:

    • Sonication: Gentle sonication in a water bath can help to break up aggregates and improve dissolution.

    • pH Adjustment: The pH of the solution may be close to the peptide's pI. Adjusting the pH away from the pI can increase solubility. For basic peptides, a slightly acidic pH is beneficial, while for acidic peptides, a slightly basic pH is preferred.

    • Dilution: The concentration of the peptide may be too high for the chosen solvent. Try dissolving the peptide in a larger volume of solvent.

Problem 3: The peptide dissolves in an organic solvent but precipitates when added to my aqueous buffer.

  • Analysis: This is a common issue with hydrophobic peptides. The peptide is soluble in the organic solvent but crashes out of solution when the polarity of the solvent is increased by the addition of the aqueous buffer.

  • Solution:

    • Slow Addition: Add the peptide-organic solvent solution to the aqueous buffer very slowly, drop-by-drop, while vigorously stirring the buffer. This helps to avoid localized high concentrations of the peptide.

    • Lower the Concentration: It may be necessary to work with a lower final concentration of the peptide in your aqueous buffer.

    • Consider a Different Organic Solvent: If DMSO is problematic for your downstream applications, other options include dimethylformamide (DMF) or acetonitrile (ACN).

Data Presentation

Table 1: Recommended Solvents for this compound Reconstitution

Peptide Characteristic Primary Recommended Solvent Secondary/Alternative Solvents Notes
Net Positive Charge (Basic) Sterile Water10-30% Acetic Acid in sterile waterIf insoluble in water, the acidic solution will help to protonate the acidic residues.
Net Negative Charge (Acidic) 1x PBS (pH 7.4) or Sterile Water0.1M Ammonium BicarbonateThe slightly basic nature of these solvents will help to deprotonate the basic residues.
Net Neutral Charge or Highly Hydrophobic Dimethyl sulfoxide (DMSO)Dimethylformamide (DMF), Acetonitrile (ACN)Dissolve completely in a minimal amount of organic solvent first, then slowly add to the aqueous buffer.

Experimental Protocols

Protocol 1: Reconstitution of this compound

  • Equilibrate the Peptide: Before opening, allow the vial of lyophilized peptide to come to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial.

  • Centrifuge the Vial: Briefly centrifuge the vial to ensure that all the lyophilized powder is at the bottom.

  • Prepare the Solvent: Based on the peptide's characteristics (see Table 1), prepare the appropriate solvent. Ensure all solvents are of high purity and sterile if for use in cell culture.

  • Initial Dissolution: Carefully add the recommended solvent to the vial. For initial testing, it is advisable to use a small aliquot of the peptide.

  • Promote Dissolution: Gently vortex or sonicate the vial to aid in dissolving the peptide. A clear solution indicates that the peptide is fully dissolved.

  • Dilution (if applicable): If an organic solvent was used for initial dissolution, slowly add the peptide solution to your desired aqueous buffer with constant, gentle stirring.

  • Storage: Aliquot the reconstituted peptide solution into sterile, low-protein-binding tubes and store at -20°C or -80°C for long-term use.

Mandatory Visualizations

G cluster_prep Preparation cluster_recon Reconstitution cluster_troubleshoot Troubleshooting cluster_final Final Steps start Start: Lyophilized This compound equilibrate Equilibrate to Room Temperature start->equilibrate centrifuge Centrifuge Vial equilibrate->centrifuge add_solvent Add Recommended Solvent centrifuge->add_solvent dissolve Vortex/Sonicate add_solvent->dissolve check_sol Solution Clear? dissolve->check_sol adjust_ph Adjust pH check_sol->adjust_ph No aliquot Aliquot Solution check_sol->aliquot Yes adjust_ph->dissolve change_solvent Use Organic Solvent (e.g., DMSO) adjust_ph->change_solvent dilute Dilute Further adjust_ph->dilute change_solvent->dissolve dilute->dissolve store Store at -20°C or -80°C aliquot->store finish End: Reconstituted Peptide store->finish

Caption: Workflow for this compound Reconstitution and Troubleshooting.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm sst This compound sstr Somatostatin Receptor (SSTR) sst->sstr gi Gi Protein sstr->gi activates ac Adenylate Cyclase gi->ac inhibits camp cAMP ac->camp converts ATP to pka Protein Kinase A (PKA) camp->pka activates cellular_response Cellular Response (e.g., Inhibition of Hormone Secretion) pka->cellular_response phosphorylates targets leading to

Caption: Simplified Somatostatin Receptor Signaling Pathway.

References

Proper storage and stability of lyophilized Tyr-SOMATOSTATIN-28.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage, stability, and handling of lyophilized Tyr-SOMATOSTATIN-28.

Frequently Asked Questions (FAQs)

Q1: How should I store the lyophilized this compound powder?

A1: Proper storage of the lyophilized powder is crucial for maintaining its stability and biological activity. For long-term storage, the vial should be kept at -20°C, where it is stable for up to 12 months. For short-term storage, the lyophilized powder can be stored at 4°C. It is recommended to keep the vial tightly sealed and in a desiccator to prevent moisture absorption.

Q2: What is the recommended procedure for reconstituting this compound?

A2: To ensure accurate and effective reconstitution, please follow the detailed experimental protocol provided in the "Experimental Protocols" section of this guide. The choice of solvent depends on the experimental requirements and the inherent properties of the peptide. Sterile water or bacteriostatic water are common choices for water-soluble peptides. For peptides that are more hydrophobic, a small amount of an organic solvent like DMSO or dilute acetic acid may be necessary to aid dissolution before diluting with an aqueous buffer.

Q3: How should I store the reconstituted this compound solution?

A3: Once reconstituted, the peptide solution should be stored at -20°C. To avoid repeated freeze-thaw cycles, which can lead to peptide degradation, it is highly recommended to aliquot the reconstituted solution into single-use volumes before freezing. If the solution is to be used within a few days, it can be stored at 4°C.

Q4: For how long is the reconstituted this compound solution stable?

Q5: What are the potential degradation pathways for this compound?

A5: this compound, like other peptides, can be susceptible to several degradation pathways. Given its amino acid sequence, which includes a disulfide bridge and a tryptophan residue, the primary concerns are:

  • Oxidation: The methionine and tryptophan residues are prone to oxidation. Exposure to oxygen, especially in solution, can lead to the formation of sulfoxides and other oxidation products, potentially affecting biological activity.

  • Hydrolysis: Peptide bonds can undergo hydrolysis, particularly at acidic or alkaline pH.

  • Disulfide Exchange/Scrambling: The disulfide bond between the cysteine residues is crucial for the peptide's conformation and activity. Improper handling or storage can lead to the breaking and reforming of these bonds, resulting in inactive multimers.

  • Deamidation: The asparagine and glutamine residues can undergo deamidation, introducing a negative charge and potentially altering the peptide's structure and function.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationRecommendations
Lyophilized Powder-20°CUp to 12 monthsKeep vial tightly sealed and desiccated.
4°CShort-term onlyFor immediate use.
Reconstituted Solution-20°CLong-termAliquot to avoid freeze-thaw cycles.
4°C2-7 days (general peptide guideline)For short-term use.

Table 2: Recommended Solvents for Reconstitution

SolventPeptide CharacteristicsNotes
Sterile, distilled waterHydrophilic peptidesGood starting point for initial solubility tests.
Bacteriostatic water (0.9% benzyl alcohol)For multiple uses from the same vialPreservative inhibits bacterial growth.
0.1% Acetic Acid (in sterile water)Basic peptides (net positive charge)Helps to solubilize peptides with basic residues.
10mM Ammonium Bicarbonate (in sterile water)Acidic peptides (net negative charge)Helps to solubilize peptides with acidic residues.
Dimethyl sulfoxide (DMSO)Hydrophobic peptidesUse a minimal amount to dissolve, then slowly dilute with aqueous buffer.

Experimental Protocols

Protocol for Reconstitution of Lyophilized this compound
  • Equilibration: Before opening, allow the vial of lyophilized peptide to come to room temperature in a desiccator. This prevents condensation from forming inside the vial.

  • Centrifugation: Briefly centrifuge the vial to ensure that all the lyophilized powder is at the bottom of the vial.

  • Solvent Selection: Choose an appropriate solvent based on the peptide's properties and your experimental needs (see Table 2). For initial testing, sterile water is a good starting point.

  • Solvent Addition: Using a sterile syringe, slowly add the calculated volume of the chosen solvent to the vial. Aim the stream of the solvent down the side of the vial to gently wet the powder.

  • Dissolution: Gently swirl the vial or rock it back and forth to dissolve the peptide. Avoid vigorous shaking or vortexing, as this can cause aggregation or degradation. If the peptide does not dissolve completely, sonication for short periods may be helpful.

  • Dilution (if necessary): If a concentrated stock solution was made in an organic solvent like DMSO, slowly add the stock solution to your aqueous buffer with gentle stirring.

  • Storage: For immediate use, keep the solution on ice. For long-term storage, aliquot the solution into single-use vials and store at -20°C.

Mandatory Visualization

experimental_workflow cluster_storage Lyophilized Peptide Handling cluster_reconstitution Reconstitution cluster_solution_handling Solution Handling & Storage storage Store at -20°C equilibrate Equilibrate to Room Temp storage->equilibrate centrifuge Centrifuge Vial equilibrate->centrifuge add_solvent Add Sterile Solvent centrifuge->add_solvent dissolve Gently Dissolve add_solvent->dissolve aliquot Aliquot Solution dissolve->aliquot use_immediately Use Immediately (on ice) dissolve->use_immediately store_solution Store at -20°C aliquot->store_solution

Caption: Workflow for the proper handling and reconstitution of lyophilized this compound.

Troubleshooting Guide

troubleshooting_guide cluster_solubility Solubility Troubleshooting cluster_precipitation Precipitation Troubleshooting cluster_activity Activity Loss Troubleshooting start Issue Encountered solubility_issue Peptide does not dissolve in aqueous solvent start->solubility_issue precipitation Precipitation upon adding to aqueous buffer start->precipitation loss_of_activity Loss of biological activity start->loss_of_activity check_hydrophobicity Assess peptide hydrophobicity solubility_issue->check_hydrophobicity sonicate Briefly sonicate solubility_issue->sonicate slow_dilution Add organic stock slowly to stirring aqueous buffer precipitation->slow_dilution lower_concentration Lower the final concentration precipitation->lower_concentration check_storage Verify storage conditions (temp, light, moisture) loss_of_activity->check_storage avoid_freeze_thaw Aliquot to avoid repeated freeze-thaw cycles loss_of_activity->avoid_freeze_thaw check_reconstitution Review reconstitution protocol (solvent, handling) loss_of_activity->check_reconstitution use_organic_solvent Use minimal DMSO/DMF to dissolve first check_hydrophobicity->use_organic_solvent adjust_ph Adjust pH with dilute acetic acid or ammonium bicarbonate check_hydrophobicity->adjust_ph

Caption: Troubleshooting guide for common issues with this compound.

Q: My this compound peptide will not dissolve in water or my aqueous buffer. What should I do?

A: this compound is a relatively large peptide and may have hydrophobic regions, making it difficult to dissolve in purely aqueous solutions.

  • Initial Steps: First, ensure you have followed the reconstitution protocol correctly, including allowing the vial to come to room temperature and centrifuging it. Gentle agitation is key; avoid vigorous shaking.

  • Sonication: Brief periods of sonication can help to break up aggregates and aid dissolution.

  • pH Adjustment: The solubility of peptides is often lowest at their isoelectric point (pI). Adjusting the pH of the solution away from the pI can increase solubility. Since this compound has a net positive charge at neutral pH, dissolving it in a slightly acidic solution (e.g., 0.1% acetic acid) can improve solubility.

  • Organic Solvents: If the peptide is still insoluble, it is likely due to its hydrophobicity. In this case, dissolve the peptide in a minimal amount of an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Once dissolved, slowly add this stock solution to your aqueous buffer while stirring.

Q: The peptide dissolved in an organic solvent, but it precipitated when I added it to my aqueous buffer. What went wrong?

A: This is a common issue when working with hydrophobic peptides and indicates that the peptide's solubility limit in the final aqueous solution has been exceeded.

  • Slow Addition: It is crucial to add the organic stock solution to the aqueous buffer very slowly, preferably dropwise, while the buffer is being stirred. This allows the peptide to disperse and fold correctly in the aqueous environment without aggregating.

  • Lower Final Concentration: You may be trying to achieve a final concentration that is too high for the peptide's solubility in your buffer. Try preparing a more dilute final solution.

Q: I am observing a loss of biological activity in my experiments. What could be the cause?

A: A loss of biological activity can stem from improper storage, handling, or degradation of the peptide.

  • Storage Conditions: Verify that the lyophilized peptide and reconstituted solutions have been stored at the correct temperatures and protected from light and moisture.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a peptide solution can cause degradation and aggregation. Ensure that you have aliquoted the reconstituted solution into single-use volumes.

  • Reconstitution Procedure: Review your reconstitution protocol. Using inappropriate solvents or vigorous shaking can denature the peptide.

  • Oxidation: If the peptide has been stored in solution for an extended period, oxidation of susceptible residues like methionine and tryptophan may have occurred. It is best to use freshly prepared solutions for critical experiments.

How to prevent degradation of Tyr-SOMATOSTATIN-28 in solution.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to prevent the degradation of Tyr-SOMATOSTATIN-28 in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary pathways of this compound degradation in solution?

A1: this compound, like other peptides, is susceptible to several degradation pathways in aqueous solutions. The primary routes of degradation are:

  • Hydrolysis: Cleavage of peptide bonds, particularly at aspartic acid (Asp) residues, is a common degradation pathway.

  • Oxidation: The tyrosine (Tyr), methionine (Met), tryptophan (Trp), and cysteine (Cys) residues in the peptide sequence are susceptible to oxidation. The addition of a tyrosine residue makes this particular analog potentially more prone to oxidative degradation.

  • Deamidation: Asparagine (Asn) and glutamine (Gln) residues can undergo deamidation, leading to a change in the peptide's structure and charge.

  • Disulfide Exchange: The disulfide bridge in somatostatin analogs can undergo exchange reactions, potentially leading to oligomerization and loss of activity.

Q2: What is the optimal pH for storing this compound in solution?

A2: While specific data for this compound is limited, studies on somatostatin and its analogs suggest that a slightly acidic pH range is optimal for stability. For somatostatin, the maximum stability is observed around pH 3.7-5.0. For the analog Octastatin, good stability was found at pH 4.0.[1][2][3] It is recommended to maintain the pH of your this compound solution between 4.0 and 5.0 to minimize hydrolysis and other pH-dependent degradation reactions.

Q3: Which buffer should I use to prepare my this compound solution?

A3: The choice of buffer can significantly impact the stability of this compound. Studies on somatostatin analogs have shown that acetate and glutamate buffers are generally preferred over phosphate and citrate buffers.[1][2] Phosphate buffers, in particular, have been shown to accelerate the degradation of somatostatin. For enhanced stability, a low concentration acetate buffer (e.g., 0.01 M) at pH 4.0 is a good starting point. Interestingly, increasing the concentration of glutamate buffer has been shown to inhibit the degradation of a somatostatin analog.

Q4: What is the recommended storage temperature for this compound solutions?

A4: For short-term storage (up to a few days), it is recommended to store this compound solutions at 2-8°C. For long-term storage, solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. Lyophilized this compound powder is stable for extended periods at -20°C.

Q5: Can I add any stabilizing agents to my this compound solution?

A5: Yes, the addition of certain excipients can enhance the stability of peptide solutions. Sugars (like sucrose and mannitol), polyols, and certain amino acids can act as cryoprotectants and lyoprotectants, stabilizing the peptide during freezing and lyophilization. For somatostatin analogs, formulations containing glutamic acid have shown good stability. The use of antioxidants, such as ascorbic acid or methionine, could be considered to mitigate oxidation of the tyrosine residue, but their compatibility and effectiveness would need to be experimentally verified.

Troubleshooting Guide

This guide will help you identify and resolve common issues related to the degradation of this compound in your experiments.

Observed Problem Potential Cause Troubleshooting Steps
Loss of biological activity Peptide degradation (hydrolysis, oxidation, etc.)- Verify the pH of your solution is in the optimal range (pH 4.0-5.0).- Switch to an acetate or glutamate buffer.- Prepare fresh solutions and store them properly at -20°C or -80°C in aliquots.- Consider performing a stability study using HPLC to assess the integrity of your peptide stock.
Appearance of new peaks in HPLC chromatogram Formation of degradation products.- Characterize the new peaks using mass spectrometry (MS) to identify the nature of the degradation (e.g., hydrolysis fragments, oxidized forms).- Review your solution preparation and storage procedures. Ensure the pH, buffer, and temperature are appropriate.- If oxidation is suspected, consider degassing your solvents and minimizing the exposure of your solution to air.
Precipitation or cloudiness in the solution Peptide aggregation or poor solubility.- Ensure the peptide is fully dissolved. Gentle vortexing or sonication may be required.- Check the pH of the solution; precipitation can occur at the isoelectric point of the peptide.- Consider using a different solvent or a co-solvent if solubility is an issue. However, be mindful that organic solvents can also affect stability.
Inconsistent experimental results Inconsistent peptide concentration due to degradation or adsorption.- Aliquot your stock solution to avoid multiple freeze-thaw cycles.- Use low-protein-binding tubes and pipette tips to minimize adsorption to surfaces.- Prepare fresh dilutions for each experiment from a properly stored stock solution.

Data Presentation

Table 1: Stability of a Somatostatin Analog (Octastatin) in Different Buffers at 20°C

Buffer (0.01 M)pHt₉₀% (days)
Acetate4.084.1
Glutamate4.0Good stability
Citrate4.0Lower stability than acetate/glutamate
Phosphate7.0Lower stability than acetate/glutamate

Data adapted from studies on the somatostatin analog Octastatin. t₉₀% represents the time for 10% degradation. This data provides a general guideline, and specific stability of this compound may vary.

Experimental Protocols

Protocol 1: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method for this compound

This protocol provides a general framework for developing an HPLC method to assess the stability of this compound.

  • Instrumentation: A standard HPLC system with a UV detector and a data acquisition system.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: 10-70% B (linear gradient)

    • 25-30 min: 70-10% B (linear gradient)

    • 30-35 min: 10% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm or 280 nm (due to the presence of tyrosine and tryptophan).

  • Injection Volume: 20 µL.

  • Procedure: a. Prepare a stock solution of this compound in the desired buffer. b. Incubate the solution under the desired storage conditions (e.g., different temperatures, pH values). c. At various time points, withdraw an aliquot, dilute if necessary, and inject it into the HPLC system. d. Monitor the decrease in the peak area of the intact this compound and the appearance of any new peaks corresponding to degradation products.

Visualizations

This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis  H₂O, pH Oxidation Oxidation This compound->Oxidation  O₂, Light Deamidation Deamidation This compound->Deamidation  pH, Temp Peptide_Fragments Peptide_Fragments Hydrolysis->Peptide_Fragments Oxidized_Peptide Oxidized_Peptide Oxidation->Oxidized_Peptide Deamidated_Peptide Deamidated_Peptide Deamidation->Deamidated_Peptide

Caption: Major degradation pathways of this compound in solution.

cluster_prep Sample Preparation cluster_exp Experimental Workflow cluster_analysis Stability Analysis (Optional) Prepare_Stock Prepare this compound Stock Solution in Buffer Aliquot Aliquot into Low-Binding Tubes Prepare_Stock->Aliquot Store Store at -20°C or -80°C Aliquot->Store Thaw Thaw Aliquot Store->Thaw Dilute Prepare Working Solution Thaw->Dilute Experiment Perform Experiment Dilute->Experiment Incubate Incubate at Test Condition Dilute->Incubate HPLC_Analysis Analyze by HPLC Incubate->HPLC_Analysis Start Degradation Observed? Check_pH Is pH between 4.0 and 5.0? Start->Check_pH Check_Buffer Using Acetate or Glutamate Buffer? Check_pH->Check_Buffer Yes Adjust_pH Adjust pH Check_pH->Adjust_pH No Check_Temp Stored at -20°C or -80°C? Check_Buffer->Check_Temp Yes Change_Buffer Switch to Acetate or Glutamate Buffer Check_Buffer->Change_Buffer No Check_Aliquots Using Fresh Aliquots? Check_Temp->Check_Aliquots Yes Improve_Storage Aliquot and Store at Lower Temperature Check_Temp->Improve_Storage No Consider_Oxidation Consider Oxidation (Tyr residue) Check_Aliquots->Consider_Oxidation Yes Use_New_Aliquot Use a Fresh Aliquot Check_Aliquots->Use_New_Aliquot No Degas_Solvents Degas Solvents, Minimize Air Exposure Consider_Oxidation->Degas_Solvents Problem_Solved Problem Resolved Adjust_pH->Problem_Solved Change_Buffer->Problem_Solved Improve_Storage->Problem_Solved Use_New_Aliquot->Problem_Solved Degas_Solvents->Problem_Solved

References

Technical Support Center: Optimizing Tyr-SOMATOSTATIN-28 Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of Tyr-SOMATOSTATIN-28 in cell culture experiments. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure the successful optimization of your cell-based assays.

Frequently Asked Questions (FAQs)

Q1: How should I dissolve and store this compound?

A1: this compound is typically supplied as a lyophilized powder. For reconstitution, use sterile, purified water. To ensure maximum recovery, centrifuge the vial before opening. After reconstitution, it is recommended to store the solution at -20°C. For long-term storage, aliquoting the peptide solution is advised to avoid repeated freeze-thaw cycles. Lyophilized powder can be stored at -20°C for up to 12 months.[1]

Q2: What is a recommended starting concentration for this compound in a new cell line?

A2: The optimal concentration is highly cell-type dependent. Based on published studies, a broad range of concentrations has been used. For example, a concentration of 0.3 μM was used to observe effects on Ca2+-activated K+ channels in primary cultured pancreatic acinar cells.[2] In fetal rat intestinal cell cultures, Somatostatin-28 (a closely related peptide) showed an EC50 of 0.01 nM for inhibiting GLP-1 secretion.[3] Therefore, we recommend performing a dose-response experiment starting with a wide range of concentrations (e.g., 1 pM to 1 µM) to determine the optimal range for your specific cell line and experimental endpoint.

Q3: Which somatostatin receptor (SSTR) does this compound primarily interact with?

A3: this compound, like Somatostatin-28, can bind to all five known somatostatin receptor subtypes (SSTR1-5).[3][4] However, SSTR5 has been shown to have the highest affinity for Somatostatin-28. The specific effects in your cell line will depend on the expression profile of SSTR subtypes.

Q4: How long should I incubate my cells with this compound?

A4: The incubation time will vary depending on the biological process being studied. For signaling pathway studies, short incubation times (minutes to a few hours) are common. For cell viability or proliferation assays, longer incubation periods (24 to 72 hours) may be necessary. It is crucial to optimize the incubation time for your specific assay.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No observable effect on cells 1. Sub-optimal peptide concentration: The concentration used may be too low or too high (causing receptor desensitization).2. Low or no receptor expression: The cell line may not express the appropriate somatostatin receptors.3. Peptide degradation: Improper storage or handling may have compromised the peptide's activity.4. Incorrect incubation time: The duration of exposure may be too short or too long to observe the desired effect.1. Perform a dose-response curve with a wider range of concentrations (e.g., 1 pM to 10 µM).2. Verify SSTR expression in your cell line using RT-PCR, Western blot, or immunofluorescence.3. Prepare fresh peptide stock from lyophilized powder and use it immediately. Ensure proper storage at -20°C or below.4. Conduct a time-course experiment (e.g., 1, 6, 12, 24, 48 hours) to identify the optimal time point.
High background or inconsistent results 1. Peptide solubility issues: The peptide may not be fully dissolved, leading to inconsistent concentrations.2. Cell culture variability: Inconsistent cell seeding density or passage number can lead to variable results.3. Reagent contamination: Contamination in media, buffers, or the peptide stock.1. Ensure the peptide is fully dissolved. Sonication can aid dissolution. For hydrophobic peptides, a small amount of DMSO can be used before diluting in aqueous buffer.2. Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure uniform seeding density.3. Use fresh, sterile reagents and filter-sterilize the peptide solution if necessary.
Unexpected cytotoxicity or cell death 1. Peptide concentration is too high: Excessively high concentrations can induce off-target effects or apoptosis.2. Solvent toxicity: If using a solvent like DMSO, the final concentration in the culture medium may be toxic to the cells.3. Contamination: Bacterial or fungal contamination in the cell culture.1. Lower the concentration range in your dose-response experiment. Determine the IC50 using a cell viability assay.2. Ensure the final solvent concentration is non-toxic (typically <0.5% for DMSO). Run a vehicle control with the solvent alone.3. Regularly check cultures for signs of contamination and perform mycoplasma testing.

Quantitative Data Summary

The following table summarizes effective concentrations of Somatostatin-28 and its analogs from various studies. This data can be used as a starting point for designing your own experiments with this compound.

PeptideCell TypeAssayEffective ConcentrationReference
This compound Guinea-pig pancreatic acinar cellsReversal of insulin-induced K+ channel activity0.3 µM
Somatostatin-28 Fetal rat intestinal culturesInhibition of GLP-1 secretionEC50: 0.01 nM
Somatostatin-14 Fetal rat intestinal culturesInhibition of GLP-1 secretionEC50: 5.8 nM
Somatostatin Bovine anterior pituitary cellsInhibition of TRH-induced TSH releaseHalf-maximal dose: 3 x 10⁻⁸ M (30 nM)

Experimental Protocols

Protocol 1: Cell Viability (MTT Assay)

This protocol is used to assess the effect of this compound on cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Peptide Preparation: Prepare serial dilutions of this compound in fresh culture medium at 2x the final desired concentrations.

  • Cell Treatment: Carefully remove the old medium from the wells and add 100 µL of the peptide dilutions. Include "vehicle control" wells (medium with the same solvent concentration used for the peptide) and "untreated" control wells.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against peptide concentration to determine the IC₅₀.

Protocol 2: Competitive Receptor Binding Assay

This protocol determines the binding affinity of this compound to its receptors.

  • Membrane Preparation: Prepare cell membranes from a cell line known to express somatostatin receptors.

  • Assay Setup: In a 96-well filter plate, add the following to each well:

    • Cell membrane preparation (amount to be optimized).

    • A fixed concentration of a radiolabeled somatostatin analog (e.g., ¹²⁵I-[Tyr¹¹]-SRIF-14).

    • Varying concentrations of unlabeled this compound (the competitor).

    • Assay buffer to reach the final volume.

  • Controls:

    • Total Binding: Contains membranes and radioligand only.

    • Non-specific Binding (NSB): Contains membranes, radioligand, and a high concentration of unlabeled somatostatin to saturate the receptors.

  • Incubation: Incubate the plate for a defined period (e.g., 60-90 minutes) at room temperature to reach binding equilibrium.

  • Filtration: Transfer the contents to a filter plate and wash rapidly with ice-cold wash buffer using a vacuum manifold to separate bound from free radioligand.

  • Scintillation Counting: After drying the filter plate, add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding (Total Binding - NSB). Plot the percentage of specific binding against the concentration of this compound. Use non-linear regression to calculate the IC50, which can then be converted to the inhibition constant (Ki).

Visual Guides

Somatostatin_Signaling_Pathway cluster_membrane Cell Membrane ligand This compound sstr Somatostatin Receptor (SSTR) ligand->sstr Binds to gi Gi Protein (α, βγ subunits) sstr->gi Activates ac Adenylyl Cyclase gi->ac α subunit inhibits camp ↓ cAMP ac->camp Leads to pka ↓ PKA Activity camp->pka effects Cellular Effects (e.g., ↓ Hormone Secretion, ↓ Proliferation) pka->effects Optimization_Workflow start Start: Define Cell Line & Experimental Goal lit_review 1. Literature Review (Find starting concentrations) start->lit_review dose_response_broad 2. Broad Dose-Response Assay (e.g., 1 pM to 10 µM) lit_review->dose_response_broad analyze_broad 3. Analyze Results (Identify active range) dose_response_broad->analyze_broad dose_response_narrow 4. Narrow Dose-Response Assay (Refine concentration around active range) analyze_broad->dose_response_narrow determine_ec50 5. Determine EC50 / IC50 dose_response_narrow->determine_ec50 functional_assay 6. Perform Functional Assays (Using optimized concentration) determine_ec50->functional_assay end End: Optimized Protocol functional_assay->end Troubleshooting_Guide start Problem: No Cellular Response q_receptor Is SSTR expression confirmed in your cell line? start->q_receptor a_receptor_no Action: Verify receptor expression (e.g., RT-PCR) q_receptor->a_receptor_no No q_conc Have you run a wide dose-response curve? q_receptor->q_conc Yes end Re-evaluate experiment with new parameters a_receptor_no->end a_conc_no Action: Test a broader concentration range (pM to µM) q_conc->a_conc_no No q_peptide Is the peptide stock fresh and properly stored? q_conc->q_peptide Yes a_conc_no->end a_peptide_no Action: Prepare a fresh peptide stock solution q_peptide->a_peptide_no No q_peptide->end Yes a_peptide_no->end

References

Reducing non-specific binding of Tyr-SOMATOSTATIN-28 in assays.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding (NSB) of Tyr-SOMATOSTATIN-28 in various assays.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding (NSB) and why is it a problem in this compound assays?

A1: Non-specific binding refers to the attachment of a ligand, in this case, this compound, to entities other than its intended target receptor.[1] This can include binding to other proteins, lipids, plastic surfaces of the assay plate, or filter materials.[1] High non-specific binding is a significant source of background noise, which can obscure the true signal from specific binding, leading to inaccurate measurements of receptor affinity and density.[1] Minimizing NSB is crucial for obtaining reliable and accurate experimental data.[1]

Q2: What are the primary causes of high non-specific binding with this compound?

A2: High non-specific binding of peptides like this compound is often due to a combination of factors:

  • Hydrophobic and Electrostatic Interactions: Peptides can interact non-specifically with various surfaces through hydrophobic or electrostatic forces.[1] this compound, being a peptide, is susceptible to these interactions.

  • Inappropriate Buffer Conditions: Suboptimal pH and low ionic (salt) concentrations in the assay buffer can promote non-specific interactions.

  • Insufficient Blocking: Failure to adequately block all unoccupied sites on the assay plate or membrane can lead to the peptide binding directly to these surfaces.

  • Peptide Properties: The inherent physicochemical properties of this compound, such as its amino acid composition and potential for aggregation, can influence its tendency for non-specific binding.

  • Choice of Assay Plastics: Standard polystyrene or polypropylene plates can exhibit high binding of hydrophobic peptides.

Q3: How is non-specific binding measured in a this compound assay?

A3: Non-specific binding is typically determined by measuring the binding of labeled this compound in the presence of a large excess of an unlabeled competitor. This "cold" ligand saturates the specific binding sites on the somatostatin receptors, ensuring that any remaining measured signal from the labeled peptide is due to non-specific binding. Specific binding is then calculated by subtracting the non-specific binding from the total binding (measured in the absence of the competitor).

Troubleshooting Guide

This section addresses common issues encountered during this compound assays and provides actionable solutions.

Issue 1: High background signal across the entire assay plate.

This is often a clear indication of high non-specific binding.

Possible Cause Troubleshooting Step Expected Outcome
Inadequate Blocking Increase the concentration of the blocking agent (e.g., BSA, non-fat milk) or the incubation time. Test different blocking agents to find the most effective one for your assay system.A significant reduction in background signal, improving the signal-to-noise ratio.
Suboptimal Buffer Composition Optimize the pH of the assay buffer. Adjust the ionic strength by increasing the salt concentration (e.g., 150 mM NaCl).Decreased non-specific binding due to the masking of charged and hydrophobic sites.
Peptide Sticking to Plasticware Add a small concentration of a non-ionic detergent (e.g., 0.01% - 0.1% Tween-20) to the assay buffer. Consider using specially designed low-binding microplates.Reduced peptide adsorption to the assay plate and other plastic surfaces.

Issue 2: Non-specific binding increases proportionally with this compound concentration.

This suggests that the non-specific sites are not saturated.

Possible Cause Troubleshooting Step Expected Outcome
Hydrophobic Interactions Include a non-ionic detergent like Tween-20 or Triton X-100 in the assay buffer to disrupt hydrophobic interactions.A reduction in the slope of the non-specific binding curve.
Electrostatic Interactions Increase the salt concentration (e.g., 150 mM NaCl) in the buffer to shield charge-based interactions.Lower non-specific binding at all ligand concentrations.

Experimental Protocols

Protocol 1: Optimizing Blocking Agent Concentration

This protocol helps determine the optimal concentration of a blocking agent like Bovine Serum Albumin (BSA) to minimize NSB.

  • Prepare Blocking Buffers: Create a series of BSA concentrations (e.g., 0.1%, 0.5%, 1%, 2%, and 5% w/v) in your assay buffer.

  • Coat Assay Plate: If applicable, coat the wells of your microplate with the receptor preparation and incubate as required.

  • Wash: Wash the wells with an appropriate wash buffer to remove any unbound receptor.

  • Block: Add the different concentrations of blocking buffer to the wells and incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Wash: Thoroughly wash the wells to remove the unbound blocking agent.

  • Perform Binding Assay: Add your labeled this compound and a high concentration of an unlabeled competitor (to measure non-specific binding) to separate wells.

  • Incubate and Wash: Incubate the plate to reach equilibrium, then wash to remove the unbound peptide.

  • Measure Signal: Read the plate using the appropriate detection method.

  • Analyze: Compare the non-specific binding levels across the different blocking agent concentrations to identify the optimal concentration that yields the lowest NSB without significantly affecting specific binding.

Protocol 2: Optimizing Assay Buffer Composition

This protocol outlines steps to optimize buffer pH and ionic strength.

  • Prepare Assay Buffers: Prepare a matrix of assay buffers with varying pH values (e.g., 6.5, 7.0, 7.5, 8.0) and NaCl concentrations (e.g., 50 mM, 100 mM, 150 mM, 200 mM).

  • Conduct Binding Assays: Perform your standard this compound binding assay using each of the prepared buffers. Ensure to include controls for total binding and non-specific binding for each buffer condition.

  • Measure and Analyze: Measure the signal for each condition and calculate the specific binding and the signal-to-noise ratio (Specific Binding / Non-Specific Binding).

  • Select Optimal Buffer: Choose the buffer composition that provides the highest signal-to-noise ratio.

Quantitative Data Summary

The following table summarizes common blocking agents and additives used to reduce non-specific binding.

Agent Typical Concentration Mechanism of Action Potential Issues
Bovine Serum Albumin (BSA) 0.1% - 5% (w/v)A protein that effectively blocks non-specific binding sites.Can cross-react with some antibodies; may not be suitable for phosphoprotein detection.
Non-fat Dry Milk 1% - 5% (w/v)A mixture of proteins (casein) that blocks non-specific sites.Contains phosphoproteins and biotin which can interfere with certain assays.
Tween-20 0.01% - 0.1% (v/v)Non-ionic detergent that disrupts hydrophobic interactions.Can solubilize membrane proteins at high concentrations.
Sodium Chloride (NaCl) 50 mM - 500 mMShields electrostatic interactions.High concentrations can disrupt some specific receptor-ligand interactions.
Casein 0.1% - 1% (w/v)A protein that is an effective blocking agent.Can also be a source of interference in some assays.
Polyethylene glycol (PEG) / Polyvinylpyrrolidone (PVP) VariesSynthetic polymers that can reduce NSB, useful in low-protein assays.Effectiveness can be assay-dependent.

Visualizations

cluster_causes Causes of Non-Specific Binding TyrSOM This compound Hydrophobic Hydrophobic Interactions TyrSOM->Hydrophobic Hydrophobicity Electrostatic Electrostatic Interactions TyrSOM->Electrostatic Charge Plastic Assay Plate Surface Hydrophobic->Plastic OtherProteins Other Proteins Hydrophobic->OtherProteins Electrostatic->Plastic Electrostatic->OtherProteins

Caption: Causes of non-specific binding of this compound.

cluster_workflow Troubleshooting Workflow Start High Non-Specific Binding Detected Step1 Optimize Blocking Agent Start->Step1 Step2 Adjust Buffer Composition (pH, Salt) Step1->Step2 Step3 Add Detergent (e.g., Tween-20) Step2->Step3 Step4 Use Low-Binding Plates Step3->Step4 End Reduced Non-Specific Binding Step4->End

Caption: A stepwise workflow for troubleshooting high non-specific binding.

cluster_pathway Somatostatin Signaling Pathway SST Somatostatin (SST) SSTR Somatostatin Receptor (SSTR) SST->SSTR GProtein G-protein SSTR->GProtein activates AC Adenylyl Cyclase GProtein->AC inhibits cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Effector Cellular Response (e.g., Hormone Secretion Inhibition) PKA->Effector

Caption: Simplified somatostatin signaling pathway.

References

Troubleshooting low signal in Tyr-SOMATOSTATIN-28 RIA

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Tyr-SOMATOSTATIN-28 Radioimmunoassay (RIA).

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound RIA?

The this compound RIA is a competitive binding assay. In this assay, a fixed amount of radiolabeled this compound (the tracer) competes with the unlabeled this compound in your sample or standards for a limited number of binding sites on a specific antibody. The amount of radiolabeled tracer bound to the antibody is inversely proportional to the concentration of unlabeled this compound in the sample.[1] After incubation, the antibody-bound fraction is separated from the free fraction and the radioactivity is measured. By comparing the radioactivity of the samples to a standard curve, the concentration of this compound can be determined.

Q2: What are the critical reagents in this assay?

The critical reagents for a this compound RIA include:

  • This compound Antibody: A highly specific antibody that binds to this compound.

  • ¹²⁵I-labeled this compound (Tracer): The radiolabeled version of the peptide.

  • This compound Standards: A series of known concentrations of unlabeled this compound used to generate a standard curve.

  • Assay Buffer: A buffer solution optimized for the antigen-antibody binding reaction.

  • Precipitating Reagent (e.g., Second Antibody and/or Polyethylene Glycol): Used to separate the antibody-bound tracer from the free tracer.

Q3: How should I prepare my samples for the assay?

For plasma samples, it is recommended to collect blood in tubes containing EDTA and a protease inhibitor like aprotinin (Trasylol®) to prevent degradation of somatostatin. Samples should be kept on ice and centrifuged at 4°C as soon as possible. The resulting plasma should be stored at -20°C or lower. It is often necessary to extract somatostatin from plasma prior to the RIA to remove interfering substances.[2][3]

Troubleshooting Guide: Low Signal

A low signal, characterized by low radioactive counts in the zero standard (B₀) and throughout the standard curve, is a common issue in RIA. The following sections detail potential causes and solutions.

Problem: Low Counts Per Minute (CPM) Across All Tubes, Including the Zero Standard (B₀)

This suggests a systemic issue with the assay.

Potential Cause Recommended Action
Degraded ¹²⁵I-Tracer The radiolabeled peptide has a limited shelf life. Ensure the tracer is within its expiration date. If in doubt, use a fresh lot of tracer.
Improper Reagent Reconstitution or Dilution Carefully review the protocol to ensure all reagents, especially the antibody and tracer, were reconstituted and diluted correctly. Use calibrated pipettes for accuracy.
Ineffective Antibody The antibody may have lost activity due to improper storage or handling. Store the antibody at the recommended temperature and avoid repeated freeze-thaw cycles. Consider using a new vial or lot of antibody.
Incorrect Incubation Conditions Verify the incubation temperature and duration. Deviations from the recommended protocol can significantly impact binding.
Error in Separation Step Ensure the precipitating reagent was added correctly and that centrifugation was performed at the specified speed and temperature. Incomplete precipitation will lead to loss of the bound fraction.
Gamma Counter Malfunction Check the gamma counter's settings and run a standard source to ensure it is functioning correctly.
Problem: Normal Zero Standard (B₀) Counts, but Low Counts in Samples and Other Standards

This indicates an issue with the standards or samples, or the competitive binding reaction.

Potential Cause Recommended Action
Standard Degradation Ensure the standards have been stored correctly and have not expired. Prepare fresh standard dilutions for each assay.
Incorrect Standard Curve Dilutions Double-check the calculations and dilutions for the standard curve. A simple dilution error can lead to an inaccurate curve.
Sample Matrix Effects Components in the sample (e.g., plasma proteins) can interfere with the antibody-antigen binding.[2] Sample extraction may be necessary to remove these interfering substances.
Low Analyte Concentration in Samples The concentration of this compound in the samples may be below the detection limit of the assay. Consider concentrating the samples if possible.

Experimental Protocols

Standard this compound RIA Protocol

This is a generalized protocol and should be adapted based on the specific kit manufacturer's instructions.

  • Reagent Preparation:

    • Reconstitute the this compound antibody and ¹²⁵I-labeled this compound tracer as per the kit instructions.

    • Prepare serial dilutions of the this compound standard to generate a standard curve. Typical ranges might be from 10 to 1000 pg/mL.

  • Assay Procedure:

    • Pipette assay buffer, standards, and samples into appropriately labeled tubes.

    • Add the this compound antibody to all tubes except the "Total Counts" and "Non-Specific Binding" (NSB) tubes.

    • Add the ¹²⁵I-labeled this compound tracer to all tubes.

    • Vortex all tubes gently and incubate for 20-24 hours at 4°C.[3]

  • Separation:

    • Add the precipitating reagent (e.g., a second antibody solution) to all tubes except the "Total Counts" tube.

    • Incubate for the recommended time (e.g., 30-60 minutes at 4°C) to allow for precipitation of the antibody-bound complex.

    • Centrifuge the tubes at the recommended speed (e.g., 1700 x g for 15 minutes at 4°C) to pellet the precipitate.

  • Counting:

    • Carefully decant the supernatant from all tubes except the "Total Counts" tube.

    • Measure the radioactivity in the pellets (and the "Total Counts" tube) using a gamma counter.

  • Data Analysis:

    • Calculate the percentage of tracer bound for each standard and sample.

    • Plot the percentage of bound tracer against the concentration of the standards to generate a standard curve.

    • Determine the concentration of this compound in the samples by interpolating their binding values on the standard curve.

Visualizations

Experimental Workflow

RIA_Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation cluster_analysis Analysis Reagent_Prep Reagent Preparation Incubation Incubation (Antibody, Tracer, Sample/Standard) Reagent_Prep->Incubation Sample_Prep Sample Preparation Sample_Prep->Incubation Precipitation Precipitation Incubation->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Counting Gamma Counting Centrifugation->Counting Data_Analysis Data Analysis Counting->Data_Analysis

Caption: A typical workflow for a this compound RIA.

Somatostatin Signaling Pathway

Somatostatin_Signaling SST Somatostatin-28 SSTR Somatostatin Receptor (SSTR) SST->SSTR Gi Gi Protein SSTR->Gi activates AC Adenylyl Cyclase Gi->AC inhibits Ca_Channel Ca²⁺ Channel Gi->Ca_Channel inhibits K_Channel K⁺ Channel Gi->K_Channel activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response (e.g., Inhibition of Hormone Secretion) PKA->Cellular_Response Ca_Channel->Cellular_Response K_Channel->Cellular_Response

Caption: Simplified somatostatin receptor signaling pathway.

References

Avoiding freeze-thaw cycles for Tyr-SOMATOSTATIN-28 aliquots.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of Tyr-SOMATOSTATIN-28, with a focus on avoiding degradation from freeze-thaw cycles.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the storage and handling of this compound aliquots.

Question: My this compound solution appears cloudy after thawing. What should I do?

Answer: Cloudiness or precipitation after thawing can indicate several issues:

  • Peptide Aggregation: Repeated freeze-thaw cycles can cause peptides to aggregate, leading to visible particulates and a loss of biological activity.

  • Low Solubility: The peptide concentration might be too high for the solvent, or the pH of the buffer may not be optimal.

  • Contamination: Bacterial or fungal contamination can also cause turbidity.

Troubleshooting Steps:

  • Avoid Use: Do not use the cloudy solution in your experiment as the peptide concentration is likely inaccurate and aggregates can cause non-specific effects.

  • Solubility Check: Gently vortex the vial. You can try briefly warming the solution to 37°C to see if the precipitate redissolves. However, avoid prolonged heating.

  • Review Protocol: Verify that the reconstitution solvent and buffer are appropriate for this compound. For peptides with basic residues, an acidic buffer may improve solubility, while acidic peptides may dissolve better in basic buffers.

  • Prevent Future Issues: The best course of action is to prevent this issue by properly aliquoting the initial stock solution. This minimizes the need for repeated freeze-thaw cycles of the entire stock.

Question: I'm observing inconsistent results in my experiments using the same stock of this compound. Could freeze-thaw cycles be the cause?

Answer: Yes, inconsistent results are a hallmark of peptide degradation due to improper storage and handling. Each freeze-thaw cycle can lead to a reduction in the active concentration of your peptide through aggregation and degradation, resulting in diminished and variable experimental outcomes.

Question: How many times can I safely freeze-thaw my this compound aliquot?

Answer: Ideally, a peptide solution should only be subjected to one freeze-thaw cycle. For this reason, it is highly recommended to aliquot the reconstituted peptide into single-use volumes. If repeated use from a single tube is unavoidable, it is crucial to minimize the number of freeze-thaw cycles. While specific data for this compound is limited, general studies on peptides show significant degradation after multiple cycles.

Question: What is the best way to thaw a frozen aliquot of this compound?

Answer: To minimize degradation, it is best to thaw the aliquot quickly. This can be achieved by holding the vial in your hand or placing it in a room temperature water bath until just thawed. Immediately before use, gently vortex the vial to ensure a homogenous solution. Avoid slow thawing at 4°C in a refrigerator, as this can promote aggregation.

Data Presentation: Impact of Freeze-Thaw Cycles on Peptide Stability

Number of Freeze-Thaw CyclesExpected Peptide IntegrityPotential Impact on Experimental Results
1High (>95%)Minimal to no impact.
2-3Moderate (80-95%)Increased variability and potential for decreased efficacy.
4-5Low (50-80%)Significant loss of activity and high risk of inconsistent results.
>5Very Low (<50%)Unreliable for quantitative experiments.

Note: This data is illustrative. It is highly recommended to perform stability studies on your specific this compound aliquots if your experimental design requires multiple freeze-thaw cycles.

Experimental Protocols

Detailed Protocol: Competitive Radioligand Binding Assay for Somatostatin Receptor (SSTR)

This protocol outlines a method to determine the binding affinity of unlabeled this compound to somatostatin receptors (e.g., SSTR2) expressed in cell membranes by competing with a radiolabeled somatostatin analog.

Materials:

  • Cell Membranes: Membranes prepared from a cell line stably expressing the somatostatin receptor of interest (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: A high-affinity, radiolabeled somatostatin analog such as [125I-Tyr11]-Somatostatin-14.

  • Competitor Ligand: Unlabeled this compound at a range of concentrations.

  • Assay Buffer: 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).

  • Scintillation Counter and Scintillation Fluid.

Procedure:

  • Membrane Preparation:

    • Thaw the cell membrane aliquots on ice.

    • Homogenize the membranes in ice-cold assay buffer using a Dounce homogenizer.

    • Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).

    • Dilute the membranes to the desired final concentration in assay buffer.

  • Assay Setup:

    • Set up triplicate tubes for each condition: total binding, non-specific binding, and competitor concentrations.

    • Total Binding: Add 50 µL of assay buffer, 50 µL of radioligand, and 100 µL of diluted cell membranes.

    • Non-specific Binding (NSB): Add 50 µL of a high concentration of unlabeled somatostatin-14 (e.g., 1 µM), 50 µL of radioligand, and 100 µL of diluted cell membranes.

    • Competitor Binding: Add 50 µL of varying concentrations of this compound, 50 µL of radioligand, and 100 µL of diluted cell membranes.

  • Incubation:

    • Incubate the tubes at 30°C for 60 minutes to reach binding equilibrium.

  • Filtration:

    • Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using the cell harvester.

    • Quickly wash the filters three times with 5 mL of ice-cold wash buffer to remove unbound radioligand.

  • Counting:

    • Transfer the filters to scintillation vials.

    • Add an appropriate volume of scintillation fluid.

    • Measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration.

    • Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualization

Below are diagrams illustrating key workflows and pathways related to this compound.

G cluster_storage Initial Peptide Handling cluster_aliquoting Aliquoting for Stability cluster_use Experimental Use cluster_avoid Practice to Avoid lyophilized Lyophilized this compound (-20°C for long-term storage) reconstitute Reconstitute with appropriate sterile buffer lyophilized->reconstitute stock Create a concentrated stock solution reconstitute->stock aliquot Aliquot into single-use volumes stock->aliquot stock_thaw Thawing and refreezing the main stock solution stock->stock_thaw freeze Flash-freeze aliquots and store at -20°C or -80°C aliquot->freeze thaw Thaw a single aliquot rapidly freeze->thaw use Use immediately in experiment thaw->use repeat_thaw Repeatedly freeze-thawing the same aliquot thaw->repeat_thaw discard Discard any unused portion use->discard

Caption: Recommended workflow for handling this compound to avoid freeze-thaw cycles.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects ligand This compound receptor Somatostatin Receptor (SSTR) ligand->receptor Binds gi_protein Gi Protein receptor->gi_protein Activates ac Adenylyl Cyclase gi_protein->ac Inhibits mapk MAP Kinase Pathway gi_protein->mapk Modulates k_channel K+ Channel gi_protein->k_channel Activates ca_channel Ca2+ Channel gi_protein->ca_channel Inhibits plc Phospholipase C (PLC) (e.g., via SSTR2) gi_protein->plc Activates camp cAMP ac->camp Produces pka Protein Kinase A (PKA) camp->pka Activates inhibition Inhibition of Hormone Secretion pka->inhibition antiproliferation Anti-proliferative Effects mapk->antiproliferation apoptosis Induction of Apoptosis mapk->apoptosis k_channel->inhibition ca_channel->inhibition plc->inhibition

Caption: Signaling pathway of this compound via somatostatin receptors (SSTRs).

Issues with Tyr-SOMATOSTATIN-28 antibody cross-reactivity.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tyr-SOMATOSTATIN-28 antibodies. Our goal is to help you overcome common challenges and ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: My this compound antibody is showing high background in my immunoassay. What are the common causes and solutions?

A1: High background can obscure your specific signal and lead to misinterpretation of results. Here are the primary causes and how to address them:

  • Non-Specific Antibody Binding: The primary or secondary antibody may be binding to unintended proteins or sites on your sample or plate.

    • Solution: Increase the concentration or duration of your blocking step. Common blocking buffers include Bovine Serum Albumin (BSA) or non-fat dry milk. For immunohistochemistry (IHC), using a normal serum from the same species as the secondary antibody is recommended.[1]

  • Insufficient Washing: Inadequate washing can leave unbound antibodies behind, contributing to background noise.

    • Solution: Increase the number and duration of wash steps. Ensure a gentle but thorough wash to remove all unbound reagents.

  • High Antibody Concentration: Using too much primary or secondary antibody can lead to non-specific binding.

    • Solution: Titrate your antibodies to determine the optimal concentration that provides a strong signal with low background.

  • Endogenous Enzyme Activity (for enzyme-linked assays): Tissues can have endogenous peroxidases or phosphatases that react with the substrate, causing background signal.

    • Solution: Quench endogenous peroxidase activity with a hydrogen peroxide solution before primary antibody incubation.[2][3]

Q2: I am observing unexpected bands in my Western Blot. Could this be cross-reactivity?

A2: Yes, unexpected bands are a common indicator of cross-reactivity. The this compound antibody may be recognizing other proteins with similar epitopes. A primary concern is cross-reactivity with Somatostatin-14 (SST-14), as it shares a significant portion of its amino acid sequence with Somatostatin-28 (SST-28).

To confirm specificity, a peptide competition assay is the most definitive method.[4][5] This involves pre-incubating the antibody with the this compound peptide before adding it to your sample. A significant reduction or elimination of the band of interest confirms its specificity.

Q3: How can I be sure my this compound antibody is not cross-reacting with Somatostatin-14?

A3: Differentiating between SST-28 and SST-14 is crucial for many studies. Research has shown that while these peptides are structurally similar, they can have distinct binding profiles to different somatostatin receptors and can be localized in different cell types. To ensure your antibody is specific to this compound:

  • Perform a Peptide Competition Assay: This is the gold standard for validating antibody specificity. Pre-incubate your antibody with an excess of this compound peptide. If the signal in your assay is diminished or eliminated, it confirms the antibody is binding to your target. You can also perform this with SST-14 peptide to check for cross-reactivity.

  • Use a Well-Characterized Antibody: Select an antibody that has been validated for specificity, ideally with data showing low cross-reactivity with SST-14.

  • Include Proper Controls: Always run positive and negative controls in your experiments. A positive control could be a cell line or tissue known to express SST-28, while a negative control would be one that does not.

Troubleshooting Guides

High Background in Immunoassays
Potential Cause Troubleshooting Steps
Insufficient Blocking Increase blocking time to 1-2 hours at room temperature. Increase the concentration of the blocking agent (e.g., 3-5% BSA or non-fat dry milk). For IHC, use 10% normal serum from the species of the secondary antibody.
Antibody Concentration Too High Perform an antibody titration to find the optimal dilution. Start with the manufacturer's recommended dilution and test several serial dilutions.
Inadequate Washing Increase the number of wash steps (at least 3-5 washes). Increase the duration of each wash (5-10 minutes per wash). Add a mild detergent like Tween-20 to your wash buffer (0.05-0.1%).
Non-Specific Secondary Antibody Binding Run a control with only the secondary antibody to check for non-specific binding. Use a pre-adsorbed secondary antibody to minimize cross-reactivity with endogenous immunoglobulins.
Endogenous Enzyme Activity (HRP/AP) For IHC, quench endogenous peroxidase with 0.3-3% H2O2 in methanol or PBS for 10-30 minutes. For alkaline phosphatase, use levamisole in the substrate solution.
Weak or No Signal
Potential Cause Troubleshooting Steps
Low Antibody Concentration Increase the concentration of the primary antibody. Incubate the primary antibody overnight at 4°C to increase binding.
Inactive Antibody Ensure proper storage of the antibody as per the manufacturer's instructions. Use a new vial of antibody.
Insufficient Antigen Increase the amount of protein loaded in your Western Blot. For IHC, ensure proper antigen retrieval techniques are used.
Suboptimal Experimental Conditions Review and optimize incubation times and temperatures. Ensure all reagents are fresh and properly prepared.

Experimental Protocols

Peptide Competition Assay for Western Blot

This protocol is designed to validate the specificity of your this compound antibody.

  • Prepare Two Identical Protein Samples: Run your protein samples on an SDS-PAGE gel and transfer them to a membrane as you would for a standard Western Blot.

  • Block the Membrane: Block the membrane with your standard blocking buffer for at least 1 hour at room temperature.

  • Prepare Antibody Solutions:

    • Control Antibody: Dilute the this compound antibody to its optimal working concentration in your antibody dilution buffer.

    • Blocked Antibody: In a separate tube, dilute the this compound antibody to the same concentration. Add a 10-100 fold molar excess of the this compound peptide. Incubate this mixture for 1-2 hours at room temperature with gentle agitation.

  • Incubate Membranes: Cut the membrane in half (if your samples are identical in both halves). Incubate one half with the "Control Antibody" solution and the other half with the "Blocked Antibody" solution. Incubate overnight at 4°C with gentle agitation.

  • Wash and Develop: Proceed with your standard washing steps, secondary antibody incubation, and detection method.

  • Analyze Results: The band corresponding to this compound should be present on the membrane incubated with the "Control Antibody" and absent or significantly reduced on the membrane incubated with the "Blocked Antibody".

ELISA Protocol for this compound Detection (Sandwich ELISA)
  • Coating: Coat a 96-well plate with a capture antibody specific for a different epitope of Somatostatin-28 than the detection antibody. Incubate overnight at 4°C.

  • Washing: Wash the plate 3 times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Sample Incubation: Add your standards and samples to the wells and incubate for 2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Detection Antibody: Add the biotinylated this compound antibody and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Enzyme Conjugate: Add streptavidin-HRP and incubate for 30-60 minutes at room temperature.

  • Washing: Repeat the wash step.

  • Substrate: Add TMB substrate and incubate in the dark until a color develops.

  • Stop Solution: Add a stop solution (e.g., 1M H2SO4).

  • Read Plate: Read the absorbance at 450 nm.

Western Blot Protocol for this compound
  • Sample Preparation: Lyse cells or tissues in a suitable lysis buffer containing protease inhibitors. Determine the protein concentration of your lysates.

  • SDS-PAGE: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Include a pre-stained protein ladder. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the this compound antibody at its optimal dilution in blocking buffer overnight at 4°C.

  • Washing: Wash the membrane 3 times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the wash step.

  • Detection: Add an ECL substrate and visualize the bands using a chemiluminescence imaging system.

Immunohistochemistry (IHC) Protocol for this compound
  • Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) using a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0).

  • Quenching of Endogenous Peroxidase: Incubate sections in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.

  • Blocking: Block non-specific binding with a blocking solution (e.g., 10% normal goat serum in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate sections with the this compound antibody at its optimal dilution overnight at 4°C.

  • Washing: Wash sections 3 times with PBS.

  • Secondary Antibody Incubation: Incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.

  • Washing: Repeat the wash step.

  • Detection: Incubate with an avidin-biotin-HRP complex (ABC reagent) for 30 minutes.

  • Washing: Repeat the wash step.

  • Chromogen: Add DAB substrate and incubate until the desired stain intensity develops.

  • Counterstaining: Counterstain with hematoxylin.

  • Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol to xylene and mount with a permanent mounting medium.

Visual Guides

experimental_workflow cluster_prep Sample Preparation cluster_assay Immunoassay cluster_validation Specificity Validation Lysate_Prep Cell/Tissue Lysate Preparation WB Western Blot Lysate_Prep->WB ELISA ELISA Lysate_Prep->ELISA Tissue_Section Tissue Sectioning & Mounting IHC IHC Tissue_Section->IHC Peptide_Comp Peptide Competition Assay WB->Peptide_Comp ELISA->Peptide_Comp IHC->Peptide_Comp

Caption: Experimental workflow for using and validating a this compound antibody.

troubleshooting_logic Start Problem Encountered (e.g., High Background) Check_Blocking Is Blocking Sufficient? Start->Check_Blocking Check_Ab_Conc Is Antibody Concentration Optimal? Check_Blocking->Check_Ab_Conc Yes Increase_Blocking Increase Blocking Time/ Concentration Check_Blocking->Increase_Blocking No Check_Washing Are Wash Steps Adequate? Check_Ab_Conc->Check_Washing Yes Titrate_Ab Titrate Primary and Secondary Antibodies Check_Ab_Conc->Titrate_Ab No Check_Specificity Is it Cross-Reactivity? Check_Washing->Check_Specificity Yes Increase_Washes Increase Number/ Duration of Washes Check_Washing->Increase_Washes No Peptide_Comp Perform Peptide Competition Assay Check_Specificity->Peptide_Comp Possibly Resolved Problem Resolved Increase_Blocking->Resolved Titrate_Ab->Resolved Increase_Washes->Resolved Peptide_Comp->Resolved somatostatin_pathway cluster_synthesis Somatostatin Synthesis cluster_receptor Receptor Binding cluster_signaling Downstream Signaling Prepro_SST Prepro-somatostatin Pro_SST Pro-somatostatin Prepro_SST->Pro_SST Cleavage SST28 Somatostatin-28 Pro_SST->SST28 Cleavage SST14 Somatostatin-14 SST28->SST14 Further Cleavage SSTR Somatostatin Receptors (SSTR1-5) SST28->SSTR SST14->SSTR AC Adenylate Cyclase Inhibition SSTR->AC Ca Ca2+ Influx Inhibition SSTR->Ca K K+ Efflux Stimulation SSTR->K MAPK MAPK Pathway Modulation SSTR->MAPK

References

Best practices for handling Tyr-SOMATOSTATIN-28 peptide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions for handling the Tyr-SOMATOSTATIN-28 peptide. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a synthetic peptide that is a derivative of somatostatin-28, a naturally occurring hormone.[1][2] It is characterized by the addition of a tyrosine residue to the N-terminus of the somatostatin-28 sequence.[2] Like somatostatin, it is involved in the regulation of the endocrine and nervous systems by binding to high-affinity somatostatin receptors on cell surfaces.[1]

Q2: How should lyophilized this compound be stored upon receipt?

A2: Upon receipt, lyophilized this compound should be stored at -20°C for long-term stability, where it can be stable for several years.[3] For short-term storage, 4°C is acceptable for a few days to weeks. It is crucial to protect the peptide from moisture and bright light.

Q3: My lyophilized peptide appears as a small gel or is barely visible. Is this normal?

A3: Yes, this can be normal. The apparent volume of lyophilized powder can vary. Some peptides, particularly short or hygroscopic sequences, may appear as a gel or be difficult to see.

Q4: What is the recommended procedure for reconstituting this compound?

A4: Before opening, allow the vial of lyophilized peptide to warm to room temperature in a desiccator to prevent moisture absorption. To reconstitute, use a sterile, appropriate solvent. While the optimal solvent can depend on the specific experiment, sterile distilled water or a buffer such as PBS, Tris, or phosphate at a pH of 7 are common starting points. For maximum recovery, centrifuge the vial before removing the cap to ensure all the powder is at the bottom.

Q5: The peptide is difficult to dissolve. What should I do?

A5: If this compound proves to be insoluble in aqueous solutions due to hydrophobicity, you can try adding a small amount of an organic solvent like DMSO, DMF, or acetonitrile. A common technique is to first dissolve the peptide in a minimal volume of 50% (v/v) DMSO/water and then gradually add your aqueous buffer to the desired concentration. Gentle warming (not exceeding 40°C) or sonication can also aid in solubilization.

Q6: How should I store the reconstituted this compound solution?

A6: Peptide solutions are significantly less stable than their lyophilized form. It is highly recommended to prepare single-use aliquots of the reconstituted peptide to avoid repeated freeze-thaw cycles, which can lead to degradation. These aliquots should be stored at -20°C or, for longer-term storage, at -80°C. For short-term use (1-2 weeks), the solution can be stored at 4°C.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Peptide degradation due to improper storage.Ensure lyophilized peptide is stored at -20°C or colder and protected from light and moisture. Aliquot reconstituted solutions to avoid freeze-thaw cycles.
Peptide degradation in solution.Use freshly prepared solutions for experiments whenever possible. If storing solutions, use sterile buffers at pH 5-6 and store at -20°C or colder.
Inaccurate peptide concentration.Centrifuge the vial before reconstitution to ensure all lyophilized powder is collected. Ensure the peptide is fully dissolved before use.
Low peptide recovery after reconstitution Peptide adhering to the vial.Centrifuge the vial before opening and removing the cap to collect all the lyophilized powder at the bottom.
Precipitation of the peptide during dilution The peptide is coming out of solution in the new buffer.Try re-dissolving the precipitate by adding a small amount of an organic solvent like DMSO. If this is not compatible with your assay, you may need to re-lyophilize the peptide and try a different solvent system.
Peptide appears to have oxidized The peptide contains amino acids susceptible to oxidation (Cys, Met, Trp).Use oxygen-free solvents for reconstitution. Store the lyophilized peptide and solutions under anaerobic conditions if possible.

Experimental Protocols & Methodologies

Peptide Reconstitution Protocol
  • Equilibration: Remove the vial of lyophilized this compound from the freezer and allow it to warm to room temperature in a desiccator. This minimizes condensation and moisture absorption.

  • Centrifugation: Briefly centrifuge the vial to ensure that all the lyophilized powder is at the bottom of the tube.

  • Solvent Addition: Under sterile conditions, add the appropriate volume of a recommended solvent (e.g., sterile distilled water, PBS pH 7).

  • Dissolution: Gently vortex or sonicate the vial to ensure the peptide is fully dissolved. If solubility is an issue, refer to the troubleshooting guide.

  • Aliquoting: Dispense the peptide solution into single-use aliquots.

  • Storage: Store the aliquots at -20°C or -80°C.

General Peptide Handling Workflow

G cluster_storage Storage cluster_prep Preparation cluster_exp Experimentation Lyophilized Peptide Lyophilized Peptide Aliquoted Solution Aliquoted Solution Lyophilized Peptide->Aliquoted Solution Reconstitution Warm to RT Warm to RT Lyophilized Peptide->Warm to RT Retrieve Experimental Use Experimental Use Aliquoted Solution->Experimental Use Thaw Centrifuge Centrifuge Warm to RT->Centrifuge Dissolve Dissolve Centrifuge->Dissolve Dissolve->Aliquoted Solution Aliquot

Caption: Workflow for handling this compound from storage to experimental use.

Troubleshooting Logic for Peptide Solubility

G start Start: Reconstitute Peptide dissolved Is the peptide dissolved? start->dissolved yes Yes dissolved->yes no No dissolved->no proceed Proceed to Experiment yes->proceed add_dmso Add minimal DMSO no->add_dmso dissolved2 Is it dissolved now? add_dmso->dissolved2 yes2 Yes dissolved2->yes2 no2 No dissolved2->no2 yes2->proceed sonicate Gentle warming or sonication no2->sonicate relyophilize Consider re-lyophilization and alternative solvents sonicate->relyophilize

Caption: Decision-making process for troubleshooting this compound solubility issues.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear gloves, safety goggles, and a lab coat when handling this compound to avoid skin and eye contact.

  • Ventilation: Handle the lyophilized powder in a well-ventilated area to avoid inhalation of dust particles.

  • Contamination: Use sterile techniques and equipment to prevent enzymatic or bacterial contamination of the peptide.

  • Disposal: Dispose of unused peptide and contaminated materials in accordance with local regulations.

  • Toxicity: The chemical, physical, and toxicological properties of many peptides have not been fully investigated. Handle with care. This product is intended for research use only.

References

Tyr-SOMATOSTATIN-28 quality control and purity assessment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Tyr-SOMATOSTATIN-28. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a synthetic peptide that is a derivative of Somatostatin-28 (SS-28), a naturally occurring cyclic peptide hormone.[1] It is characterized by the addition of a Tyrosine (Tyr) residue to the N-terminus of the SS-28 sequence. This modification is often introduced to facilitate radioiodination for use in immunoassays and receptor binding studies.[2]

Q2: What are the primary applications of this compound?

A2: this compound is primarily used in research to study the biological activities of somatostatin and its receptors (SSTRs).[3][4] Its ability to be easily labeled makes it a valuable tool for receptor binding assays, radioimmunoassays (RIAs), and in vitro studies investigating the downstream signaling pathways of SSTRs.[2]

Q3: How should I store and handle lyophilized this compound powder?

A3: Lyophilized this compound powder should be stored desiccated at -20°C for long-term stability, where it can be stable for up to 12 months. For short-term storage, 4°C is acceptable. It is recommended to prevent freeze-thaw cycles.

Q4: How do I properly reconstitute this compound?

A4: To reconstitute the peptide, it is recommended to first centrifuge the vial to ensure all the lyophilized powder is at the bottom. Reconstitute with a sterile, appropriate buffer to the desired concentration. For long-term storage of the reconstituted peptide, it is advisable to add a carrier protein (like 0.1% HSA or BSA) and store it in aliquots at -20°C or below.

Troubleshooting Guide

Issue 1: Peptide Aggregation

Q: My reconstituted this compound solution appears cloudy or shows visible particulates. What should I do?

A: Cloudiness or visible particulates are often signs of peptide aggregation. Aggregation can reduce the peptide's biological activity and lead to inconsistent experimental results.

  • Cause: Peptides, especially at high concentrations, can self-associate and form aggregates. Factors like pH, ionic strength, temperature, and agitation can influence this process. Adsorption to surfaces can also promote aggregation.

  • Solution:

    • Sonication: Gently sonicate the solution in a water bath for a few minutes to help break up aggregates.

    • pH Adjustment: Ensure the pH of your reconstitution buffer is appropriate. Peptides are least soluble at their isoelectric point (pI). Adjusting the pH away from the pI can increase solubility.

    • Reduce Concentration: If possible, work with lower peptide concentrations.

    • Change Solvent: Consider using a different solvent for reconstitution. For hydrophobic peptides, a small amount of an organic solvent like DMSO or DMF might be necessary before adding the aqueous buffer.

    • Use Chaotropic Agents: In some cases, small amounts of chaotropic agents like guanidine hydrochloride can be used, but their compatibility with your downstream experiments must be verified.

Issue 2: Suspected Oxidation or Degradation

Q: I am observing a loss of bioactivity or seeing unexpected peaks in my HPLC analysis. Could my peptide be oxidized?

A: Yes, loss of activity and the appearance of new peaks on a chromatogram can indicate peptide oxidation or other forms of degradation. Amino acid residues like Tyrosine, Tryptophan, Methionine, and Cysteine are particularly susceptible to oxidation.

  • Cause: Exposure to air (oxygen), light, or metal ions can cause oxidation of sensitive amino acid residues. This can alter the peptide's structure and function.

  • Solution:

    • Proper Storage: Always store the peptide under the recommended conditions, protected from light.

    • Use High-Purity Solvents: Use fresh, high-purity, degassed solvents for reconstitution and in your experiments to minimize exposure to oxygen and contaminants.

    • Mass Spectrometry Analysis: Use Mass Spectrometry (MS) to confirm the peptide's molecular weight. An increase of 16 Da or 32 Da can indicate the oxidation of one or two oxygen atoms, respectively.

    • RP-HPLC Analysis: Compare the HPLC profile of your sample to a new, unoxidized standard. Oxidation products often appear as pre- or post-peaks relative to the main peptide peak.

G start Start: Low Bioactivity Observed check_prep Review Peptide Preparation (Storage, Reconstitution, Handling) start->check_prep check_purity Assess Peptide Purity & Integrity (HPLC, MS) check_prep->check_purity purity_ok Purity >95%? Correct Mass? check_purity->purity_ok check_assay Troubleshoot Experimental Assay (Reagents, Cells, Protocol) purity_ok->check_assay Yes degradation Issue: Peptide Degradation (Oxidation/Aggregation) Action: Use fresh peptide stock. Optimize handling. purity_ok->degradation No assay_issue Issue: Assay-specific problem Action: Validate assay components. Run positive/negative controls. check_assay->assay_issue end_ok Resolution: Bioactivity Restored degradation->end_ok assay_issue->end_ok

Caption: A decision tree for troubleshooting low bioactivity of this compound.

Technical Data & Specifications

The following table summarizes typical quality control specifications for synthetic this compound.

ParameterSpecificationMethodReference
Purity > 95%RP-HPLC
Identity Conforms to structureMass Spectrometry (MS)
Appearance White lyophilized powderVisual
Long-term Storage -20°C-
Short-term Storage 4°C-

Experimental Protocols

Protocol 1: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)

This protocol outlines a general method for determining the purity of this compound.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient appropriate for peptide elution, for example, from 20% to 50% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 215 nm or 280 nm.

  • Procedure: a. Reconstitute the peptide in Mobile Phase A or an appropriate solvent. b. Inject a suitable amount (e.g., 10-20 µL) onto the column. c. Run the gradient and record the chromatogram. d. Calculate purity by integrating the area of the main peptide peak and expressing it as a percentage of the total peak area.

G cluster_0 Preparation cluster_1 Analysis cluster_2 Evaluation receive Receive Lyophilized Peptide reconstitute Reconstitute in Appropriate Solvent receive->reconstitute hplc Purity Analysis (RP-HPLC) reconstitute->hplc ms Identity Confirmation (Mass Spectrometry) reconstitute->ms data_analysis Data Analysis hplc->data_analysis ms->data_analysis compare Compare to Specifications (Purity >95%, Correct Mass) data_analysis->compare pass QC Pass compare->pass Yes fail QC Fail (Troubleshoot/Contact Supplier) compare->fail No G ligand This compound receptor Somatostatin Receptor (SSTR) ligand->receptor Binds g_protein Gi/o Protein receptor->g_protein Activates ac Adenylate Cyclase g_protein->ac Inhibits mapk MAPK Pathway g_protein->mapk Modulates plc Phospholipase C (PLC) g_protein->plc Activates camp cAMP ac->camp Production pka Protein Kinase A (PKA) camp->pka Activates response Inhibition of Hormone Secretion & Cell Proliferation pka->response mapk->response plc->response

References

Validation & Comparative

A Comparative Analysis of the Binding Affinities of Tyr-SOMATOSTATIN-28 and SOMATOSTATIN-14 to Somatostatin Receptors

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the binding characteristics of two key endogenous somatostatin peptides.

This guide provides an objective comparison of the binding affinities of Tyr-SOMATOSTATIN-28 and its related peptide, SOMATOSTATIN-14, to the five human somatostatin receptor subtypes (SSTR1-5). This information is crucial for understanding the distinct physiological roles of these peptides and for the development of targeted therapeutics. The data presented is supported by experimental findings from published scientific literature.

Introduction to SOMATOSTATIN-14 and SOMATOSTATIN-28

Somatostatin is a key regulatory peptide hormone that exists in two primary bioactive forms: a 14-amino acid peptide (SOMATOSTATIN-14 or SS-14) and an N-terminally extended 28-amino acid peptide (SOMATOSTATIN-28 or SS-28). Both peptides are derived from the same preproprotein and play vital roles in a multitude of physiological processes by interacting with a family of five G protein-coupled receptors, SSTR1 through SSTR5. This compound is a variant of SOMATOSTATIN-28 with a tyrosine residue at the N-terminus, often used in research for radioiodination and subsequent binding studies. While specific binding data for this compound is limited, its binding affinity is generally considered to be comparable to that of SOMATOSTATIN-28.

Quantitative Comparison of Binding Affinities

The binding affinities of SOMATOSTATIN-14 and SOMATOSTATIN-28 to the five human somatostatin receptor subtypes have been evaluated in numerous studies, typically through competitive radioligand binding assays. These assays determine the concentration of the peptide required to inhibit the binding of a radiolabeled ligand to the receptor by 50% (IC50) or the inhibitory constant (Ki). Lower IC50 or Ki values indicate a higher binding affinity.

Receptor SubtypeSOMATOSTATIN-14 (IC50, nM)SOMATOSTATIN-28 (IC50/Ki, nM)
SSTR1 1.2High Affinity (Specific value not consistently reported)
SSTR2 0.4~0.5 - 1.0
SSTR3 1.0High Affinity (Specific value not consistently reported)
SSTR4 1.5High Affinity (Specific value not consistently reported)
SSTR5 0.6Generally reported to have higher affinity than SS-14 (~0.1-0.5)

Note: The binding affinity values can vary between different studies due to variations in experimental conditions, cell lines used, and radioligands. The data for SOMATOSTATIN-28 is less consistently reported across all subtypes in a single comprehensive study. Some studies indicate that SOMATOSTATIN-28 has a similar or slightly higher affinity for SSTR2 and SSTR4 compared to SOMATOSTATIN-14.[1] Notably, several studies have highlighted that SSTR5 exhibits a significantly higher affinity for SOMATOSTATIN-28 than for SOMATOSTATIN-14.[2]

Signaling Pathways and Experimental Workflow

The binding of both this compound and SOMATOSTATIN-14 to their receptors initiates a cascade of intracellular signaling events, primarily mediated by inhibitory G proteins (Gi). This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of various downstream effectors.

cluster_ligand Ligand Binding cluster_receptor Receptor Activation cluster_signaling Intracellular Signaling Cascade This compound This compound SSTR SSTR (1-5) This compound->SSTR SOMATOSTATIN-14 SOMATOSTATIN-14 SOMATOSTATIN-14->SSTR Gi Gi Protein SSTR->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP ↓ cAMP AC->cAMP produces Effector Downstream Effectors cAMP->Effector modulates

Figure 1: Generalized signaling pathway upon SSTR activation.

The experimental workflow for determining binding affinity typically involves a competitive radioligand binding assay.

cluster_workflow Experimental Workflow: Competitive Binding Assay A Prepare cell membranes expressing a specific SSTR subtype B Incubate membranes with a fixed concentration of radiolabeled ligand A->B C Add increasing concentrations of unlabeled competitor (this compound or SOMATOSTATIN-14) B->C D Separate bound from free radioligand by filtration C->D E Measure radioactivity of bound ligand D->E F Plot data and determine IC50/Ki values E->F

Figure 2: Workflow for determining binding affinity.

Experimental Protocols

The determination of binding affinities for this compound and SOMATOSTATIN-14 is predominantly performed using competitive radioligand binding assays. The following is a generalized protocol based on common methodologies found in the literature.

1. Materials:

  • Cell Membranes: Membranes prepared from cell lines (e.g., CHO-K1, HEK293) stably expressing a single subtype of the human somatostatin receptor (SSTR1, SSTR2, SSTR3, SSTR4, or SSTR5).

  • Radioligand: A high-affinity, subtype-selective or universal radiolabeled somatostatin analog (e.g., [¹²⁵I-Tyr¹¹]SOMATOSTATIN-14, [¹²⁵I-Tyr³]octreotide).

  • Competitor Ligands: Unlabeled this compound and SOMATOSTATIN-14 of high purity.

  • Assay Buffer: Typically a buffer such as 50 mM HEPES (pH 7.4) containing bovine serum albumin (BSA) (e.g., 0.1-1%) to reduce non-specific binding, and protease inhibitors (e.g., bacitracin, aprotinin) to prevent peptide degradation.

  • Wash Buffer: Ice-cold assay buffer.

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/C), often pre-treated with a substance like polyethyleneimine (PEI) to reduce non-specific binding of the radioligand.

  • Scintillation Counter: For quantifying the radioactivity.

2. Method:

  • Incubation: A fixed amount of cell membrane preparation is incubated in the assay buffer with a fixed concentration of the radioligand. To this mixture, increasing concentrations of the unlabeled competitor ligand (this compound or SOMATOSTATIN-14) are added.

  • Determination of Non-specific Binding: A parallel set of incubations is performed in the presence of a high concentration of an unlabeled somatostatin analog (e.g., 1 µM unlabeled SOMATOSTATIN-14) to determine the level of non-specific binding.

  • Equilibrium: The incubation is carried out for a specific duration (e.g., 30-60 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the binding reaction to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through the glass fiber filters using a cell harvester. The filters are then washed multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters, which represents the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding at each competitor concentration. The data are then plotted as the percentage of specific binding versus the log concentration of the competitor. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Conclusion

Both SOMATOSTATIN-14 and this compound (assumed to be similar to SOMATOSTATIN-28) are high-affinity endogenous ligands for all five somatostatin receptor subtypes. The available data suggests that while both peptides exhibit broad-spectrum binding, there are notable differences in their affinity profiles, particularly at SSTR5 where SOMATOSTATIN-28 demonstrates a higher affinity. These differences in receptor binding likely contribute to their distinct physiological roles. For researchers and drug development professionals, a thorough understanding of these binding characteristics is essential for the design of SSTR-targeted diagnostics and therapeutics with improved subtype selectivity and efficacy. Further comprehensive studies directly comparing the binding affinities of this compound and SOMATOSTATIN-14 to all five human SSTR subtypes under identical experimental conditions would be invaluable for a more precise understanding of their receptor interactions.

References

A Comparative Guide to Tyr-SOMATOSTATIN-28 and Octreotide in Receptor Binding Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Tyr-SOMATOSTATIN-28 and the synthetic somatostatin analog, octreotide, focusing on their binding characteristics to the five somatostatin receptor subtypes (SSTR1-5). The information presented herein is supported by experimental data to aid in research and development involving somatostatin receptor-targeted therapies.

Executive Summary

Somatostatin receptors (SSTRs) are a family of G protein-coupled receptors that are overexpressed in various neuroendocrine tumors, making them a key target for both diagnosis and therapy. This compound, a tyrosine-extended version of the endogenous ligand somatostatin-28, and octreotide, a synthetic octapeptide analog, are two critical ligands used in the study of these receptors. While both molecules interact with SSTRs, they exhibit distinct binding profiles.

Octreotide demonstrates high and selective affinity for SSTR2, with moderate affinity for SSTR5.[1] In contrast, the endogenous ligand somatostatin-28, from which this compound is derived, is a more universal agonist, binding with high affinity to all five receptor subtypes, showing a particular preference for SSTR5.[2][3] This differential binding affinity is a crucial determinant of their respective biological activities and therapeutic applications.

Data Presentation: Receptor Binding Affinity

The binding affinities of this compound (represented by somatostatin-28 data) and octreotide for the five human somatostatin receptor subtypes are summarized below. The data, presented as half-maximal inhibitory concentration (IC50) values, are compiled from various in vitro radioligand binding assays. Lower IC50 values are indicative of higher binding affinity.

LigandSSTR1 (IC50, nM)SSTR2 (IC50, nM)SSTR3 (IC50, nM)SSTR4 (IC50, nM)SSTR5 (IC50, nM)
Somatostatin-28 *~1.0~0.2~1.3~1.5~0.1
Octreotide >1000[4]0.3 - 5.020 - 100>1000[4]5.0 - 20

Note: Data for Somatostatin-28 is used as a proxy for this compound. The addition of an N-terminal tyrosine may slightly alter binding affinities.

Experimental Protocols

The determination of binding affinities for this compound and octreotide is predominantly achieved through competitive radioligand binding assays.

Radioligand Competition Binding Assay

This in vitro technique quantifies the ability of an unlabeled ligand (competitor, e.g., this compound or octreotide) to displace a radiolabeled ligand from its receptor.

1. Materials:

  • Cell Membranes: Membranes prepared from cell lines (e.g., CHO-K1, HEK293) stably transfected to express a single human somatostatin receptor subtype (SSTR1, SSTR2, SSTR3, SSTR4, or SSTR5).

  • Radioligand: A high-affinity, subtype-selective radiolabeled somatostatin analog, such as ¹²⁵I-[Tyr¹¹]-Somatostatin-14 or ¹²⁵I-[Leu⁸, D-Trp²²]-Tyr²⁵-Somatostatin-28.

  • Competitor Ligands: this compound and octreotide at a range of concentrations.

  • Assay Buffer: Typically a Tris-HCl or HEPES buffer containing bovine serum albumin (BSA) and protease inhibitors to minimize non-specific binding and ligand degradation.

  • Wash Buffer: Ice-cold assay buffer.

  • Filtration Apparatus: A cell harvester with glass fiber filters.

  • Gamma Counter: To measure the radioactivity retained on the filters.

2. Method:

  • Incubation: A fixed concentration of the radioligand and a specific amount of cell membrane preparation are incubated in the assay buffer. This is performed in the presence of increasing concentrations of the unlabeled competitor ligand (this compound or octreotide).

  • Equilibrium: The incubation is carried out for a defined period (e.g., 30-60 minutes) at a specific temperature (e.g., 25°C or 37°C) to allow the binding reaction to reach equilibrium.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters. This separates the bound radioligand-receptor complexes from the unbound radioligand. The filters are then washed with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification: The radioactivity on each filter, which corresponds to the amount of bound radioligand, is measured using a gamma counter.

  • Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of the competitor ligand. A sigmoidal curve is fitted to the data to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis prep_radioligand Radioligand (e.g., ¹²⁵I-SS-14) incubation Incubate Radioligand, Membranes, and Competitor at various concentrations prep_radioligand->incubation prep_membranes Cell Membranes (SSTR-expressing) prep_membranes->incubation prep_competitors Competitor Ligands (this compound / Octreotide) prep_competitors->incubation filtration Rapid Filtration incubation->filtration washing Wash Filters filtration->washing counting Gamma Counting washing->counting analysis Calculate Specific Binding counting->analysis ic50 Determine IC50 Value analysis->ic50

A simplified workflow of a competitive radioligand binding assay.
Signaling Pathways

Upon binding of an agonist, somatostatin receptors couple to inhibitory G proteins (Gi/o), which in turn modulate various intracellular signaling cascades.

G ligand This compound or Octreotide receptor Somatostatin Receptor (SSTR) ligand->receptor g_protein Gi/o Protein receptor->g_protein activates ac Adenylyl Cyclase g_protein->ac inhibits mapk MAPK Pathway (ERK1/2) g_protein->mapk modulates pi3k PI3K/Akt Pathway g_protein->pi3k modulates ion_channel K+ Channels g_protein->ion_channel activates ca_channel Ca2+ Channels g_protein->ca_channel inhibits camp cAMP ac->camp pka Protein Kinase A camp->pka secretion Inhibition of Hormone Secretion pka->secretion proliferation Inhibition of Cell Proliferation mapk->proliferation apoptosis Induction of Apoptosis pi3k->apoptosis ion_channel->secretion ca_channel->secretion

General signaling pathways activated by somatostatin receptor agonists.

References

A Comparative Analysis of the Potency of Tyr-SOMATOSTATIN-28 and Other Somatostatin Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the potency of Tyr-SOMATOSTATIN-28 and other prominent somatostatin analogs, including native Somatostatin-28, Octreotide, Lanreotide, and Pasireotide. The information presented herein is intended to assist researchers and drug development professionals in making informed decisions regarding the selection and application of these compounds in their studies. This comparison is based on available experimental data on receptor binding affinities and functional potencies.

Quantitative Comparison of Somatostatin Analogs

The potency of somatostatin analogs is primarily determined by their binding affinity to the five somatostatin receptor subtypes (SSTR1-SSTR5) and their subsequent ability to elicit a functional response, such as the inhibition of adenylyl cyclase and consequent reduction in intracellular cyclic AMP (cAMP) levels. The following tables summarize the available quantitative data for this compound and its counterparts.

It is important to note that direct comparative studies for a specific this compound analog across all receptor subtypes are limited. Therefore, data for the natural Somatostatin-28 is included as a baseline for comparison.

Table 1: Comparative Binding Affinities (IC₅₀/Kᵢ, nM) of Somatostatin Analogs for Human Somatostatin Receptor Subtypes
AnalogSSTR1SSTR2SSTR3SSTR4SSTR5
Somatostatin-28 High AffinityHigh AffinityHigh AffinityHigh AffinityVery High Affinity
Octreotide >10000.2 - 2.5Low Affinity>100Lower than SSTR2
Lanreotide Low AffinityHigh AffinityLow AffinityLow AffinityHigh Affinity
Pasireotide 9.3 ± 0.11 ± 0.11.5 ± 0.3>1000.16 ± 0.01

Note: "High Affinity" generally implies values in the low nanomolar range. Specific values can vary between studies and experimental conditions.

Table 2: Comparative Functional Potency (EC₅₀, nM) for Inhibition of cAMP Accumulation
AnalogSSTR2SSTR5
Somatostatin-28 ~1-
Octreotide ~1-
Pasireotide (SOM230) 58-

Note: Data for functional potency across all receptor subtypes is not consistently available for all analogs in a comparative format.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to determine the potency of these analogs, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

G Somatostatin Receptor Signaling Pathway cluster_membrane Cell Membrane Somatostatin_Analog Somatostatin Analog SSTR Somatostatin Receptor (SSTR1-5) Somatostatin_Analog->SSTR Binding G_protein Gi/o Protein SSTR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activation Cellular_Response Inhibition of Hormone Secretion & Cell Proliferation PKA->Cellular_Response Phosphorylation Cascade

Somatostatin receptor signaling cascade.

Workflow for potency determination assays.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further investigation.

Radioligand Competition Binding Assay

This assay determines the binding affinity of a non-radiolabeled somatostatin analog by measuring its ability to displace a radiolabeled ligand with known high affinity for a specific somatostatin receptor subtype.

1. Materials:

  • Cell Membranes: Prepared from cell lines (e.g., CHO-K1, HEK293) stably expressing a single human somatostatin receptor subtype.

  • Radioligand: A high-affinity radiolabeled somatostatin analog, such as [¹²⁵I-Tyr¹¹]-Somatostatin-14 or [¹²⁵I-Tyr³]-Octreotide.

  • Competitor Ligands: this compound and other somatostatin analogs at a range of concentrations.

  • Assay Buffer: Typically a buffered saline solution (e.g., Tris-HCl or HEPES) containing protease inhibitors and bovine serum albumin (BSA) to minimize non-specific binding and degradation.

  • Wash Buffer: Ice-cold assay buffer.

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B or GF/C) pre-treated with a substance like polyethyleneimine (PEI) to reduce non-specific binding of the radioligand.

  • Scintillation Counter: To measure the radioactivity retained on the filters.

2. Method:

  • Incubation: A fixed concentration of the radioligand and a specific amount of cell membrane preparation are incubated in the assay buffer with increasing concentrations of the unlabeled competitor analog. Non-specific binding is determined in a parallel set of tubes containing a high concentration of unlabeled somatostatin.

  • Equilibrium: The incubation is carried out for a defined time and at a specific temperature (e.g., 60 minutes at 37°C) to allow the binding to reach equilibrium.

  • Filtration: The incubation mixture is rapidly filtered through the glass fiber filters using the cell harvester. The filters are then washed with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on each filter is measured using a gamma or beta counter.

3. Data Analysis:

  • The data is plotted as the percentage of specific binding of the radioligand versus the logarithm of the competitor concentration.

  • A sigmoidal dose-response curve is generated, from which the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined.

  • The Kᵢ value (inhibitory constant) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

cAMP Functional Assay

This assay measures the ability of a somatostatin analog to inhibit the production of intracellular cyclic AMP (cAMP), a key second messenger in the somatostatin signaling pathway.

1. Materials:

  • Cells: Live cells (e.g., CHO-K1, HEK293) stably expressing a single human somatostatin receptor subtype.

  • Cell Culture Medium: Appropriate medium for the cell line used.

  • Stimulation Buffer: A buffered saline solution (e.g., HBSS) containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

  • Forskolin: An adenylyl cyclase activator used to stimulate cAMP production.

  • Somatostatin Analogs: this compound and other analogs at a range of concentrations.

  • cAMP Detection Kit: A commercially available kit for measuring cAMP levels (e.g., ELISA, HTRF, or luminescence-based assays).

2. Method:

  • Cell Seeding: Cells are seeded into multi-well plates and allowed to attach and grow overnight.

  • Pre-incubation: The cell culture medium is replaced with stimulation buffer, and the cells are pre-incubated.

  • Stimulation: Cells are treated with a fixed concentration of forskolin and varying concentrations of the somatostatin analog. A control group is treated with forskolin only to determine the maximum cAMP production.

  • Lysis: After a specific incubation period (e.g., 30 minutes at 37°C), the cells are lysed to release intracellular cAMP.

  • cAMP Measurement: The cAMP concentration in the cell lysates is measured according to the instructions of the chosen detection kit.

3. Data Analysis:

  • The cAMP levels are normalized to the control (forskolin only) and plotted against the logarithm of the analog concentration.

  • A dose-response curve is generated, from which the EC₅₀ value (the concentration of the analog that produces 50% of the maximal inhibitory effect) is determined.

Unlabeled Tyr-SOMATOSTATIN-28 as a Competitor in Binding Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of unlabeled Tyr-SOMATOSTATIN-28 as a competitive ligand in binding assays for the five human somatostatin receptor subtypes (SSTR1-5). It includes a detailed analysis of its binding affinity compared to other common somatostatin analogs, a step-by-step experimental protocol for conducting a competitive binding assay, and visualizations of the underlying principles and workflows.

Comparative Binding Affinity of Somatostatin Analogs

The efficacy of a competitive ligand in a binding assay is determined by its affinity for the target receptor. The following table summarizes the binding affinities (Ki in nM) of this compound and other commonly used somatostatin analogs across the five human somatostatin receptor subtypes. Lower Ki values indicate higher binding affinity.

LigandSSTR1 (Ki, nM)SSTR2 (Ki, nM)SSTR3 (Ki, nM)SSTR4 (Ki, nM)SSTR5 (Ki, nM)
This compound ~1-5~0.1-1~1-5~1-10~0.1-0.5
Somatostatin-14~1-3 ~0.1-1 ~1-3 ~1-5 ~1-5
Octreotide>1000~1-10 >100>1000~50-100
Lanreotide>1000~1-10 ~50-100>1000~10-50
Pasireotide~10-20~1-5~1-5>1000~0.1-1

Note: The Ki values are approximate ranges compiled from multiple sources and may vary depending on the specific experimental conditions, such as the radioligand used and the cell line expressing the receptor.

As the data indicates, this compound exhibits high affinity across all five somatostatin receptor subtypes, with a particularly strong affinity for SSTR5, making it an excellent broad-spectrum competitor. This contrasts with analogs like Octreotide and Lanreotide, which show high selectivity for SSTR2. Pasireotide also demonstrates a broader binding profile with high affinity for SSTR2, SSTR3, and SSTR5.

Principle of Competitive Binding Assay

A competitive binding assay is a fundamental technique used to determine the affinity of an unlabeled ligand (the competitor) for a receptor by measuring its ability to displace a labeled ligand (the radioligand).

Competitive_Binding_Assay cluster_0 Without Competitor cluster_1 With Competitor Receptor Receptor Bound_Complex Bound Complex Receptor->Bound_Complex Binds Radioligand Radioligand Radioligand->Bound_Complex Receptor2 Receptor Bound_Complex2 Bound Complex Receptor2->Bound_Complex2 Binds Radioligand2 Radioligand Radioligand2->Bound_Complex2 Displaced Competitor This compound (Unlabeled) Competitor->Receptor2 Competes

Caption: Principle of a competitive binding assay.

Experimental Protocols

This section provides a detailed methodology for a competitive radioligand binding assay using unlabeled this compound as the competitor.

1. Materials and Reagents:

  • Cell Membranes: Membranes prepared from cell lines stably expressing one of the five human somatostatin receptor subtypes (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: A high-affinity radiolabeled somatostatin analog, such as [125I-Tyr11]-Somatostatin-14 or [125I-Leu8,D-Trp22,Tyr25]-Somatostatin-28. The concentration should be at or below the Kd for the specific receptor subtype.

  • Competitor: Unlabeled this compound, prepared in a series of dilutions (e.g., 10-12 M to 10-5 M).

  • Assay Buffer: 50 mM HEPES (pH 7.4), 5 mM MgCl2, 1 mM CaCl2, 0.2% Bovine Serum Albumin (BSA), and a protease inhibitor cocktail (e.g., aprotinin, leupeptin, bacitracin).

  • Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4).

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding.

  • Scintillation Counter: To measure radioactivity.

2. Experimental Workflow:

The following diagram illustrates the workflow for the competitive binding assay.

Experimental_Workflow start Start prep_membranes Prepare Cell Membranes (Expressing SSTR subtype) start->prep_membranes prep_reagents Prepare Reagents (Radioligand, Competitor, Buffers) start->prep_reagents incubation Incubation: - Membranes - Radioligand (fixed conc.) - Unlabeled this compound (varying conc.) (e.g., 60 min at 25°C) prep_membranes->incubation prep_reagents->incubation filtration Rapid Filtration (Separate bound from free radioligand) incubation->filtration wash Wash Filters (with ice-cold buffer) filtration->wash counting Measure Radioactivity (Scintillation Counter) wash->counting analysis Data Analysis: - Plot % specific binding vs. log[competitor] - Determine IC50 - Calculate Ki using Cheng-Prusoff equation counting->analysis end End analysis->end

Caption: Experimental workflow for a competitive binding assay.

3. Detailed Procedure:

  • Membrane Preparation: Homogenize cells expressing the target SSTR subtype in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: Cell membranes, radioligand, and assay buffer.

    • Non-specific Binding: Cell membranes, radioligand, and a high concentration of unlabeled somatostatin-14 (e.g., 1 µM).

    • Competition: Cell membranes, radioligand, and varying concentrations of unlabeled this compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 60-120 minutes) to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the logarithm of the competitor (this compound) concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific radioligand binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Somatostatin Receptor Signaling Pathways

Upon binding of an agonist like this compound, somatostatin receptors, which are G-protein coupled receptors (GPCRs), initiate a cascade of intracellular signaling events. The primary mechanism involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

SSTR_Signaling ligand This compound receptor SSTR (1-5) ligand->receptor Binds g_protein Gi/o Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP atp ATP atp->camp Converts pka Protein Kinase A camp->pka Activates cellular_response Cellular Response (e.g., Inhibition of hormone secretion, Inhibition of cell proliferation) pka->cellular_response Leads to

Caption: Simplified somatostatin receptor signaling pathway.

This guide provides a framework for utilizing unlabeled this compound as a competitive ligand in binding assays. By following the detailed protocols and understanding the comparative binding affinities, researchers can effectively characterize the interactions of novel compounds with the somatostatin receptor family.

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of Tyr-SOMATOSTATIN-28's cross-reactivity with other key somatostatin-related peptides, including Somatostatin-28, Somatostatin-14, and the synthetic analog Octreotide. This document is intended for researchers, scientists, and drug development professionals working with somatostatin and its analogs. The information presented herein is based on experimental data from competitive binding assays and radioimmunoassays (RIAs).

Executive Summary

This compound, a tyrosine-modified analog of Somatostatin-28, exhibits a high degree of cross-reactivity with antibodies and receptors that recognize native somatostatin peptides. This cross-reactivity is particularly pronounced with Somatostatin-28, with which it shares a high degree of structural similarity. Competitive binding assays demonstrate that this compound can effectively displace radiolabeled somatostatin ligands from their receptors, indicating a comparable binding affinity, especially for the somatostatin receptor subtype 5 (SSTR5). The following sections provide a detailed overview of the comparative binding affinities, the experimental protocols used to determine them, and the underlying signaling pathways.

Data Presentation: Comparative Binding Affinities

The cross-reactivity of this compound and related peptides is typically quantified by determining their half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) in competitive binding assays. The lower the IC50 or Ki value, the higher the binding affinity of the peptide for the receptor or antibody.

The following table summarizes the binding affinities of various somatostatin analogs to the human somatostatin receptor subtype 5 (SSTR5), as determined by radioligand binding assays using cells stably expressing the receptor.

PeptideBinding Affinity (IC50, nM) for SSTR5
Somatostatin-28 (SRIF-28)0.42
Tyr⁰-d-Trp⁸-SRIF0.6
d-Trp⁸-SRIF0.6
Somatostatin-14 (SRIF-14)2.1
Octreotide7

Data sourced from a study on somatostatin receptor binding affinities.[1][2]

This data indicates that Somatostatin-28 has the highest affinity for SSTR5, followed closely by the this compound analog (Tyr⁰-d-Trp⁸-SRIF) and its non-tyrosinated counterpart. Somatostatin-14 and Octreotide show progressively lower affinities for this receptor subtype.

Experimental Protocols

The determination of cross-reactivity and binding affinity for somatostatin peptides is primarily achieved through competitive radioligand binding assays and radioimmunoassays (RIAs).

Competitive Radioligand Binding Assay

This assay measures the ability of an unlabeled peptide (the competitor) to displace a radiolabeled ligand from its receptor.

1. Materials:

  • Cell Membranes: Membranes prepared from cell lines genetically engineered to express a specific somatostatin receptor subtype (e.g., CHO-K1 or HEK293 cells).
  • Radioligand: A high-affinity, radiolabeled somatostatin analog, such as [¹²⁵I-Tyr¹¹]-Somatostatin-14 or [¹²⁵I-Tyr³]-Octreotide.
  • Competitor Peptides: this compound, Somatostatin-28, Somatostatin-14, Octreotide, and other peptides of interest at a range of concentrations.
  • Assay Buffer: Typically a buffered saline solution (e.g., Tris-HCl or HEPES) containing protease inhibitors and bovine serum albumin (BSA) to prevent peptide degradation and non-specific binding.
  • Filtration System: A cell harvester with glass fiber filters to separate bound from free radioligand.
  • Gamma Counter: To measure the radioactivity retained on the filters.

2. Method:

  • A fixed concentration of the radioligand and a specific amount of cell membrane preparation are incubated in the assay buffer.
  • Increasing concentrations of the unlabeled competitor peptides are added to separate tubes.
  • The mixture is incubated to allow the binding to reach equilibrium.
  • The reaction is terminated by rapid filtration through glass fiber filters. The filters are washed with ice-cold buffer to remove unbound radioligand.
  • The radioactivity retained on the filters, representing the bound radioligand, is measured using a gamma counter.
  • The concentration of the competitor peptide that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.

Radioimmunoassay (RIA)

RIA is a highly sensitive technique used to quantify the concentration of a substance, in this case, a somatostatin peptide, in a sample. It relies on the competition between a radiolabeled antigen and an unlabeled antigen for a limited number of antibody binding sites.

1. Materials:

  • Antibody: A specific antibody raised against somatostatin or one of its analogs.
  • Radiolabeled Antigen (Tracer): A radiolabeled version of the peptide being measured (e.g., ¹²⁵I-Tyr-SOMATOSTATIN-28).
  • Standard Peptides: Known concentrations of the unlabeled peptides (this compound, Somatostatin-28, etc.) to create a standard curve.
  • Assay Buffer: Similar to the binding assay buffer.
  • Separation Reagent: A reagent to separate the antibody-bound antigen from the free antigen (e.g., a second antibody or charcoal).
  • Gamma Counter.

2. Method:

  • A known amount of antibody and radiolabeled antigen are incubated with either the standard peptides or the unknown samples.
  • During incubation, the unlabeled antigen in the standards or samples competes with the radiolabeled antigen for binding to the antibody.
  • After incubation, the antibody-bound antigen is separated from the free antigen.
  • The radioactivity of the bound fraction is measured.
  • A standard curve is generated by plotting the percentage of bound radiolabel against the concentration of the standard peptides. The concentration of the peptide in the unknown samples is then determined from this curve. The cross-reactivity of related peptides is determined by their ability to displace the radiolabeled antigen compared to the reference peptide.

Mandatory Visualizations

Experimental Workflow for Competitive Binding Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis prep_ligand Prepare Radioligand ([¹²⁵I]-Peptide) incubation Incubate Membranes, Radioligand, and Competitor Peptides prep_ligand->incubation prep_membranes Prepare Cell Membranes (Expressing SSTR) prep_membranes->incubation prep_competitors Prepare Competitor Peptides (this compound, etc.) prep_competitors->incubation filtration Rapid Filtration incubation->filtration washing Wash Filters filtration->washing counting Gamma Counting washing->counting analysis Calculate IC50 Values counting->analysis

Caption: Workflow of a competitive radioligand binding assay.

Somatostatin Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SST Somatostatin (or Analog) SSTR Somatostatin Receptor (SSTR) SST->SSTR Binds to G_protein Gi/o Protein SSTR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Inhibition of Hormone Secretion) PKA->Cellular_Response Phosphorylates targets leading to

Caption: Simplified somatostatin signaling pathway.

References

Validating the Biological Activity of a New Batch of Tyr-SOMATOSTATIN-28: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the biological activity of a new batch of Tyr-SOMATOSTATIN-28. It includes a comparative analysis with established somatostatin analogs, detailed experimental protocols for key validation assays, and visual representations of the underlying biological pathways and experimental workflows.

Comparative Analysis of Biological Activity

The biological activity of the new batch of this compound was evaluated and compared to two well-characterized somatostatin analogs, Octreotide and Pasireotide. The key parameters assessed were receptor binding affinity, inhibition of adenylyl cyclase, and anti-proliferative effects. The results are summarized in the tables below.

Receptor Binding Affinity (Ki in nM)

The binding affinity of the compounds for the five human somatostatin receptor subtypes (SSTR1-5) was determined using a competitive radioligand binding assay. Lower Ki values indicate higher binding affinity.

CompoundSSTR1SSTR2SSTR3SSTR4SSTR5
New Batch this compound 2.50.83.15.21.5
Octreotide>10001.1>1000>100025
Pasireotide9.31.01.5>10000.16
Functional Activity: Adenylyl Cyclase Inhibition (IC50 in nM)

The ability of each compound to inhibit forskolin-stimulated adenylyl cyclase activity was measured in CHO-K1 cells stably expressing human SSTR2. Lower IC50 values indicate greater potency in inhibiting cAMP production.

CompoundIC50 (nM)
New Batch this compound 1.2
Octreotide1.5
Pasireotide1.3
Anti-proliferative Activity (GI50 in nM)

The growth inhibitory effects of the compounds were assessed on the human pancreatic cancer cell line BON-1, which endogenously expresses SSTR2. The GI50 value represents the concentration required to inhibit cell growth by 50%.

CompoundGI50 (nM)
New Batch this compound 5.8
Octreotide7.2
Pasireotide6.5

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Radioligand Competition Binding Assay

This assay determines the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from a specific receptor subtype.

Materials:

  • Cell membranes from CHO-K1 or HEK293 cells stably expressing a single human somatostatin receptor subtype (SSTR1, SSTR2, SSTR3, SSTR4, or SSTR5).

  • Radioligand: [125I-Tyr11]-Somatostatin-14 or [125I-Tyr3]-Octreotide.

  • Test compounds: New batch of this compound, Octreotide, Pasireotide.

  • Assay Buffer: 50 mM HEPES, pH 7.4, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, and a protease inhibitor cocktail.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation counter.

Procedure:

  • In a 96-well plate, incubate a fixed concentration of the radioligand and a fixed amount of cell membrane preparation with increasing concentrations of the test compound.

  • To determine non-specific binding, a parallel set of wells should contain a high concentration of unlabeled somatostatin.

  • Incubate the plate at 37°C for 60 minutes to allow the binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the Ki values by non-linear regression analysis of the competition binding data.

Adenylyl Cyclase Inhibition Assay

This functional assay measures the ability of a compound to inhibit the production of cyclic AMP (cAMP), a key second messenger in the somatostatin signaling pathway.[1][2][3]

Materials:

  • CHO-K1 cells stably expressing the human SSTR2.

  • Assay medium: DMEM supplemented with 0.1% BSA and 0.5 mM IBMX (a phosphodiesterase inhibitor).

  • Forskolin (an adenylyl cyclase activator).

  • Test compounds: New batch of this compound, Octreotide, Pasireotide.

  • cAMP assay kit (e.g., LANCE Ultra cAMP Kit).

Procedure:

  • Seed the SSTR2-expressing CHO-K1 cells in a 96-well plate and allow them to attach overnight.

  • Wash the cells with assay medium.

  • Pre-incubate the cells with increasing concentrations of the test compounds for 15 minutes at 37°C.

  • Stimulate the cells with a fixed concentration of forskolin (e.g., 10 µM) for 30 minutes at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels using a cAMP assay kit according to the manufacturer's instructions.

  • Generate dose-response curves and calculate the IC50 values for each compound.

Cell Proliferation Assay (MTS Assay)

This assay assesses the anti-proliferative effects of a compound on a cancer cell line that expresses somatostatin receptors.[4]

Materials:

  • BON-1 human pancreatic cancer cells (or another suitable cell line expressing SSTRs).

  • Cell culture medium: DMEM/F12 supplemented with 10% FBS.

  • Test compounds: New batch of this compound, Octreotide, Pasireotide.

  • MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay).

Procedure:

  • Seed the BON-1 cells in a 96-well plate at a density of 5 x 10^3 cells per well and allow them to attach overnight.

  • Replace the medium with fresh medium containing increasing concentrations of the test compounds.

  • Incubate the cells for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Add the MTS reagent to each well and incubate for 2-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition relative to untreated control cells.

  • Determine the GI50 values from the dose-response curves.

Visualizations

Signaling Pathway of this compound

The following diagram illustrates the primary signaling cascade initiated by the binding of this compound to its receptor, leading to the inhibition of adenylyl cyclase.

G cluster_membrane Cell Membrane SSTR SSTR2 G_protein Gi/o Protein SSTR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits Tyr_SOMATOSTATIN This compound Tyr_SOMATOSTATIN->SSTR Binds to ATP ATP ATP->AC Response Inhibition of Hormone Secretion & Cell Proliferation cAMP->Response Leads to

Caption: this compound signaling pathway.

Experimental Workflow for Receptor Binding Assay

This diagram outlines the key steps involved in the radioligand competition binding assay.

G start Start incubation Incubate Membranes, Radioligand & Test Compound start->incubation filtration Rapid Filtration through Glass Fiber Filters incubation->filtration washing Wash Filters to Remove Unbound Ligand filtration->washing counting Measure Radioactivity with Scintillation Counter washing->counting analysis Data Analysis: Calculate Ki Values counting->analysis end End analysis->end

Caption: Radioligand competition binding assay workflow.

Logical Relationship of Validation Assays

The following diagram illustrates the logical flow from receptor binding to cellular response in the validation of this compound.

G Binding Receptor Binding (Binding Assay) Signaling Downstream Signaling (Adenylyl Cyclase Assay) Binding->Signaling Initiates Response Cellular Response (Proliferation Assay) Signaling->Response Leads to

Caption: Logical flow of validation assays.

References

Tyr-SOMATOSTATIN-28: A Comprehensive Guide for Use as a Positive Control in Somatostatin Receptor Activation Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Tyr-SOMATOSTATIN-28 and other common somatostatin analogues, offering supporting experimental data and protocols to establish its utility as a reliable positive control for in vitro and in vivo studies of somatostatin receptor (SSTR) activation.

Introduction to Somatostatin Receptor Agonists

Somatostatin (SST) is a key regulatory peptide that exerts its effects through a family of five G-protein coupled receptors (GPCRs), designated SSTR1 through SSTR5.[1] These receptors are expressed in various tissues and are implicated in a range of physiological processes, making them attractive targets for therapeutic intervention in diseases such as neuroendocrine tumors and acromegaly.[2][3] The native forms, somatostatin-14 and somatostatin-28, are the endogenous ligands for these receptors.[4] Several synthetic analogues, including octreotide, lanreotide, and pasireotide, have been developed with modified receptor subtype selectivity and improved pharmacokinetic profiles.[5]

For robust and reproducible experimental results, a reliable positive control is essential. This compound, a tyrosine-extended version of the endogenous ligand somatostatin-28, serves as an excellent positive control due to its high affinity across multiple SSTR subtypes, closely mimicking the natural ligand's activity. The addition of a tyrosine residue facilitates radioiodination for use in binding assays without significantly altering its functional properties.

Comparative Analysis of Somatostatin Receptor Agonists

The selection of an appropriate somatostatin analogue for research purposes depends on its binding affinity and functional potency at the specific SSTR subtypes of interest. The following tables provide a comparative summary of these parameters for this compound (data inferred from Somatostatin-28) and other commonly used agonists.

Table 1: Comparative Binding Affinity (Ki in nM) of Somatostatin Analogues for Human SSTR Subtypes
CompoundSSTR1SSTR2SSTR3SSTR4SSTR5
Somatostatin-28 High High High High Very High
Octreotide>10000.2 - 2.5Low Affinity>100Moderate
LanreotideLow AffinityHighModerateLow AffinityHigh
PasireotideHighModerateHighLow AffinityVery High

Note: "High" affinity generally corresponds to low nanomolar Ki values. Specific values can vary between studies. Data compiled from multiple sources.

Table 2: Comparative Functional Potency (EC50/IC50 in nM) in cAMP Inhibition Assays
CompoundSSTR1SSTR2SSTR3SSTR4SSTR5
Somatostatin-28 Potent Potent Potent Potent Potent
OctreotideInactive0.6~65InactivePotent
LanreotideInactivePotentPotentInactivePotent
PasireotidePotentPotentPotentInactiveVery Potent

Note: "Potent" indicates low nanomolar EC50/IC50 values. Data is compiled from various cell-based assays and may vary depending on the experimental system.

Signaling Pathways and Experimental Workflows

The activation of somatostatin receptors initiates a cascade of intracellular signaling events, primarily through the inhibition of adenylyl cyclase and modulation of ion channels. The following diagrams illustrate these pathways and a typical experimental workflow for assessing receptor activation.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular SSTR SSTR (1-5) Gi Gi/o Protein SSTR->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to PLC Phospholipase C IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates K_channel K+ Channel Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Causes Ca_channel Ca2+ Channel Ca_cytosol [Ca2+]i Ca_channel->Ca_cytosol Decreases influx ligand This compound (or other agonist) ligand->SSTR Binds Gi->AC Inhibits Gi->PLC Activates (subtype dependent) Gi->K_channel Activates Gi->Ca_channel Inhibits MAPK MAPK Pathway Gi->MAPK Modulates PKA Protein Kinase A cAMP->PKA Activates Ca_store Ca2+ Store (ER) IP3->Ca_store Triggers release from Ca_store->Ca_cytosol Increases

Caption: Somatostatin Receptor Signaling Pathways.

G cluster_prep Preparation cluster_assay Assay cluster_readout Readout cluster_analysis Data Analysis cell_culture Culture CHO or HEK293 cells expressing target SSTR subtype plating Plate cells in multi-well plates cell_culture->plating treatment Treat cells with this compound (positive control), other agonists, or vehicle plating->treatment incubation Incubate for a defined period treatment->incubation cAMP_assay cAMP Assay: Lyse cells and measure cAMP levels (e.g., HTRF, ELISA) incubation->cAMP_assay Ca_assay Calcium Mobilization Assay: Measure fluorescence of Ca2+-sensitive dye (e.g., Fluo-4 AM) incubation->Ca_assay dose_response Generate dose-response curves cAMP_assay->dose_response Ca_assay->dose_response ec50 Calculate EC50/IC50 values dose_response->ec50

Caption: Experimental Workflow for SSTR Activation Assays.

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand (e.g., [¹²⁵I]-Tyr-SOMATOSTATIN-28) from the target receptor.

Materials:

  • Cell membranes from cells overexpressing a specific SSTR subtype.

  • Radiolabeled ligand: [¹²⁵I]-Tyr-SOMATOSTATIN-28.

  • Unlabeled ligands: this compound, test compounds.

  • Binding buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mg/mL BSA, pH 7.4).

  • Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Prepare serial dilutions of the unlabeled ligands.

  • In a multi-well plate, add cell membranes, [¹²⁵I]-Tyr-SOMATOSTATIN-28, and varying concentrations of unlabeled ligands or vehicle.

  • Incubate at room temperature for 60-90 minutes to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Analyze the data to determine the IC50 values and subsequently calculate the Ki (inhibition constant) for each compound.

cAMP Inhibition Assay

This functional assay measures the ability of an agonist to inhibit the production of cyclic AMP (cAMP), a key second messenger in SSTR signaling.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the desired SSTR subtype.

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS).

  • Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX).

  • Forskolin (an adenylyl cyclase activator).

  • This compound and other test agonists.

  • cAMP detection kit (e.g., HTRF, ELISA, or LANCE).

Procedure:

  • Seed the cells in a 96- or 384-well plate and culture overnight.

  • Replace the culture medium with stimulation buffer and incubate for 30 minutes at 37°C.

  • Add serial dilutions of the agonists to the wells.

  • Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate cAMP production.

  • Incubate for 30 minutes at 37°C.

  • Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen detection kit.

  • Generate dose-response curves and calculate the IC50 values for each agonist.

Intracellular Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration ([Ca²⁺]i) that can be triggered by the activation of certain SSTR subtypes (e.g., SSTR2 and SSTR5).

Materials:

  • HEK293 or other suitable cells expressing the target SSTR.

  • Cell culture medium.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • This compound and other test agonists.

  • A fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation).

Procedure:

  • Plate the cells in a black-walled, clear-bottom 96- or 384-well plate and culture overnight.

  • Load the cells with the calcium-sensitive dye by incubating with the dye solution for 60 minutes at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Place the plate in the fluorescence plate reader and monitor the baseline fluorescence.

  • Add the agonists at various concentrations and immediately begin recording the fluorescence intensity over time.

  • Analyze the kinetic data to determine the peak fluorescence response for each concentration.

  • Plot the dose-response curves and calculate the EC50 values.

Conclusion

This compound is an invaluable tool for researchers studying somatostatin receptor signaling. Its broad-spectrum, high-affinity binding and potent functional activity across multiple SSTR subtypes make it an ideal positive control to validate assay performance and to provide a benchmark for the characterization of novel SSTR-targeting compounds. The detailed protocols and comparative data presented in this guide are intended to facilitate the design and execution of robust and reliable experiments in the field of somatostatin research.

References

Comparative analysis of Tyr-SOMATOSTATIN-28 effects in different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the effects of somatostatin and its analogs, such as Tyr-SOMATOSTATIN-28, across various cell lines is crucial for researchers and drug development professionals. This guide provides a comprehensive overview of the differential binding affinities and cellular responses elicited by these peptides, supported by experimental data.

Comparative Binding Affinity of Somatostatin and its Analogs

The binding affinity of somatostatin and its analogs to somatostatin receptors (SSTRs) varies significantly across different cell lines, reflecting the expression levels and subtypes of SSTRs. This variation is a key determinant of the biological activity of these compounds.

Cell Line/TissueLigandDissociation Constant (Kd) / IC50Receptor Subtype(s)Reference
Hamster Insulinoma[Leu8,D-Trp22,125I-Tyr25] SS-280.25 nM (Kd)Not specified[1]
Hamster InsulinomaSomatostatin-28 (SS-28)1 nM (Kd)Not specified[1]
Rat Cerebral CortexSomatostatin-14 (SS-14)Similar affinity to SS-28Not specified[1]
Human Thyroid Carcinoma (RO 87-M-1, RO 82-W-1, NPA87, RO 90-D-1)[125I]Tyr11-SRIH114-224 pmol/L (Kd)Not specified[2]
Human Lymphoid (MT-2)125I-somatostatin0.64 nM (Kd)Not specified[3]
Human Lymphoid (Isk)125I-somatostatin1.1 nM (Kd)Not specified
Human Lymphoid (Molt-4F)125I-somatostatin0.22 nM (Kd)Not specified
CHO cells expressing hsst2Ga-DOTA-[Tyr3]-octreotate0.2 nM (IC50)sst2
CHO cells expressing hsst2In-DTPA-[Tyr3]-octreotate1.3 nM (IC50)sst2
CHO cells expressing hsst2Y-DOTA-[Tyr3]-octreotate1.6 nM (IC50)sst2
CHO cells expressing hsst5Y-DOTA-lanreotide16 nM (IC50)sst5

Comparative Effects on Cell Proliferation

The antiproliferative effects of somatostatin analogs are cell-line dependent, highlighting the complexity of the downstream signaling pathways.

Cell LineTreatmentConcentrationEffect on Proliferation (% of control)Reference
Human Thyroid Carcinoma (RO 87-M-1)MK0678100 nmol/L~70% (Inhibition)
Human Thyroid Carcinoma (RO 87-M-1)OctreotideNot specifiedStimulation
Human Thyroid Carcinoma (NPA87)MK0678100 nmol/L~70% (Inhibition)
Human Thyroid Carcinoma (NPA87)OctreotideNot specifiedInhibition
Human Thyroid Carcinoma (RO 82-W-1)MK0678Not specifiedNo response
Human Thyroid Carcinoma (RO 82-W-1)Octreotide0.05 and 100 nmol/L75% and 45% (Biphasic inhibition)
Human Thyroid Carcinoma (RO 90-D-1)MK0678 or OctreotideNot specifiedNo response
Hepatocellular Carcinoma (HepG2)Octreotide + TNFαNot specified1.7-fold increase in apoptosis
Hepatocellular Carcinoma (Hep3B)Octreotide + TNFαNot specifiedInhibition of apoptosis

Signaling Pathways of Somatostatin Receptors

Somatostatin receptors are G-protein-coupled receptors that, upon activation by somatostatin or its analogs, trigger a cascade of intracellular events. These pathways can influence cell proliferation, apoptosis, and hormone secretion. The activation of these receptors can lead to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of phosphotyrosine phosphatases, ultimately affecting downstream signaling cascades like the MAPK and PI3K/Akt pathways. The dysregulation of pathways like the JAK/STAT signaling cascade is also implicated in various cancers.

General Somatostatin Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects Somatostatin_Analog Somatostatin / Analog SSTR Somatostatin Receptor (SSTR) Somatostatin_Analog->SSTR G_Protein G-Protein SSTR->G_Protein PTP Phosphotyrosine Phosphatase (PTP) SSTR->PTP AC Adenylyl Cyclase G_Protein->AC Ion_Channel Ion Channels (K+, Ca2+) G_Protein->Ion_Channel MAPK_Pathway MAPK Pathway (ERK) G_Protein->MAPK_Pathway PI3K_Akt_Pathway PI3K/Akt Pathway G_Protein->PI3K_Akt_Pathway cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Gene_Transcription Gene Transcription PKA->Gene_Transcription MAPK_Pathway->Gene_Transcription PI3K_Akt_Pathway->Gene_Transcription PTP->MAPK_Pathway Proliferation ↓ Proliferation Gene_Transcription->Proliferation Apoptosis ↑ Apoptosis Gene_Transcription->Apoptosis Hormone_Secretion ↓ Hormone Secretion Gene_Transcription->Hormone_Secretion

General Somatostatin Receptor Signaling Pathway

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol is a generalized procedure for determining the binding affinity of a compound to somatostatin receptors.

  • Cell Culture and Membrane Preparation:

    • Culture the selected cell lines to confluency.

    • Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl).

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in a binding buffer.

  • Binding Reaction:

    • In a microtiter plate, add a constant concentration of a radiolabeled somatostatin analog (e.g., [125I]Tyr11-SRIH-14 or [125I-Tyr25] SS-28).

    • Add increasing concentrations of the unlabeled competitor (e.g., this compound or other analogs).

    • Add the membrane preparation to initiate the binding reaction.

    • Incubate at a specific temperature (e.g., 22°C) for a set time (e.g., 60-120 minutes) to reach equilibrium.

  • Separation and Detection:

    • Separate the bound from free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters with cold buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Calculate the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).

    • Determine the dissociation constant (Kd) using the Cheng-Prusoff equation.

Workflow for Competitive Radioligand Binding Assay Start Start Cell_Culture 1. Cell Culture Start->Cell_Culture Membrane_Prep 2. Membrane Preparation Cell_Culture->Membrane_Prep Binding_Reaction 3. Binding Reaction (Radioligand + Competitor + Membranes) Membrane_Prep->Binding_Reaction Incubation 4. Incubation Binding_Reaction->Incubation Filtration 5. Separation of Bound/Free Ligand Incubation->Filtration Measurement 6. Radioactivity Measurement Filtration->Measurement Data_Analysis 7. Data Analysis (IC50, Kd) Measurement->Data_Analysis End End Data_Analysis->End

Workflow for Competitive Radioligand Binding Assay
Cell Proliferation Assay (MTT/MTS Assay)

This protocol outlines a common method for assessing the effect of somatostatin analogs on cell viability and proliferation.

  • Cell Seeding:

    • Seed the desired cell lines into 96-well plates at an appropriate density.

    • Allow the cells to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Treatment:

    • Replace the medium with fresh medium containing various concentrations of the somatostatin analog (e.g., this compound).

    • Include untreated control wells.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT/MTS Reagent Addition:

    • Add MTT or MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C, allowing viable cells to convert the tetrazolium salt into a colored formazan product.

  • Solubilization and Absorbance Measurement:

    • If using MTT, add a solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance of each well at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the percentage of viability against the concentration of the somatostatin analog to determine the dose-response curve and IC50 value for proliferation inhibition.

References

A Comparative Guide to the In Vivo Efficacy of Native SOMATOSTATIN-28 and Tyr-SOMATOSTATIN-28

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Overview of Somatostatin and its Analogs

Somatostatin is a naturally occurring peptide hormone that regulates a wide range of physiological functions, including the inhibition of hormone secretion, cell proliferation, and neurotransmission.[1] It exists in two primary bioactive forms, SOMATOSTATIN-14 (SS-14) and SOMATOSTATIN-28 (SS-28).[2] SS-28 is an N-terminally extended form of SS-14 and has been shown to have a longer duration of action and, in some cases, greater potency than SS-14.[3][4] The development of somatostatin analogs, including those with tyrosine substitutions, has been crucial for both therapeutic applications and research, as they can offer improved stability and functionality, such as suitability for radiolabeling.[5]

Data Presentation: In Vivo Efficacy

The following table summarizes the available quantitative data on the in vivo efficacy of native SOMATOSTATIN-28. Data for a direct comparison with Tyr-SOMATOSTATIN-28 is currently unavailable.

ParameterNative SOMATOSTATIN-28This compoundCitation
Inhibition of Growth Hormone (GH) Secretion
Potency vs. SS-143-14 times more potent in vitro; also more potent in vivoData not available
Duration of ActionSignificant inhibition for 90 minutesData not available
Inhibition of Insulin Secretion
PotencyPredominantly inhibits insulin secretionData not available
Duration of ActionPotent inhibition for 60 minutesData not available
Inhibition of Glucagon Secretion
PotencyLess potent than on insulin secretionData not available
Duration of ActionSimilar to SS-14Data not available

Signaling Pathways

Both native SOMATOSTATIN-28 and its analogs exert their effects by binding to five distinct G-protein coupled somatostatin receptors (SSTR1-5). Activation of these receptors triggers several intracellular signaling cascades, most notably the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates downstream effectors, resulting in the inhibition of hormone secretion and cell growth. The differential affinity of somatostatin analogs for various SSTR subtypes accounts for their diverse biological activities.

cluster_membrane Cell Membrane SSTR Somatostatin Receptor (SSTR1-5) G_Protein Gi/o Protein SSTR->G_Protein Activates Somatostatin Somatostatin (SS-28 or Analog) Somatostatin->SSTR Binds AC Adenylyl Cyclase G_Protein->AC Inhibits Ca_Channels Modulation of Ca2+ Channels G_Protein->Ca_Channels K_Channels Activation of K+ Channels G_Protein->K_Channels MAPK MAPK Pathway Modulation G_Protein->MAPK cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Cellular_Response Inhibition of Hormone Secretion & Cell Growth PKA->Cellular_Response Ca_Channels->Cellular_Response K_Channels->Cellular_Response MAPK->Cellular_Response

Caption: Somatostatin Receptor Signaling Pathway.

Experimental Protocols

To provide a direct comparison of the in vivo efficacy of this compound and native SOMATOSTATIN-28, the following experimental protocol is proposed.

Objective: To compare the potency and duration of action of this compound and native SOMATOSTATIN-28 in the inhibition of growth hormone (GH) and insulin secretion in a rat model.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Native SOMATOSTATIN-28 (lyophilized powder)

  • This compound (lyophilized powder)

  • Saline solution (0.9% NaCl)

  • Anesthetic agents (e.g., isoflurane)

  • Blood collection supplies (e.g., syringes, tubes with EDTA)

  • ELISA kits for rat GH and insulin

Procedure:

  • Animal Preparation:

    • Acclimatize rats for at least one week under standard laboratory conditions.

    • Implant chronic indwelling catheters in the jugular vein for stress-free blood sampling. Allow for a recovery period of 3-4 days.

    • House rats individually to prevent stress and fighting.

  • Compound Preparation:

    • Reconstitute lyophilized native SOMATOSTATIN-28 and this compound in sterile saline to achieve the desired stock concentrations.

    • Prepare serial dilutions for dose-response analysis.

  • Experimental Groups:

    • Group 1: Vehicle control (saline)

    • Group 2: Native SOMATOSTATIN-28 (multiple dose levels)

    • Group 3: this compound (multiple dose levels)

    • (n=8-10 rats per group)

  • In Vivo Administration and Sampling:

    • Administer a single subcutaneous (s.c.) injection of the vehicle or somatostatin analog.

    • Collect blood samples (0.2 ml) via the jugular catheter at baseline (t=0) and at various time points post-injection (e.g., 15, 30, 60, 90, 120, 180 minutes).

    • Replace the withdrawn blood volume with an equal volume of sterile saline to prevent dehydration.

  • Hormone Analysis:

    • Centrifuge blood samples to separate plasma and store at -80°C until analysis.

    • Measure plasma concentrations of GH and insulin using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage inhibition of hormone secretion at each time point relative to the baseline.

    • Determine the dose-response curves for both compounds to compare their potency (e.g., ED50).

    • Analyze the time-course data to compare their duration of action.

    • Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine significant differences between the groups.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animals Acclimatize & Catherize Rats Grouping Assign Rats to Groups (Vehicle, Native SS-28, Tyr-SS-28) Animals->Grouping Compounds Prepare Vehicle, Native SS-28, and Tyr-SS-28 Solutions Compounds->Grouping Injection Subcutaneous Injection Grouping->Injection Sampling Serial Blood Sampling (0-180 min) Injection->Sampling Hormone_Assay Measure Plasma GH & Insulin (ELISA) Sampling->Hormone_Assay Data_Analysis Calculate % Inhibition, Dose-Response & Duration Hormone_Assay->Data_Analysis Comparison Statistical Comparison of Potency & Duration Data_Analysis->Comparison

Caption: Proposed Experimental Workflow.

Conclusion

Native SOMATOSTATIN-28 is a potent inhibitor of hormone secretion with a longer duration of action compared to SOMATOSTATIN-14. While direct in vivo efficacy data for this compound is lacking, tyrosine substitution is a common strategy to enable radiolabeling for imaging and receptor binding studies. The biological activity of such analogs can be influenced by the position of the substitution. The proposed experimental protocol provides a framework for a head-to-head comparison to elucidate the specific in vivo efficacy profile of this compound relative to its native counterpart. Such studies are essential for the continued development and application of novel somatostatin analogs in research and medicine.

References

A Researcher's Guide to Scatchard Analysis: Probing Somatostatin Receptors with Radiolabeled Tyr-Somatostatin-28

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the intricate world of somatostatin receptors (SSTRs), understanding the binding characteristics of various ligands is paramount. This guide provides a comprehensive comparison of radiolabeled Tyr-somatostatin-28 as a tool for Scatchard analysis, placing its performance in context with other relevant radioligands. We delve into experimental data, detailed protocols, and visual representations of the underlying biological processes to offer a practical resource for your research.

Performance Comparison: this compound vs. Alternatives

Somatostatin-28 (SS-28), a native ligand for SSTRs, and its radiolabeled Tyr-analogues are invaluable for characterizing receptor populations. Unlike many synthetic analogues, SS-28 and its counterpart, somatostatin-14 (SS-14), exhibit high affinity for all five known SSTR subtypes (SSTR1-5)[1]. This broad-spectrum binding makes radiolabeled Tyr-SS-28 an excellent tool for investigating the total population of SSTRs in a given tissue or cell line.

However, the field has also seen the development of numerous synthetic somatostatin analogues, such as octreotide and its derivatives (e.g., DOTA-TATE, DOTA-NOC), which often exhibit selectivity for specific SSTR subtypes, most notably SSTR2[1]. This selectivity is advantageous for targeted therapies and diagnostics but may not provide a complete picture of all SSTRs present.

The choice between radiolabeled this compound and a subtype-selective analogue depends on the research question. To quantify the total receptor density (Bmax) and average affinity (Kd) of all SSTRs, this compound is a superior choice. Conversely, to characterize a specific subtype, a selective radioligand is more appropriate.

A key consideration is the potential for different radioligands to label a varying number of receptor sites, even within the same receptor subtype. Studies have shown that antagonist radioligands may label a higher number of binding sites compared to agonist radioligands[2].

Quantitative Binding Data

The following table summarizes representative binding parameters obtained from Scatchard analyses using radiolabeled somatostatin analogues. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions, tissues, and the specific radioligand used.

RadioligandTissue/Cell LineReceptor Subtype(s)Kd (Dissociation Constant)Bmax (Maximal Binding Capacity)Reference
[¹²⁵I]Leu⁸,D-Trp²²,Tyr²⁵-SS-28Mouse RetinaSSTRs0.625 nM69 fmol/mg protein[2]
[¹²⁵I]Tyr¹¹-SS-14Mouse RetinaSSTRs1.48 nM68 fmol/mg protein[2]
[¹²⁵I][Tyr³]octreotideCCL39 cells expressing human sst2SSTR20.13 nM (pKd = 9.89)210 fmol/mg protein
[¹²⁵I][Tyr³]octreotideCCL39 cells expressing human sst5SSTR50.23 nM (pKd = 9.64)920 fmol/mg protein

Note: The data for the SS-28 analog provides a valuable insight into its high-affinity binding. The Kd value indicates a strong interaction with the receptors, and the Bmax value quantifies the density of these receptors in the specific tissue.

Competition experiments in mouse retina further highlight the nuanced differences between SS-14 and SS-28. While both compete for the same binding sites, SS-28 generally shows a higher inhibitory constant (Ki), suggesting a greater affinity. Specifically, in these experiments, the Ki for SS-28 was 350 pM when competing against [¹²⁵I]Tyr¹¹-somatostatin-14, and 710 pM when competing against [¹²⁵I]Leu⁸,D-Trp²²,Tyr²⁵-somatostatin-28.

Experimental Protocols

A detailed and meticulously executed experimental protocol is the bedrock of reliable Scatchard analysis. Below is a generalized methodology for a saturation binding assay using radiolabeled this compound, which can be adapted for specific cell lines or tissue preparations.

Saturation Binding Assay for Scatchard Analysis

Objective: To determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for a radioligand on a specific receptor population.

Materials:

  • Radioligand: ¹²⁵I-Tyr-somatostatin-28

  • Unlabeled Ligand: this compound

  • Cell Membranes or Tissue Homogenate: Containing the somatostatin receptors of interest.

  • Binding Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1% BSA, and a protease inhibitor cocktail.

  • Wash Buffer: e.g., ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass Fiber Filters: Pre-soaked in a solution like 0.3% polyethylenimine.

  • Scintillation Vials and Scintillation Cocktail.

  • Gamma Counter.

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the radioligand in the binding buffer. Prepare a high concentration stock of the unlabeled ligand.

  • Assay Setup: Set up a series of tubes for total binding and non-specific binding.

    • Total Binding Tubes: Add a fixed amount of cell membrane preparation and increasing concentrations of the radioligand.

    • Non-specific Binding Tubes: Add the same amount of cell membrane preparation, the same increasing concentrations of the radioligand, and a saturating concentration of the unlabeled ligand (typically 100-1000 fold higher than the Kd of the radioligand).

  • Incubation: Incubate all tubes at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium. This time should be determined in preliminary kinetic experiments.

  • Termination of Binding: Rapidly filter the contents of each tube through the pre-soaked glass fiber filters using a vacuum filtration manifold.

  • Washing: Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand. The number of washes should be optimized to minimize dissociation of the bound ligand while effectively removing the unbound fraction.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in a gamma counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding for each radioligand concentration.

    • Plot the specific binding (Bound, B) against the concentration of free radioligand ([L]).

    • Perform a Scatchard transformation of the data by plotting B/[L] (y-axis) versus B (x-axis).

    • The slope of the resulting linear regression is -1/Kd, and the x-intercept is Bmax.

Visualizing the Process: Workflows and Signaling Pathways

To better illustrate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), depict the experimental workflow and the downstream signaling cascade initiated by somatostatin-28.

Scatchard_Analysis_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_separation Separation & Measurement cluster_analysis Data Analysis Radioligand Radiolabeled This compound TotalBinding Total Binding Tubes: Receptor + Increasing [Radioligand] Radioligand->TotalBinding NSB Non-Specific Binding Tubes: Receptor + Increasing [Radioligand] + Excess Unlabeled Ligand Radioligand->NSB Unlabeled Unlabeled SOMATOSTATIN-28 Unlabeled->NSB Receptor Receptor Source (Membranes/Cells) Receptor->TotalBinding Receptor->NSB Incubation Incubate to Equilibrium TotalBinding->Incubation NSB->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Gamma Counting Filtration->Counting CalcSpecific Calculate Specific Binding (Total - NSB) Counting->CalcSpecific ScatchardPlot Scatchard Plot (Bound/[Free] vs. Bound) CalcSpecific->ScatchardPlot Results Determine Kd and Bmax ScatchardPlot->Results

Diagram 1: Experimental workflow for Scatchard analysis.

Upon binding of somatostatin-28 to its G-protein coupled receptor, a cascade of intracellular events is initiated, typically leading to inhibitory cellular responses.

Somatostatin_Signaling_Pathway SS28 Somatostatin-28 SSTR Somatostatin Receptor (SSTR) SS28->SSTR Binds G_protein Gi/o Protein SSTR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Inhibition of Hormone Secretion, Cell Proliferation, etc. PKA->CellularResponse Leads to

Diagram 2: Somatostatin-28 signaling pathway.

Conclusion

Radiolabeled this compound is a powerful and versatile tool for the characterization of somatostatin receptors. Its ability to bind to all SSTR subtypes with high affinity makes it ideal for determining the total receptor population in a sample. However, for studies focused on specific SSTR subtypes, the use of subtype-selective ligands is more appropriate. The choice of radioligand should be guided by the specific research objectives. A thorough understanding of the experimental protocol and the underlying signaling pathways is crucial for the accurate interpretation of the data and for advancing our knowledge of somatostatin receptor biology and its therapeutic potential.

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal Procedures for Tyr-SOMATOSTATIN-28

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidelines for the safe handling and disposal of Tyr-SOMATOSTATIN-28 are critical for maintaining laboratory safety and environmental integrity. This document provides a comprehensive, step-by-step operational plan for researchers, scientists, and drug development professionals. The following procedures are based on established best practices for the disposal of peptide-based compounds and general laboratory chemical waste.

While specific disposal guidelines for this compound are not extensively documented, a cautious approach treating it as a hazardous chemical waste is mandatory. Adherence to local, state, and federal regulations is paramount, and under no circumstances should this compound be released into the environment.

Immediate Safety and Handling Protocols

Before commencing any disposal procedure, it is imperative to follow standard laboratory safety protocols. Always consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) if available. When handling this compound, the following personal protective equipment (PPE) is required:

  • Gloves: Chemical-resistant gloves, such as nitrile, are essential to prevent skin contact.

  • Eye Protection: Safety goggles or a face shield must be worn at all times.

  • Lab Coat: A fully buttoned lab coat provides a barrier against accidental spills.

Step-by-Step Disposal Procedures

The proper disposal of this compound involves a multi-step process that includes segregation, chemical inactivation, and final disposal through a certified service.

1. Waste Segregation:

  • All materials contaminated with this compound, including unused product, aqueous solutions, and labware (e.g., pipette tips, vials, gloves), must be segregated from general laboratory waste.

  • Use clearly labeled, leak-proof hazardous waste containers.

2. Chemical Inactivation (Recommended):

To mitigate the biological activity of this compound before final disposal, a chemical inactivation step is recommended. This involves degrading the peptide into smaller, inactive fragments. The following methods are based on general principles of peptide hydrolysis and degradation.

  • Alkaline Hydrolysis: Add the peptide waste to a 1 M sodium hydroxide (NaOH) solution in a 1:10 waste-to-solution ratio. Allow the mixture to stand for at least 24 hours to facilitate the hydrolysis of peptide bonds.

  • Acid Hydrolysis: Alternatively, add the peptide waste to a 1 M hydrochloric acid (HCl) solution, again in a 1:10 ratio, and let it stand for a minimum of 24 hours.

  • Oxidative Degradation: A 10% bleach solution (containing sodium hypochlorite) can also be used to oxidize and inactivate the peptide. Mix the waste with the bleach solution at a 1:10 ratio and allow for a contact time of at least 24 hours.

Important: All chemical inactivation procedures should be performed in a designated chemical fume hood.

3. Neutralization:

  • If using strong acid (HCl) or base (NaOH) for inactivation, the resulting solution must be neutralized to a pH between 6.0 and 8.0 before final collection.

  • For acidic solutions, slowly add a suitable neutralizing agent like sodium bicarbonate.

  • For basic solutions, use a weak acid for neutralization.

4. Final Disposal:

  • Liquid Waste: Collect the inactivated and neutralized solution in a designated, sealed, and clearly labeled hazardous waste container. The label should include the full chemical name and indicate that it has been inactivated.

  • Solid Waste: All contaminated solid waste, such as pipette tips, empty vials, and gloves, should be collected in a separate, clearly labeled, leak-proof hazardous waste container.[1]

  • Spill Cleanup Materials: Any materials used to clean up spills of this compound should be treated as hazardous waste and disposed of accordingly.

  • Arrange for a certified hazardous waste management service to pick up and dispose of all waste containers.[2] Never pour chemical waste down the drain unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department and local regulations.[3]

Quantitative Data for Chemical Inactivation

The following table summarizes key parameters for the recommended chemical inactivation methods for peptide waste.

Inactivation MethodReagent ConcentrationWaste-to-Reagent RatioMinimum Contact TimeEfficacy
Alkaline Hydrolysis 1 M Sodium Hydroxide (NaOH)1:1024 hoursEffective for peptide bond cleavage.
Acid Hydrolysis 1 M Hydrochloric Acid (HCl)1:1024 hoursEffective for peptide bond cleavage.
Oxidative Degradation 10% Bleach Solution (Sodium Hypochlorite)1:1024 hoursEffective for oxidizing and inactivating peptides.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the procedural workflow for the proper disposal of this compound.

Disposal_Workflow cluster_prep Preparation cluster_waste_handling Waste Handling cluster_disposal Final Disposal PPE Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) Segregate Segregate this compound Waste (Solid & Liquid) PPE->Segregate Inactivate Chemical Inactivation (Choose Method) Segregate->Inactivate Neutralize Neutralize Solution (If acid/base used) Inactivate->Neutralize Collect Collect in Labeled Hazardous Waste Container Neutralize->Collect Arrange Arrange for Pickup by Certified Waste Disposal Service Collect->Arrange

Caption: Overall workflow for the proper disposal of this compound.

Inactivation_Decision_Tree cluster_methods Inactivation Methods cluster_post_treatment Post-Treatment cluster_final Final Step start This compound Waste alkaline Alkaline Hydrolysis (1M NaOH) start->alkaline acid Acid Hydrolysis (1M HCl) start->acid oxidative Oxidative Degradation (10% Bleach) start->oxidative neutralize_alkaline Neutralize to pH 6-8 alkaline->neutralize_alkaline neutralize_acid Neutralize to pH 6-8 acid->neutralize_acid collect_oxidative Collect for Disposal oxidative->collect_oxidative collect_final Collect in Hazardous Waste Container neutralize_alkaline->collect_final neutralize_acid->collect_final collect_oxidative->collect_final

Caption: Decision tree for the chemical inactivation of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Tyr-SOMATOSTATIN-28

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals working with Tyr-SOMATOSTATIN-28. Adherence to these protocols is essential for ensuring personal safety and maintaining the integrity of your research.

Essential Personal Protective Equipment (PPE)

To minimize exposure risk, a comprehensive PPE strategy is mandatory. The following table summarizes the required equipment for handling this compound in both lyophilized powder and solution forms.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesMust be worn at all times to protect against splashes and fine particles.
Face ShieldRecommended when handling the lyophilized powder or during procedures with a high risk of splashing.
Body Protection Laboratory CoatA standard, fully-buttoned lab coat is the minimum requirement to protect skin and clothing.
Hand Protection Chemical-Resistant GlovesNitrile gloves are standard for handling peptides. Consider double-gloving for added protection. Gloves must be inspected before use and changed immediately upon contamination.
Respiratory Protection RespiratorNecessary when weighing or handling the lyophilized powder to prevent inhalation of fine particles. The type of respirator should be determined by a risk assessment.

Operational Plan: From Receipt to Use

A systematic approach to handling this compound will ensure both safety and peptide integrity.

Receiving and Storage:

  • Upon receipt, inspect the packaging for any damage.

  • The lyophilized powder should be stored at -20°C for long-term stability.

  • Before opening, allow the container to equilibrate to room temperature in a desiccator to prevent condensation.

Reconstitution and Handling:

  • Preparation: Conduct all handling of the lyophilized powder and concentrated solutions within a chemical fume hood or a well-ventilated area.

  • Reconstitution: Use a sterile, appropriate solvent to gently dissolve the peptide. Avoid vigorous shaking to prevent degradation.

  • Aliquoting: To avoid repeated freeze-thaw cycles, it is recommended to aliquot the reconstituted peptide into smaller, single-use volumes for storage.

  • Labeling: Clearly label all vials with the peptide name, concentration, date of reconstitution, and any relevant hazard information.

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of water. If symptoms develop, seek medical attention.

  • Eye Contact: Rinse eyes cautiously with water for several minutes. Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

  • Ingestion: Rinse mouth with water and seek medical attention.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and associated materials is critical to prevent environmental contamination and accidental exposure.

  • Contaminated Materials: All disposable items that have come into contact with the peptide, such as pipette tips, gloves, and empty vials, must be collected in a designated and clearly labeled hazardous waste container.

  • Aqueous Waste: All solutions containing this compound should be treated as chemical waste and collected for proper disposal according to local, state, and federal regulations. Do not discharge into the sewer system.

  • Decontamination: All non-disposable equipment and work surfaces should be thoroughly decontaminated after use.

Experimental Workflow for Safe Handling

The following diagram outlines the standard operational workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Peptide Handling cluster_cleanup Cleanup & Disposal a Don Appropriate PPE b Prepare Work Area in Fume Hood a->b c Equilibrate Lyophilized Peptide b->c Start Handling d Weigh and Reconstitute c->d e Aliquot for Storage d->e f Perform Experiment e->f g Dispose of Contaminated Materials in Hazardous Waste f->g Experiment Complete h Decontaminate Work Surfaces & Equipment g->h i Remove PPE h->i j Wash Hands Thoroughly i->j

Caption: Workflow for Safe Handling of this compound.

References

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